molecular formula C3H8ClNO2 B1359930 2-(methylamino)acetic acid;hydrochloride CAS No. 637-96-7

2-(methylamino)acetic acid;hydrochloride

Numéro de catalogue: B1359930
Numéro CAS: 637-96-7
Poids moléculaire: 125.55 g/mol
Clé InChI: WVKIFIROCHIWAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

An amino acid intermediate in the metabolism of choline.

Propriétés

IUPAC Name

2-(methylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIFIROCHIWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-97-1 (Parent)
Record name Sarcosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060930
Record name Sarcosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
Record name Sarcosine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14442
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

637-96-7
Record name Glycine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcosine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sarcosine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sarcosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SARCOSINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50V8R1ZE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)acetic acid hydrochloride, more commonly known as sarcosine hydrochloride, is the hydrochloride salt of sarcosine, an N-methylated derivative of the amino acid glycine.[1][2] It is a naturally occurring amino acid intermediate in the metabolism of choline and is found in various biological tissues.[3] In recent years, sarcosine hydrochloride has garnered significant attention within the scientific community for its therapeutic potential in a range of neurological and psychiatric disorders. This is primarily attributed to its role as a modulator of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission through its action as a glycine transporter 1 (GlyT1) inhibitor.[4][5][6] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of sarcosine hydrochloride, with a focus on its applications in drug development.

Chemical Structure and Properties

2-(Methylamino)acetic acid hydrochloride is a white to off-white crystalline solid.[7] It is soluble in water.[8] The hydrochloride salt enhances the stability and solubility of the parent compound, sarcosine.

Chemical Structure:

Table 1: Physicochemical Properties of 2-(Methylamino)acetic Acid Hydrochloride

PropertyValueReference
IUPAC Name 2-(methylamino)acetic acid;hydrochloride[9]
Synonyms Sarcosine hydrochloride, N-Methylglycine hydrochloride[2]
CAS Number 637-96-7[9]
Molecular Formula C3H8ClNO2[9]
Molecular Weight 125.55 g/mol [2][9]
Melting Point 173-175 °C[8]
Boiling Point 195.1 °C[9]
Appearance White to off-white solid[7]
Solubility Soluble in water[8]

Spectroscopic Data

The structural identity and purity of 2-(methylamino)acetic acid hydrochloride can be confirmed by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 2-(Methylamino)acetic Acid Hydrochloride

TechniqueKey DataReference
¹H NMR Spectrum consistent with structure.[7][10]
¹³C NMR Spectrum consistent with structure.[11][12]
FT-IR Spectra available from various databases.[2][9][13]
Mass Spectrometry Mass spectrum of the trimethylsilyl derivative is available.[14]

Note: While full spectral data for the hydrochloride salt can be found in various databases, representative spectra for the parent compound, sarcosine, are widely available and closely resemble those of the salt form, with expected shifts due to protonation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of sarcosine hydrochloride in the central nervous system is the modulation of glutamatergic neurotransmission via the NMDA receptor. This is achieved predominantly through the inhibition of the glycine transporter 1 (GlyT1).[4][5]

GlyT1 Inhibition: GlyT1 is a presynaptic and glial transporter responsible for the reuptake of glycine from the synaptic cleft.[15][16][17] By competitively inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.[5][17]

NMDA Receptor Co-agonism: Glycine is an essential co-agonist for the activation of NMDA receptors.[15][16] The increased synaptic glycine levels resulting from GlyT1 inhibition lead to enhanced activation of NMDA receptors in the presence of the primary agonist, glutamate.[4][5] There is also evidence to suggest that sarcosine can act as a direct co-agonist at the glycine binding site of the NMDA receptor.[4][17][18]

Below is a diagram illustrating the signaling pathway modulated by 2-(methylamino)acetic acid hydrochloride.

Sarcosine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Sarcosine Sarcosine Hydrochloride GlyT1 GlyT1 Sarcosine->GlyT1 Inhibits Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream Downstream Signaling Ca_ion->Downstream GlyT1->Glycine Reuptake

Caption: Signaling pathway of 2-(methylamino)acetic acid hydrochloride.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize the activity of 2-(methylamino)acetic acid hydrochloride.

5.1. Glycine Transporter 1 (GlyT1) Inhibition Assay

This assay is used to determine the inhibitory potency of compounds on GlyT1.

  • Principle: The assay measures the uptake of a radiolabeled substrate, typically [³H]glycine, into cells expressing GlyT1. The reduction in radiolabel uptake in the presence of a test compound compared to a control is indicative of GlyT1 inhibition.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1 transporter are commonly used.

  • Methodology:

    • Cells are cultured in appropriate multi-well plates.

    • The cells are washed and incubated with a buffer solution.

    • The test compound (e.g., sarcosine hydrochloride) at various concentrations is added to the wells.

    • Radiolabeled glycine (e.g., [³H]glycine) is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific glycine uptake (IC₅₀) is calculated.

5.2. In Vivo Microdialysis for Extracellular Glycine Measurement

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Principle: A microdialysis probe is implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

  • Methodology:

    • A microdialysis guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.

    • After a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with aCSF at a low flow rate.

    • Dialysate samples are collected at regular intervals before and after the administration of the test compound (e.g., sarcosine hydrochloride).

    • The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.

    • The change in extracellular glycine concentration following drug administration is then determined.

Applications in Drug Development

The ability of 2-(methylamino)acetic acid hydrochloride to enhance NMDA receptor function has made it a compound of interest for the treatment of several central nervous system disorders.

6.1. Schizophrenia

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[5][6][19] As a GlyT1 inhibitor, sarcosine hydrochloride has been investigated as an adjunctive therapy to antipsychotic medications.[6][19] Clinical studies have suggested its potential to ameliorate these difficult-to-treat symptoms.[6][19]

6.2. Major Depressive Disorder (MDD)

Dysregulation of the glutamatergic system is also believed to play a role in the pathophysiology of MDD. The enhancement of NMDA receptor signaling through GlyT1 inhibition is a potential therapeutic strategy.

6.3. Other Neurological Disorders

The role of sarcosine hydrochloride is also being explored in other conditions where NMDA receptor function is compromised, such as in certain neurodegenerative diseases and in the management of chronic pain.[3][20]

Conclusion

2-(Methylamino)acetic acid hydrochloride is a well-characterized compound with a clear mechanism of action involving the modulation of the glutamatergic system. Its ability to inhibit GlyT1 and subsequently enhance NMDA receptor function provides a strong rationale for its investigation in a variety of CNS disorders. The availability of established experimental protocols to assess its activity further supports its potential in drug discovery and development programs. This technical guide provides a foundational understanding for researchers and scientists working with this promising therapeutic agent.

References

sarcosine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for sarcosine hydrochloride. The information is intended to support research and development efforts in pharmaceuticals and related scientific fields.

Chemical Properties and Structure

Sarcosine hydrochloride, also known as N-methylglycine hydrochloride, is the hydrochloride salt of sarcosine, a naturally occurring amino acid derivative.[1] It serves as an intermediate in the metabolism of choline and is involved in various biological processes.[1]

Physicochemical Properties

Sarcosine hydrochloride is a white crystalline solid.[1] It is soluble in water and hygroscopic in nature. Key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₃H₈ClNO₂[2]
Molecular Weight 125.55 g/mol [2][3]
Melting Point 173-175 °C[2][4]
Density 1.48 g/cm³[2][4]
Solubility Soluble in water.[4]
CAS Number 637-96-7[4]
Chemical Structure

Sarcosine hydrochloride is the salt formed from the reaction of sarcosine (N-methylglycine) with hydrochloric acid. The structure consists of a protonated secondary amine and a carboxylic acid group.

Sarcosine_Hydrochloride_Structure cluster_sarcosine Sarcosine Cation C1 C O1 O C1->O1 O2 OH C1->O2 C2 CH₂ C1->C2 N N⁺H₂ C2->N C3 CH₃ N->C3 Cl Cl⁻

Caption: Chemical structure of sarcosine hydrochloride.

Experimental Protocols

This section details methodologies for the synthesis and characterization of sarcosine hydrochloride.

Synthesis of Sarcosine Hydrochloride

A common method for the synthesis of sarcosine hydrochloride involves the reaction of chloroacetic acid with methylamine, followed by acidification.

Protocol:

  • Dissolve chloroacetic acid (100 mmol) in distilled water (30 ml).

  • Slowly add sodium bicarbonate (100 mmol) to the solution with continuous stirring.

  • Add a solution of methylamine (100 mmol) in distilled water (5 ml) dropwise to the mixture with constant stirring.

  • After 30 minutes, add another portion of sodium bicarbonate (100 mmol) and continue stirring.

  • Acidify the resulting solution to pH 2 with hydrochloric acid (HCl).

  • Slowly evaporate the solution at 35°C until crystals begin to form.

  • Allow the solution to stand for 24 hours to facilitate crystallization.

  • Collect the crystals by filtration.

  • For recrystallization, dissolve the filtered crystals in a minimum amount of distilled water, acidify to pH 2, and repeat the slow evaporation process.

  • Filter the pure crystals and dry them in a vacuum oven at 35°C.

Characterization Protocols

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of sarcosine hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

  • Instrumentation: A standard NMR spectrometer (e.g., 500 MHz).

  • Procedure: Acquire the ¹H NMR spectrum. The expected signals for sarcosine are a singlet for the N-methyl protons and a singlet for the methylene protons.

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a concentrated solution of sarcosine hydrochloride in a deuterated solvent like D₂O.

  • Instrumentation: An NMR spectrometer with a carbon probe.

  • Procedure: Acquire the ¹³C NMR spectrum. Expected signals include those for the methyl carbon, the methylene carbon, and the carbonyl carbon.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground sarcosine hydrochloride. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the carboxylic acid (O-H and C=O stretching) and amine (N-H stretching) functional groups are expected.

  • Sample Preparation: Dissolve the sample in a suitable solvent. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be necessary to increase volatility.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or Liquid Chromatography (LC).

  • Procedure:

    • Introduce the sample into the ion source (e.g., Electron Impact [EI] or Electrospray Ionization [ESI]).

    • Separate the ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate a mass spectrum. The molecular ion peak corresponding to the sarcosine cation is expected.

Biological Role and Signaling Pathways

Sarcosine is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] Its role in prostate cancer progression has also been a subject of research.[3]

The metabolic pathways involving sarcosine are crucial for one-carbon metabolism. The following diagram illustrates the key enzymatic reactions in the formation and degradation of sarcosine.

Sarcosine_Metabolism Glycine Glycine Sarcosine Sarcosine (N-Methylglycine) Glycine->Sarcosine Methylation Sarcosine->Glycine Demethylation Dimethylglycine Dimethylglycine Dimethylglycine->Sarcosine Demethylation SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Folate Tetrahydrofolate MethyleneFolate 5,10-Methylenetetrahydrofolate Folate->MethyleneFolate GNMT Glycine N- methyltransferase (GNMT) GNMT->Glycine GNMT->SAM SARDH Sarcosine Dehydrogenase (SARDH) SARDH->Sarcosine SARDH->Folate DMGDH Dimethylglycine Dehydrogenase (DMGDH) DMGDH->Dimethylglycine

Caption: Metabolic pathways of sarcosine formation and degradation.

References

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(methylamino)acetic acid hydrochloride, a compound commonly known as sarcosine hydrochloride. Sarcosine, the N-methyl derivative of glycine, is a naturally occurring amino acid derivative that serves as a crucial intermediate in various biochemical processes and finds applications in pharmaceuticals, cosmetics, and as a biomarker.[1][2][3] This document details the core synthetic methodologies, presents available quantitative data in a structured format, and includes detailed experimental protocols based on established literature.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of sarcosine, which is subsequently converted to its hydrochloride salt, primarily revolves around three well-established methods: the reaction of chloroacetic acid with methylamine, the alkylation of glycine, and the Strecker synthesis. A less common route involving hydroxyacetonitrile is also noted in the literature.

Synthesis from Chloroacetic Acid and Methylamine

This is a classical and widely utilized method for the synthesis of sarcosine.[2] The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by methylamine.[1][4] The resulting sarcosine can then be treated with hydrochloric acid to yield the desired hydrochloride salt.

Reaction Scheme:

ClCH₂COOH + 2CH₃NH₂ → CH₃NHCH₂COOH + CH₃NH₃Cl

CH₃NHCH₂COOH + HCl → [CH₃NH₂CH₂COOH]⁺Cl⁻

A significant excess of methylamine is often used to act as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction, thus driving the reaction to completion and minimizing the formation of byproducts.[4]

Experimental Protocol:

A general procedure for the synthesis of sarcosine hydrochloride from chloroacetic acid and methylamine is as follows:

  • A solution of chloroacetic acid in water is prepared.[5]

  • Sodium bicarbonate is slowly added to the chloroacetic acid solution with continuous stirring.[5]

  • An aqueous solution of methylamine is then added dropwise to the mixture.[5] A patent suggests using a significant molar excess of methylamine to chloroacetic acid, with ratios ranging from 8:1 to 12:1 to suppress side reactions.[6]

  • After the initial reaction, an additional portion of sodium bicarbonate may be added.[5]

  • The reaction is allowed to proceed for a specified duration, with one source suggesting a reaction time of 8-12 hours.[6]

  • The reaction mixture is then acidified with hydrochloric acid to a pH of 2.[5]

  • The solution is slowly evaporated at a controlled temperature (e.g., 35°C) until crystals of sarcosine hydrochloride begin to form.[5]

  • The crystals are left to stand for 24 hours to ensure complete crystallization.[5]

  • The crude product is collected by filtration.

  • Recrystallization can be performed by dissolving the crystals in a minimum amount of distilled water, re-acidifying to pH 2, and allowing for slow evaporation.[5]

  • The purified crystals are then dried in a vacuum oven at 35°C.[5]

Quantitative Data Summary:

ParameterValueReference
Molar Ratio (Chloroacetic Acid:Methylamine)1:8 to 1:12[6]
Reaction Time8-12 hours[6]
Final pH for Crystallization2[5]
Evaporation Temperature35°C[5]
Drying Temperature35°C (vacuum)[5]

Logical Relationship Diagram:

G chloroacetic_acid Chloroacetic Acid reaction Nucleophilic Substitution chloroacetic_acid->reaction methylamine Methylamine (excess) methylamine->reaction sarcosine Sarcosine reaction->sarcosine acidification Acidification sarcosine->acidification hcl Hydrochloric Acid hcl->acidification sarcosine_hcl 2-(Methylamino)acetic Acid Hydrochloride acidification->sarcosine_hcl

Synthesis of Sarcosine HCl from Chloroacetic Acid.
Synthesis via Alkylation of Glycine

Another industrially significant route to sarcosine is the methylation of glycine.[1] This method avoids the use of halogenated starting materials. Common methylating agents include methyl iodide or dimethyl sulfate, and the reaction is typically carried out under alkaline conditions.[1]

Reaction Scheme:

H₂NCH₂COOH + CH₃I (or (CH₃)₂SO₄) + 2NaOH → CH₃NHCH₂COONa + NaI (or Na(CH₃)SO₄) + 2H₂O

CH₃NHCH₂COONa + HCl → CH₃NHCH₂COOH + NaCl

CH₃NHCH₂COOH + HCl → [CH₃NH₂CH₂COOH]⁺Cl⁻

Experimental Protocol:

A generalized protocol for this synthesis is as follows:

  • Glycine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form sodium glycinate.

  • A methylating agent, such as dimethyl sulfate, is added dropwise to the solution while maintaining a controlled temperature and pH.

  • The reaction mixture is stirred for a period to ensure complete methylation.

  • Upon completion, the solution is acidified with hydrochloric acid to precipitate any unreacted glycine and to convert the sodium sarcosinate to sarcosine.

  • The sarcosine is then isolated, and further treatment with hydrochloric acid followed by crystallization yields sarcosine hydrochloride.

Quantitative Data Summary:

Specific quantitative data for this pathway were not detailed in the provided search results.

Logical Relationship Diagram:

G glycine Glycine methylation N-Methylation glycine->methylation base Base (e.g., NaOH) base->methylation methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->methylation sodium_sarcosinate Sodium Sarcosinate methylation->sodium_sarcosinate acidification Acidification & Salt Formation sodium_sarcosinate->acidification hcl Hydrochloric Acid hcl->acidification sarcosine_hcl 2-(Methylamino)acetic Acid Hydrochloride acidification->sarcosine_hcl

Synthesis of Sarcosine HCl via Glycine Alkylation.
Strecker Synthesis

The Strecker synthesis is a versatile method for producing α-amino acids from an aldehyde, an amine, and a cyanide source.[7][8][9] For the synthesis of sarcosine, formaldehyde, methylamine, and a cyanide salt (e.g., sodium cyanide) are used. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid.[7]

Reaction Scheme:

CH₂O + CH₃NH₂ + NaCN + H₂O → CH₃NHCH₂CN + NaOH

CH₃NHCH₂CN + 2H₂O + HCl → CH₃NHCH₂COOH + NH₄Cl

CH₃NHCH₂COOH + HCl → [CH₃NH₂CH₂COOH]⁺Cl⁻

Experimental Protocol:

A procedure for the Strecker synthesis of [¹¹C-carbonyl]sarcosine, which can be adapted for non-radiolabeled synthesis, is described as follows:

  • Methylamine hydrochloride and formaldehyde are mixed in an aqueous solution.[10]

  • An aqueous solution of sodium cyanide is added to the mixture, and the reaction is stirred at room temperature for a short period (e.g., 5 minutes) to form the aminonitrile intermediate.[10]

  • A strong base, such as 10 M sodium hydroxide, is then added, and the mixture is heated (e.g., to 60°C for 5 minutes) to facilitate the hydrolysis of the nitrile group to a carboxylate.[10]

  • The crude reaction mixture is cooled and then purified, for example, by semi-preparative HPLC.[10]

  • The collected fraction containing sarcosine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by crystallization.

Quantitative Data Summary:

ParameterValueReference
Reaction Temperature (Aminonitrile formation)Room Temperature[10]
Reaction Time (Aminonitrile formation)5 minutes[10]
Hydrolysis Temperature60°C[10]
Hydrolysis Time5 minutes[10]
Hydrolysis Reagent10 M NaOH[10]

Experimental Workflow Diagram:

G start Start Materials: Formaldehyde, Methylamine HCl, Sodium Cyanide aminonitrile_formation Aminonitrile Formation (Room Temperature, 5 min) start->aminonitrile_formation hydrolysis Nitrile Hydrolysis (10M NaOH, 60°C, 5 min) aminonitrile_formation->hydrolysis purification Purification (e.g., HPLC) hydrolysis->purification hcl_treatment HCl Treatment & Crystallization purification->hcl_treatment final_product 2-(Methylamino)acetic Acid Hydrochloride hcl_treatment->final_product

Strecker Synthesis Workflow for Sarcosine HCl.

Concluding Remarks

The synthesis of 2-(methylamino)acetic acid hydrochloride can be achieved through several viable pathways, with the reaction between chloroacetic acid and methylamine being one of the most historically and industrially prominent methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and considerations regarding the handling of toxic reagents like cyanide in the Strecker synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to select and optimize a suitable method for their specific needs.

References

The Biological Role of Sarcosine Hydrochloride in Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sarcosine (N-methylglycine), often studied in its stable hydrochloride salt form, is a pivotal intermediate in one-carbon metabolism. While historically viewed as a simple byproduct of glycine and choline degradation, recent research has illuminated its significant role in various physiological and pathological processes, most notably in the progression of prostate cancer. This technical guide provides an in-depth review of the metabolic pathways involving sarcosine, its function as an oncometabolite, and its interaction with key cellular signaling networks. We present a summary of quantitative data, detailed experimental protocols for its analysis, and visual diagrams of its metabolic and signaling functions to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Sarcosine and its Metabolic Context

Sarcosine, or N-methylglycine, is an N-methylated amino acid derivative naturally found in muscles and other tissues.[1] It serves as a key intermediate in the metabolism of choline and the synthesis and degradation of glycine.[1] In research and experimental settings, sarcosine is frequently used as sarcosine hydrochloride (C₃H₇NO₂•HCl), a salt form that enhances its stability and solubility for use in aqueous solutions.[2][3] The biological effects observed are attributable to the sarcosine molecule itself.

Sarcosine metabolism is intrinsically linked to the crucial cellular process of one-carbon metabolism . This network of folate- and methionine-dependent pathways is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, lipids, and for the methylation of DNA, RNA, and proteins.[4] Sarcosine participates in this network by receiving a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, and by contributing to the one-carbon pool upon its degradation.[5][6] Dysregulation of sarcosine metabolism can, therefore, have far-reaching consequences on cellular homeostasis and has been implicated in several disease states, including cancer.[7]

The Core Metabolic Pathway of Sarcosine

Sarcosine sits at a crossroads of amino acid and choline metabolism, primarily regulated by two key mitochondrial enzymes: Glycine N-methyltransferase (GNMT) and Sarcosine Dehydrogenase (SARDH).[7][8]

  • Synthesis of Sarcosine: Sarcosine is synthesized from glycine through the catalytic action of Glycine N-methyltransferase (GNMT) .[5][9] This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to glycine, producing sarcosine and S-adenosylhomocysteine (SAH).[10][11] GNMT plays a critical role in regulating the cellular SAM/SAH ratio, which is a key indicator of the cell's methylation capacity.[5][12]

  • Degradation of Sarcosine: The degradation of sarcosine is catalyzed by the mitochondrial flavoprotein Sarcosine Dehydrogenase (SARDH) .[8][13] SARDH carries out an oxidative demethylation of sarcosine, converting it back to glycine.[14][15] This reaction also produces formaldehyde, which can be further processed.[8] In the presence of tetrahydrofolate (THF), the formaldehyde can be captured to form 5,10-methylenetetrahydrofolate, directly feeding into the one-carbon pool.[8] This process links sarcosine degradation to the respiratory chain via an electron-transferring flavoprotein (ETF).[8][13]

Another enzyme, Dimethylglycine Dehydrogenase (DMGDH), also contributes to sarcosine levels by converting dimethylglycine (a product of choline metabolism) into sarcosine.[4][8]

Sarcosine_Signaling cluster_regulation Transcriptional Regulation cluster_effects Cellular Effects Sarcosine Elevated Sarcosine HER2 HER2/neu Expression ↑ Sarcosine->HER2 CellCycle Cell Cycle Genes ↑ (e.g., NR4A3) Sarcosine->CellCycle Invasion Cell Invasion & Metastasis Sarcosine->Invasion AR Androgen Receptor (AR) & ETS Fusions (ERG) GNMT GNMT Expression ↑ AR->GNMT SARDH SARDH Expression ↓ AR->SARDH Repression GNMT->Sarcosine Synthesis SARDH->Sarcosine Degradation Proliferation Cell Proliferation HER2->Proliferation CellCycle->Proliferation Proliferation->Invasion LCMS_Workflow start Biological Sample (Urine, Plasma, Tissue) step1 Spike with Internal Standard (e.g., Sarcosine-d3) start->step1 step2 Protein Precipitation (e.g., Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 step5 LC Separation (e.g., Phenyl-Hexyl Column) step4->step5 step6 MS/MS Detection (ESI+, MRM Mode) step5->step6 step7 Data Analysis (Peak Integration) step6->step7 end Quantified Sarcosine Concentration step7->end

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(methylamino)acetic acid hydrochloride (Sarcosine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(methylamino)acetic acid hydrochloride, commonly known as sarcosine hydrochloride, is an N-methyl derivative of the amino acid glycine. It has emerged as a significant molecule of interest in neuropsychopharmacology, particularly in the context of disorders involving glutamatergic dysfunction, such as schizophrenia. This technical guide elucidates the multifaceted mechanism of action of sarcosine, focusing on its dual role as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of sarcosine, intended to serve as a resource for researchers and professionals in drug development.

Introduction

Sarcosine is an endogenous amino acid that plays a role in various metabolic pathways. Its hydrochloride salt form enhances its stability and solubility for research and clinical applications. The therapeutic potential of sarcosine stems from its ability to modulate the glutamatergic system, specifically by enhancing the function of the NMDA receptor.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to the negative and cognitive symptoms of the disorder.[2][3][4][5][6][7][8][9] Sarcosine's mechanism of action offers a targeted approach to ameliorate this hypofunction.

Core Mechanism of Action

The primary mechanism of action of sarcosine is twofold, converging on the potentiation of NMDA receptor activity.

Inhibition of Glycine Transporter 1 (GlyT1)

Sarcosine is a competitive inhibitor of the glycine transporter type 1 (GlyT1).[1][10][11][12] GlyT1 is a sodium- and chloride-dependent transporter located on glial cells and presynaptic terminals, responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the vicinity of the synapse.[3][10] This elevated glycine level enhances the activation of NMDA receptors, as glycine is an essential co-agonist for their function.

Co-agonist at the NMDA Receptor Glycine Site

In addition to its indirect effect via GlyT1 inhibition, sarcosine can also act as a direct co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][10][11][12][13][14] This direct binding further contributes to the potentiation of NMDA receptor-mediated neurotransmission.

Signaling Pathways

The dual mechanism of sarcosine ultimately enhances NMDA receptor-mediated signaling. The binding of glutamate and a co-agonist (glycine or sarcosine) to the NMDA receptor leads to the opening of its ion channel, allowing for the influx of calcium ions (Ca²⁺). This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

Sarcosine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sarcosine Sarcosine GlyT1 GlyT1 Sarcosine->GlyT1 Inhibits NMDAR NMDA Receptor Sarcosine->NMDAR Co-agonist Glycine_synapse Synaptic Glycine Glycine_synapse->NMDAR Co-agonist Glycine_reuptake Glycine Reuptake GlyT1->Glycine_reuptake Mediates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Neuronal_response Neuronal Response (LTP, Gene Expression) Downstream->Neuronal_response

Caption: Dual mechanism of sarcosine action on the NMDA receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of sarcosine with its primary targets.

Parameter Value Target Reference
EC5026 ± 3 µMNMDA Receptor Co-agonist Activity[9]
EC503.2 ± 0.7 mMGlycine Receptor Agonist Activity[2]
IC50 (Strychnine)17 ± 3 nMInhibition of Sarcosine-induced Glycine Receptor Currents[2]
Table 1: In Vitro Pharmacological Data for Sarcosine
Parameter Value Species Reference
Tmax~1.5 - 2.5 hoursHuman[7][9][15]
~1 hourHuman[7][9][15]
Table 2: Human Pharmacokinetic Parameters of Sarcosine

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sarcosine's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is adapted from studies determining the co-agonist activity of sarcosine at the NMDA receptor.[9]

Objective: To measure the dose-dependent effect of sarcosine on NMDA receptor-mediated currents.

Workflow:

Whole_Cell_Patch_Clamp_Workflow A Primary Hippocampal Neuron Culture B Whole-Cell Patch-Clamp Configuration A->B C Application of NMDA and varying concentrations of Sarcosine B->C D Recording of NMDA-evoked currents C->D E Data Analysis (Dose-Response Curve Generation) D->E

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Methodology:

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 mouse embryos. Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in a neurobasal medium supplemented with B27 and L-glutamine.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in vitro.

    • The external solution contains (in mM): 150 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Strychnine (1 µM) is included to block glycine receptors.

    • The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

    • Neurons are voltage-clamped at -60 mV.

  • Drug Application: NMDA (100 µM) is applied in the presence of varying concentrations of sarcosine (e.g., 0.1 µM to 1 mM). Solutions are rapidly perfused over the recorded neuron.

  • Data Acquisition and Analysis: NMDA receptor-mediated currents are recorded and measured. Peak current amplitudes at each sarcosine concentration are normalized to the maximal response and fitted to a Hill equation to determine the EC50 value.

In Vivo Two-Photon Calcium Imaging in a Mouse Model of NMDA Receptor Hypofunction

This protocol is based on studies investigating the effect of sarcosine on neuronal activity in a mouse model of schizophrenia.[7][13][16]

Objective: To assess the ability of sarcosine to rescue aberrant neuronal activity in the hippocampus of mice with NMDA receptor hypofunction.

Workflow:

In_Vivo_Calcium_Imaging_Workflow A Stereotaxic injection of AAV-GCaMP into the hippocampus B Implantation of a cranial window A->B C Habituation and baseline imaging of neuronal activity B->C D Induction of NMDA receptor hypofunction with MK-801 C->D E Administration of Sarcosine or vehicle D->E F Post-treatment imaging of neuronal activity E->F G Analysis of calcium transients and neuronal population dynamics F->G Clinical_Trial_Workflow A Patient Screening and Enrollment B Baseline Assessment (PANSS, SANS, etc.) A->B C Randomization to Sarcosine or Placebo Group B->C D 6-Week Double-Blind Treatment Period C->D E Bi-weekly Clinical Assessments D->E F End-of-Study Assessment E->F G Data Analysis and Efficacy Evaluation F->G

References

The Discovery and History of Sarcosine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarcosine hydrochloride, the hydrochloride salt of N-methylglycine, has a history deeply rooted in the foundational period of organic chemistry. Initially identified as a natural product, its synthesis and characterization were pivotal in understanding amino acid chemistry. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to sarcosine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Synthesis

Sarcosine was first isolated and named in 1847 by the renowned German chemist Justus von Liebig.[1] He identified it as a hydrolysis product of creatine, a compound found in meat extract.[1] The name "sarcosine" is derived from the Greek word "sarx," meaning flesh, reflecting its biological origin.

The first synthesis of sarcosine was achieved in 1862 by Jacob Volhard, working in the laboratory of Hermann Kolbe.[1] Volhard's synthesis, which also served to confirm the structure of sarcosine as N-methylglycine, involved the reaction of methylamine with monochloroacetic acid.[1] While historical records do not pinpoint a specific "discovery" of sarcosine hydrochloride as a separate event, its formation is an inherent part of the classical synthesis of sarcosine, particularly during the acidification and isolation steps. It is highly probable that the hydrochloride salt was the form in which sarcosine was first isolated and characterized in a pure, crystalline state.

Physicochemical Properties

Sarcosine hydrochloride is a white, crystalline solid that is soluble in water.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₈ClNO₂[3]
Molecular Weight 125.55 g/mol [3]
Melting Point 173-175 °C[2]
Solubility Soluble in water[2]
pKa₁ (Carboxylic Acid) ~2.21-2.23[3][4]
pKa₂ (Amine) ~10.01[3]

Experimental Protocols

Synthesis of Sarcosine Hydrochloride

The following protocol is a representative method for the synthesis of sarcosine hydrochloride, based on the principles of early and modern synthetic procedures.

Materials:

  • Chloroacetic acid

  • Methylamine (aqueous solution)

  • Sodium bicarbonate

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve chloroacetic acid in distilled water.

  • Separately, prepare an aqueous solution of methylamine.

  • Slowly add the methylamine solution to the chloroacetic acid solution while stirring. The reaction is exothermic and should be cooled to maintain a controlled temperature.

  • After the initial reaction, add sodium bicarbonate to neutralize the newly formed hydrochloric acid and to act as a buffer.

  • Continue stirring the reaction mixture for several hours to ensure the completion of the reaction.

  • After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. This step protonates the nitrogen atom of sarcosine, forming sarcosine hydrochloride.

  • Concentrate the acidified solution by evaporation under reduced pressure to induce crystallization.

  • Collect the crystalline sarcosine hydrochloride by filtration.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure sarcosine hydrochloride crystals.

  • Dry the purified crystals under vacuum.

Experimental Workflow: Synthesis of Sarcosine Hydrochloride

G cluster_0 Reaction cluster_1 Workup and Isolation cluster_2 Purification Chloroacetic Acid Chloroacetic Acid Reaction Mixture Reaction Mixture Chloroacetic Acid->Reaction Mixture Methylamine Methylamine Methylamine->Reaction Mixture Acidification (HCl) Acidification (HCl) Reaction Mixture->Acidification (HCl) Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Reaction Mixture Concentration Concentration Acidification (HCl)->Concentration Crystallization Crystallization Concentration->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure Sarcosine HCl Pure Sarcosine HCl Drying->Pure Sarcosine HCl

Caption: Workflow for the synthesis of sarcosine hydrochloride.

Biological Significance and Signaling Pathways

Sarcosine is a naturally occurring amino acid derivative that plays a role as an intermediate in the metabolism of choline and glycine.[1] In recent years, sarcosine has gained significant attention in the field of neuroscience due to its activity as a glycine transporter 1 (GlyT1) inhibitor and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This dual mechanism of action has made it a compound of interest for the treatment of schizophrenia, a disorder associated with NMDA receptor hypofunction.[7][8]

By inhibiting GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft.[9] Glycine acts as a mandatory co-agonist at the NMDA receptor; therefore, elevated glycine levels enhance NMDA receptor activation by glutamate.[10] This potentiation of NMDA receptor signaling is thought to alleviate some of the negative and cognitive symptoms of schizophrenia.[11]

Signaling Pathway of Sarcosine in the Glutamatergic Synapse

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine_synapse Glycine Glycine_synapse->NMDA_Receptor Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine_synapse->GlyT1 Reuptake Sarcosine Sarcosine Sarcosine->NMDA_Receptor Co-agonist Binding Sarcosine->GlyT1 Inhibits Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Activation Downstream_Signaling Downstream Signaling Ca_ion->Downstream_Signaling Initiates

Caption: Sarcosine's dual action on the glutamatergic synapse.

Conclusion

From its initial discovery in the mid-19th century to its current investigation as a potential therapeutic agent, sarcosine hydrochloride has remained a compound of significant scientific interest. Its straightforward synthesis and well-characterized physicochemical properties have made it a valuable tool in various research fields. The elucidation of its role in modulating NMDA receptor activity through GlyT1 inhibition has opened new avenues for the development of treatments for complex neurological disorders. This technical guide provides a comprehensive overview of the foundational knowledge surrounding sarcosine hydrochloride, serving as a valuable resource for professionals in chemical and pharmaceutical research.

References

An In-depth Technical Guide on the Natural Sources of 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)acetic acid, commonly known as sarcosine, is a naturally occurring N-methyl derivative of the amino acid glycine. It is found in a variety of biological materials, playing a role as an intermediate in key metabolic pathways. In recent years, sarcosine has garnered significant attention from the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders, due to its function as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. This technical guide provides a comprehensive overview of the natural sources of sarcosine, details on its biosynthesis and metabolic pathways, and a summary of its role in physiological signaling. Furthermore, this guide presents quantitative data on sarcosine concentrations in various natural sources, detailed experimental protocols for its extraction and quantification, and visual diagrams of its metabolic and signaling pathways to support further research and development.

Natural Occurrence of 2-(Methylamino)acetic Acid (Sarcosine)

2-(methylamino)acetic acid, in its zwitterionic form as sarcosine, is ubiquitous in nature, found in a wide array of microorganisms, plants, and animals. The hydrochloride salt is the form in which this compound is often prepared for stability and use in research and pharmaceutical applications.

Animal Sources

Sarcosine is endogenously produced in animals, including humans, where it serves as a metabolic intermediate.[1] It is particularly abundant in muscle tissues.[2] Dietary sources of sarcosine from animals include:

  • Meats: Various types of meat, such as turkey and ham, are known to contain sarcosine.[2]

  • Egg Yolks: Egg yolks are frequently cited as a significant dietary source of sarcosine.[2]

Plant Sources

While generally found in lower concentrations compared to animal tissues, sarcosine is also present in the plant kingdom. Notable plant-based sources include:

  • Legumes: A variety of legumes are reported to contain sarcosine.[2]

  • Nuts: Nuts are another plant-based source of this amino acid derivative.[2]

Other Natural Sources

Sarcosine is also a common metabolite in soil, where it can be utilized by various microorganisms.

Quantitative Data on Sarcosine in Natural Sources

While the presence of sarcosine in various foodstuffs is well-documented, precise quantitative data in a standardized format is not extensively available in publicly accessible databases. The following table summarizes the available quantitative information on sarcosine concentrations in biological samples.

Biological MatrixSpeciesConcentrationNotes
Blood SerumHuman1.4 ± 0.6 µMConcentration in normal human subjects.[1]
UrineHuman1.43 ± 1.31 µMConcentration in healthy subjects.
UrineHuman12.70 ± 3.29 µMConcentration in prostate cancer patients.[3]

Further research is required to establish a comprehensive database of sarcosine concentrations in various food matrices.

Biosynthesis and Metabolism of Sarcosine

Sarcosine plays a central role in one-carbon metabolism, being intricately linked to the methionine and glycine pathways.

Biosynthesis of Sarcosine

The primary pathway for sarcosine biosynthesis in animals is the methylation of glycine. This reaction is catalyzed by the enzyme glycine N-methyltransferase (GNMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to glycine, forming sarcosine and S-adenosyl-L-homocysteine (SAH).

Glycine Glycine GNMT Glycine N-methyltransferase (GNMT) Glycine->GNMT SAM S-Adenosyl-L-methionine SAM->GNMT Sarcosine Sarcosine (2-(methylamino)acetic acid) SAH S-Adenosyl-L-homocysteine GNMT->Sarcosine GNMT->SAH

Diagram 1: Biosynthesis of Sarcosine from Glycine.
Metabolism of Sarcosine

Sarcosine is metabolized back to glycine through an oxidative demethylation reaction. This is catalyzed by the mitochondrial enzyme sarcosine dehydrogenase (SARDH) , which is a flavoprotein that transfers the methyl group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate.

Role in Signaling Pathways

Sarcosine's therapeutic potential primarily stems from its ability to modulate glutamatergic neurotransmission through the N-methyl-D-aspartate (NMDA) receptor system. It achieves this through a dual mechanism of action.

Inhibition of Glycine Transporter 1 (GlyT1)

Sarcosine is a competitive inhibitor of the glycine transporter 1 (GlyT1).[4] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to bind to NMDA receptors. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, which then acts as a co-agonist at the NMDA receptor.[5][6]

Direct Co-agonist Activity at the NMDA Receptor

In addition to its role as a GlyT1 inhibitor, sarcosine can also act as a direct co-agonist at the glycine binding site of the NMDA receptor.[7][8] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Sarcosine can fulfill the role of the co-agonist, directly potentiating NMDA receptor function.[9]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glia Glutamate_release Glutamate Release Glutamate Glutamate Glutamate_release->Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) GlyT1 GlyT1 Glycine->GlyT1 Reuptake Sarcosine Sarcosine Sarcosine->NMDAR Binds (Co-agonist) Sarcosine->GlyT1 Inhibition Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Neuronal_response Neuronal Response Ca_influx->Neuronal_response

Diagram 2: Dual Mechanism of Sarcosine in Modulating NMDA Receptor Signaling.

Experimental Protocols

The accurate quantification of sarcosine from natural sources is crucial for research and quality control. The following sections outline common methodologies.

Sample Preparation from Meat Tissues

A general protocol for the extraction of small molecules like sarcosine from meat samples involves homogenization, protein precipitation, and clarification.

  • Homogenization: Weigh a representative sample of the meat tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a blender or homogenizer.

  • Protein Precipitation: Add a cold protein precipitating agent, such as acetonitrile or methanol, to the homogenate. Vortex thoroughly to ensure complete mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted small molecules, including sarcosine.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of sarcosine in complex biological matrices.[10][11]

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often preferred to achieve good retention and separation of the polar sarcosine molecule from its isomers.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for sarcosine and a stable isotope-labeled internal standard are monitored.

Enzymatic Assay

Commercially available sarcosine assay kits provide a colorimetric or fluorometric method for quantification.[12] These assays are based on the enzymatic oxidation of sarcosine by sarcosine oxidase.

  • Principle: Sarcosine oxidase catalyzes the oxidation of sarcosine, producing glycine, formaldehyde, and hydrogen peroxide (H₂O₂).

  • Detection: The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase to produce a colored or fluorescent product.

  • Quantification: The intensity of the color or fluorescence is directly proportional to the sarcosine concentration and can be measured using a microplate reader.

start Sample (e.g., Meat, Egg Yolk) homogenization Homogenization start->homogenization extraction Protein Precipitation (e.g., Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration analysis LC-MS/MS or Enzymatic Assay filtration->analysis

Diagram 3: General Experimental Workflow for Sarcosine Analysis.

Conclusion

2-(Methylamino)acetic acid (sarcosine) is a naturally occurring compound with significant implications for human health and disease. Its presence in common dietary sources and its role as a modulator of the glutamatergic system highlight its potential as a therapeutic agent. This technical guide provides a foundational understanding of the natural sources, metabolism, and signaling pathways of sarcosine. The outlined experimental protocols offer a starting point for researchers to accurately quantify this important molecule in various biological matrices. Further research is warranted to expand the quantitative database of sarcosine in foodstuffs and to fully elucidate its physiological and pharmacological effects.

References

Sarcosine Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physicochemical Properties, Synthesis, Analysis, and Biological Role of Sarcosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine hydrochloride, the hydrochloride salt of N-methylglycine, is a compound of significant interest in various scientific disciplines, including neuroscience, drug development, and analytical chemistry. This technical guide provides a comprehensive overview of sarcosine hydrochloride, focusing on its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its critical role in glutamatergic neurotransmission. This document is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of this multifaceted molecule.

Core Properties of Sarcosine Hydrochloride

Sarcosine hydrochloride is a white crystalline solid readily soluble in water. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 637-96-7N/A
Molecular Formula C₃H₈ClNO₂N/A
Molecular Weight 125.55 g/mol N/A
Melting Point 173-175 °CN/A
Boiling Point 195.1°C at 760 mmHgN/A
Solubility Soluble in waterN/A
Appearance White crystalline solidN/A

Synthesis of Sarcosine Hydrochloride

A common and effective method for the synthesis of sarcosine hydrochloride involves the reaction of chloroacetic acid with methylamine, followed by acidification.

Experimental Protocol

This protocol is a general procedure for the preparation of sarcosine hydrochloride.

Materials:

  • Chloroacetic acid

  • Methylamine (40% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • pH meter or pH indicator strips

  • Rotary evaporator or a setup for slow evaporation

  • Vacuum oven

Procedure:

  • Neutralization of Chloroacetic Acid: In a beaker, dissolve 9.45 g (100 mmol) of chloroacetic acid in 30 ml of distilled water. While stirring continuously, slowly add 8.41 g (100 mmol) of sodium bicarbonate.

  • Reaction with Methylamine: To the resulting solution, add 157 parts of a 40% aqueous solution of methylamine dropwise with constant stirring.

  • Second Bicarbonate Addition: After half an hour, add another 8.41 g (100 mmol) of sodium bicarbonate and continue stirring.

  • Acidification: Acidify the solution to a pH of 2 using hydrochloric acid.

  • Crystallization: Slowly evaporate the solution at 35°C until crystals begin to form. Allow the solution to stand for 24 hours to facilitate complete crystallization.

  • Purification (Recrystallization):

    • Filter the crystals from the solution.

    • Dissolve the collected crystals in a minimum amount of distilled water.

    • Re-acidify the solution to pH 2 with hydrochloric acid.

    • Slowly evaporate the solvent to induce recrystallization.

  • Drying: Filter the pure crystals and dry them in a vacuum oven at 35°C.

Analytical Methodologies

Accurate quantification of sarcosine is crucial for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

This section outlines a method for the analysis of sarcosine using HPLC with fluorescence detection after derivatization.

Instrumentation:

  • HPLC system with a fluorescence detector

  • Hexyl-phenyl column

Reagents:

  • Sodium acetate buffer (pH 3.8; 50 mM)

  • Tetrahydrofuran

  • Levofloxacin as a derivatizing agent

Procedure:

  • Sample Preparation and Derivatization: A detailed derivatization procedure using levofloxacin would be required to yield a fluorescent product.

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution using sodium acetate buffer (pH 3.8; 50 mM) and tetrahydrofuran.

    • Column: Hexyl-phenyl column.

    • Detection: Fluorescence detection at an appropriate excitation and emission wavelength for the levofloxacin-sarcosine derivative.

  • Quantification: The concentration of sarcosine in the sample is determined by comparing its peak area to a standard curve of known sarcosine concentrations. This method has been shown to have a determination range of 44.5–1780.0 ng/mL in water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity

An In-depth Technical Guide to the Solubility and Stability of 2-(Methylamino)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(methylamino)acetic acid hydrochloride (also known as sarcosine hydrochloride). Due to the limited availability of specific experimental data for the hydrochloride salt, this document synthesizes information on the parent compound, sarcosine, and provides a scientific rationale for the expected properties of its hydrochloride form. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the evaluation of these critical physicochemical properties.

Introduction

2-(Methylamino)acetic acid, or sarcosine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline and glycine.[1] Its hydrochloride salt, 2-(methylamino)acetic acid hydrochloride, is a common form used in research and development due to its improved handling and solubility characteristics. A thorough understanding of its solubility and stability is paramount for its application in various scientific and pharmaceutical contexts, including formulation development, analytical method development, and assessing its overall suitability for use.

This guide summarizes the available physical and chemical properties, presents solubility and stability data, and provides detailed experimental methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(methylamino)acetic acid hydrochloride and its parent compound, sarcosine, is presented in Table 1.

Table 1: Physicochemical Properties

Property2-(Methylamino)acetic Acid HydrochlorideSarcosine (Free Amino Acid)
Synonyms Sarcosine hydrochloride, N-Methylglycine hydrochlorideN-Methylglycine, (Methylamino)acetic acid
CAS Number 637-96-7[2]107-97-1[3]
Molecular Formula C₃H₈ClNO₂[2]C₃H₇NO₂[3]
Molecular Weight 125.55 g/mol [2]89.09 g/mol [3]
Appearance White to off-white solid[4]White solid[3]
Melting Point 173-175 °C[5]208-212 °C (decomposes)[6]
pKa Not explicitly found2.36 (carboxyl group)[3]
pKb Not explicitly found11.64 (amino group)[3]

Solubility Profile

3.1. Aqueous Solubility

Sarcosine is reported to be highly soluble in water. One source indicates a solubility of 1480 g/L at 20°C[7], while another states its solubility is greater than or equal to 100 mg/mL at approximately 16°C.[8] Given that the hydrochloride salt is designed to improve aqueous solubility, it is expected that 2-(methylamino)acetic acid hydrochloride is also freely soluble in water.

3.2. Organic Solvent Solubility

Information on the solubility of 2-(methylamino)acetic acid hydrochloride in organic solvents is limited. However, data for sarcosine indicates the following:

  • Methanol: Soluble

  • Ethanol: Slightly soluble[7]

  • Ether: Slightly soluble[7]

  • Dimethyl Sulfoxide (DMSO): Sarcosine is described as slightly soluble in DMSO.[9]

It is anticipated that the solubility of the hydrochloride salt in polar organic solvents like methanol and ethanol would be notable, while its solubility in non-polar solvents would be limited.

3.3. Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of 2-(methylamino)acetic acid hydrochloride for their specific applications, the following experimental protocols are recommended.

3.3.1. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound.

  • Protocol:

    • Add an excess amount of 2-(methylamino)acetic acid hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed vial.

    • Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a low-binding filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or a specific colorimetric assay.[2][4][12][13]

    • The determined concentration represents the thermodynamic solubility at that temperature.

3.3.2. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility from a DMSO stock solution.[14][15]

  • Protocol:

    • Prepare a concentrated stock solution of 2-(methylamino)acetic acid hydrochloride in DMSO (e.g., 10-20 mM).

    • Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline) in a microplate well.

    • Mix and incubate for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved solid by filtration.

    • Quantify the concentration of the compound remaining in solution using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

Below is a Graphviz diagram illustrating the workflow for a shake-flask solubility assay.

G start Start: Add excess compound to solvent agitate Agitate at constant temperature (24-72h) start->agitate equilibrate Reach Equilibrium agitate->equilibrate separate Separate solid and liquid (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant separate->quantify end_node End: Thermodynamic Solubility Value quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of 2-(methylamino)acetic acid hydrochloride is a critical parameter for its storage, handling, and use in formulations. Key aspects of its stability include its response to temperature, humidity, light, and pH.

4.1. Storage and Handling

General recommendations for the storage of 2-(methylamino)acetic acid hydrochloride include:

  • Temperature: Store at room temperature or for long-term preservation, between 2°C and 8°C.[16]

  • Moisture: The compound is described as hygroscopic, meaning it can absorb moisture from the air.[17] It should be stored in a tightly sealed container away from moisture.

  • Light: While not considered extremely photosensitive, protection from prolonged exposure to light, especially UV radiation, is advisable.[16]

4.2. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific forced degradation data for 2-(methylamino)acetic acid hydrochloride is not widely published, the following sections outline the expected degradation pathways and provide protocols for their investigation.

4.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many molecules in the presence of water, and the rate is often pH-dependent.

  • Expected Behavior: As an amino acid derivative, 2-(methylamino)acetic acid hydrochloride is expected to be relatively stable to hydrolysis under neutral and mildly acidic conditions. Under strongly acidic or basic conditions, degradation may be accelerated.

  • Experimental Protocol:

    • Prepare solutions of 2-(methylamino)acetic acid hydrochloride in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.[18]

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples and neutralize them if necessary.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

4.2.2. Oxidative Stability

Oxidation can occur in the presence of oxidizing agents.

  • Expected Behavior: The secondary amine group in 2-(methylamino)acetic acid could be susceptible to oxidation.

  • Experimental Protocol:

    • Prepare a solution of 2-(methylamino)acetic acid hydrochloride in a suitable solvent.

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[18]

    • Incubate the solution at room temperature or a slightly elevated temperature for a set duration.

    • At various time points, analyze the samples by a stability-indicating HPLC method.

4.2.3. Photostability

Exposure to light can induce degradation.

  • Expected Behavior: While not highly photosensitive, some degradation upon exposure to UV or visible light is possible.[16]

  • Experimental Protocol:

    • Expose a solution of 2-(methylamino)acetic acid hydrochloride and a solid sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Protect a control sample from light.

    • After a defined exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

4.2.4. Thermal Stability

Elevated temperatures can cause thermal decomposition.

  • Expected Behavior: The melting point of 173-175°C suggests good thermal stability at typical storage and processing temperatures. A study on the sodium salt of sarcosine indicated degradation at much higher temperatures (125-145°C).

  • Experimental Protocol:

    • Expose solid 2-(methylamino)acetic acid hydrochloride to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

    • At specified time points, remove samples and dissolve them in a suitable solvent.

    • Analyze the samples using a stability-indicating HPLC method.

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature and thermal events.[19][20]

A general workflow for a forced degradation study is depicted in the following Graphviz diagram.

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze via Stability-Indicating Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Drug Substance start->acid start->base start->oxidation start->thermal start->photo pathway Elucidate Degradation Pathways analysis->pathway

Caption: General Workflow for Forced Degradation Studies.

4.3. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.

  • Expected Behavior: 2-(Methylamino)acetic acid hydrochloride is reported to be hygroscopic.

  • Experimental Protocol (according to European Pharmacopoeia): [21][22]

    • Accurately weigh a sample of 2-(methylamino)acetic acid hydrochloride.

    • Store the sample in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium chloride solution) and temperature (e.g., 25°C) for 24 hours.

    • After 24 hours, reweigh the sample.

    • Calculate the percentage increase in mass to classify its hygroscopicity (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Signaling Pathways and Logical Relationships

Given that 2-(methylamino)acetic acid is a simple amino acid derivative, it is not typically involved in complex signaling pathways in the same manner as signaling molecules like kinases or hormones. Its primary roles are as a metabolic intermediate and a building block.[1] Therefore, a diagram of a signaling pathway is not applicable.

The logical relationship in the context of this guide is the workflow for assessing the compound's properties, which has been visualized in the experimental protocol sections.

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-(methylamino)acetic acid hydrochloride. While quantitative data for the hydrochloride salt is limited, the properties of the parent compound, sarcosine, provide valuable insights. The provided experimental protocols offer a robust framework for researchers to generate specific data tailored to their needs. A thorough understanding and experimental determination of these properties are crucial for the successful application of 2-(methylamino)acetic acid hydrochloride in research and development.

References

Methodological & Application

Application Note & Protocol: Quantification of 2-(Methylamino)acetic Acid Hydrochloride in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methylamino)acetic acid, commonly known as sarcosine, is a methylated derivative of the amino acid glycine. It has garnered significant attention as a potential biomarker in various physiological and pathological states, including prostate cancer.[1][2] Accurate and precise quantification of sarcosine in biological matrices such as urine is crucial for clinical research and diagnostic development. However, the analysis is challenging due to the presence of interfering isomers, namely α-alanine and β-alanine, which have the same molecular weight and similar properties.[1][2][3] This document provides detailed protocols for the quantification of sarcosine in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective method. Alternative methods, including those involving derivatization and enzymatic assays, are also discussed.

Principle of the Method

The primary method detailed here is based on High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and quantification of sarcosine even in the presence of its isomers.[1][3] The general workflow involves sample preparation to remove interfering substances, chromatographic separation of the analyte of interest, and detection by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Direct Analysis by LC-MS/MS

This protocol is adapted from a high-throughput method that effectively separates sarcosine from its isomers without the need for derivatization.[1][3][4]

1. Materials and Reagents

  • Sarcosine hydrochloride standard

  • α-Alanine and β-alanine standards

  • Internal Standard (IS): (e.g., Sarcosine-d3)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized (DI) or HPLC grade

  • Urine samples

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system (e.g., Agilent 1200 series or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6210 MSD TOF or equivalent)[4]

  • Chromatographic column: A column capable of separating isomers is critical. A Cogent Diamond Hydride™ column (4µm, 100Å, 2.1 x 150 mm) or a phenyl-hexyl column have been shown to be effective.[4][5][6]

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4°C and 3,000 rpm for 10 minutes to remove particulate matter.[7]

  • Collect the supernatant for analysis.

  • To 100 µL of urine supernatant, add an appropriate amount of the internal standard solution.

  • Dilute the sample with a suitable solvent (e.g., mobile phase A) as needed to fall within the calibration curve range.

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Column: Phenyl-hexyl column[5][6]

  • Mobile Phase A: 0.1% Formic acid in water[5][6]

  • Mobile Phase B: Acetonitrile[5][6]

  • Gradient Elution: A gradient program should be optimized to ensure the separation of sarcosine from α- and β-alanine.

  • Flow Rate: 0.6 mL/minute[4]

  • Injection Volume: 1 µL[4]

  • Column Temperature: 50°C[4]

  • Ionization Mode: ESI-positive[4][5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5][6]

    • The specific precursor and product ion transitions for sarcosine and the internal standard need to be determined by direct infusion and optimization on the mass spectrometer.

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of sarcosine into a blank matrix (e.g., synthetic urine or a pooled urine sample with low endogenous sarcosine).

  • The concentration range should encompass the expected levels in the study samples. A typical linear range is from 0.003 to 40 µmol/L.[5][6]

  • Process the calibration standards and quality control (QC) samples alongside the unknown urine samples.

  • Construct a calibration curve by plotting the peak area ratio of sarcosine to the internal standard against the nominal concentration of the calibrators.

  • Determine the concentration of sarcosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis with Derivatization

Derivatization can be employed to improve chromatographic retention and enhance detection sensitivity.[2] This protocol outlines a method using N,N'-dicyclohexylcarbodiimide (DCC) as a derivatization reagent.[2]

1. Materials and Reagents

  • All materials from Protocol 1

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Reaction solvent (e.g., aprotic solvent like acetonitrile)

2. Derivatization Procedure

  • Follow the sample preparation steps 1-3 from Protocol 1.

  • To a specific volume of the urine supernatant, add the internal standard.

  • Add the derivatization reagent (DCC) and allow the reaction to proceed under optimized conditions (e.g., specific time and temperature).[2]

  • After the reaction, quench any excess reagent if necessary.

  • Filter the derivatized sample before injection.

3. LC-MS/MS Conditions

  • The chromatographic conditions, particularly the mobile phase and gradient, will need to be re-optimized for the derivatized analyte.

  • The mass spectrometric parameters (precursor/product ions) will be different for the derivatized sarcosine and must be determined.

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterResultReference
Linearity (R²)> 0.99[2]
Limit of Detection (LOD)0.05 to 4 nmol/L[5][6]
Limit of Quantitation (LOQ)3 to 20 nmol/L[5][6]
Intra-assay CV (%)7.7%[1][3]
Inter-assay CV (%)12.3%[1][3]
Recovery (%)95 - 103%[8][9]

Table 2: Example Urinary Sarcosine Concentrations

Sample GroupNMean Sarcosine Concentration (ng/mL)Standard Deviation
Healthy Volunteers4276.828.1
Prostate Cancer Patients---

Note: The values in Table 2 are for serum and are illustrative. Urinary concentrations can vary significantly.[1]

Visualizations

experimental_workflow sample Urine Sample Collection centrifuge Centrifugation (3000 rpm, 10 min, 4°C) sample->centrifuge supernatant Supernatant Collection centrifuge->supernatant is_spike Internal Standard Spiking supernatant->is_spike dilution Dilution is_spike->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Urine Sample Preparation and LC-MS/MS Analysis.

analytical_logic urine_matrix Urine Matrix (Sarcosine, Isomers, Other Metabolites) sample_prep Sample Preparation (Protein Precipitation, Filtration) urine_matrix->sample_prep chromatography Chromatographic Separation (e.g., Phenyl-Hexyl Column) sample_prep->chromatography sarcosine_peak Separated Sarcosine chromatography->sarcosine_peak isomer_peaks Separated Isomers (α- and β-alanine) chromatography->isomer_peaks ms_detection Mass Spectrometric Detection (ESI+, MRM) sarcosine_peak->ms_detection quantification Quantification (vs. Internal Standard) ms_detection->quantification

Caption: Logical Flow of the Analytical Method for Sarcosine Quantification.

References

Protocol for the Preparation of 2-(Methylamino)acetic Acid Hydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the dissolution of 2-(methylamino)acetic acid hydrochloride, also known as sarcosine hydrochloride, for use in various experimental settings, including cell culture and biochemical assays. Adherence to this protocol will ensure the consistent and reliable preparation of solutions for experimental use.

2-(Methylamino)acetic acid hydrochloride is a derivative of the amino acid glycine and is utilized in a range of research applications. Proper dissolution and storage are critical to maintaining its stability and ensuring experimental reproducibility. This protocol outlines the necessary materials, step-by-step procedures for dissolution in aqueous buffers, and recommendations for the storage of prepared solutions.

Quantitative Data Summary

The following tables provide a summary of the solubility and storage conditions for 2-(methylamino)acetic acid hydrochloride and its related free base, sarcosine.

Table 1: Solubility Data

CompoundSolventpHApproximate SolubilityCitation
SarcosinePBS7.2~10 mg/mL[1]
SarcosineWaterNeutral≥ 100 mg/mL[2]
SarcosineWaterNeutral250 mg/mL (with sonication)[3]
Sarcosine Methyl Ester HydrochlorideWaterNot SpecifiedSoluble[4]

Table 2: Storage and Stability

FormConditionDurationCitation
Solid (Sarcosine)-20°C≥ 4 years[1]
Solid (Sarcosine Hydrochloride)Cool, dry, well-ventilatedNot Specified[5]
Solid (Sarcosine Methyl Ester HCl)2°C to 8°C (long-term)Not Specified[6]
Aqueous Solution (Sarcosine)Room TemperatureNot recommended for > 1 day[1]
Stock Solution (Deuterated analog)-20°C1 month[7]
Stock Solution (Deuterated analog)-80°C6 months[7]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 2-(methylamino)acetic acid hydrochloride in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Materials
  • 2-(Methylamino)acetic acid hydrochloride (CAS 637-96-7), solid powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter

  • 1 M NaOH and 1 M HCl solutions for pH adjustment

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile storage tubes (e.g., cryovials)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Calculate the Required Mass: Determine the mass of 2-(methylamino)acetic acid hydrochloride needed to prepare the desired volume of a 100 mM stock solution. The molecular weight of 2-(methylamino)acetic acid hydrochloride is 125.55 g/mol .

    • For 10 mL of a 100 mM solution:

      • Mass (g) = 0.1 L × 0.1 mol/L × 125.55 g/mol = 0.12555 g (125.55 mg)

  • Weigh the Compound: In a clean, dry weighing boat, accurately weigh the calculated mass of 2-(methylamino)acetic acid hydrochloride powder.

  • Dissolution:

    • Transfer the weighed powder to a sterile conical tube.

    • Add approximately 80% of the final desired volume of sterile PBS (e.g., 8 mL for a final volume of 10 mL).

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. A magnetic stirrer can also be used for larger volumes.

  • pH Adjustment:

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to the desired value (e.g., 7.4 for cell culture applications) by adding small volumes of 1 M NaOH or 1 M HCl dropwise. Mix well after each addition and re-measure the pH.

  • Final Volume Adjustment:

    • Once the desired pH is achieved, add sterile PBS to reach the final volume (e.g., 10 mL). Mix the solution thoroughly.

  • Sterilization:

    • To ensure sterility for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[7]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile storage tubes to minimize freeze-thaw cycles.

    • For short-term storage (up to one month), store the aliquots at -20°C.[7]

    • For long-term storage (up to six months), store at -80°C.[7]

    • Note: It is generally recommended to use freshly prepared aqueous solutions of sarcosine, as their stability over time is limited.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_processing Processing cluster_final Final Steps start Start weigh Weigh 2-(methylamino)acetic acid hydrochloride start->weigh dissolve Dissolve in 80% final volume of sterile PBS weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex adjust_ph Adjust pH to 7.4 with NaOH / HCl vortex->adjust_ph adjust_vol Adjust to final volume with sterile PBS adjust_ph->adjust_vol sterilize Sterile filter (0.22 µm) adjust_vol->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for preparing a sterile stock solution of 2-(methylamino)acetic acid hydrochloride.

References

Application Note: HPLC-MS Analysis of Sarcosine Hydrochloride in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative found in various biological tissues and fluids.[1] It serves as an intermediate and byproduct in the metabolism of glycine and choline.[1] In recent years, sarcosine has garnered significant attention as a potential biomarker in the diagnosis and prognosis of prostate cancer.[2][3] Studies have indicated that elevated levels of sarcosine are associated with the progression of prostate cancer to metastatic disease, making its accurate and sensitive quantification in biological matrices a critical area of research.[2][4] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful analytical technique for the determination of sarcosine in complex biological fluids such as urine and plasma, offering high sensitivity and specificity.[5] A major analytical challenge in sarcosine quantification is its separation from isobaric isomers, α-alanine and β-alanine, which can interfere with accurate measurement.[5][6] This application note provides a detailed protocol for the analysis of sarcosine hydrochloride in biological fluids using HPLC-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC-MS analysis of sarcosine in biological fluids.

Sample Preparation

Urine Samples:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris and precipitates.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • For protein precipitation, add a 3:1 volume ratio of ice-cold acetonitrile to the urine supernatant.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for HPLC-MS analysis.

Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotope-labeled sarcosine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection into the HPLC-MS system.

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A column capable of separating sarcosine from its isomers is crucial. A Phenyl-Hexyl column or a Cogent Diamond Hydride™ column can be effective.[7][8]

    • Example Column: Phenomenex Gemini Phenyl-Hexyl (250 x 4.6 mm, 3 µm)[9]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[8]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.

    • Example Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.6 mL/min[7]

  • Column Temperature: 40 - 50°C[7]

  • Injection Volume: 1 - 20 µL[7][9]

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF).[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sarcosine: The parent ion and a specific product ion are monitored for quantification. For example, the transition m/z 90 -> 44.

    • Internal Standard: A corresponding transition for the isotope-labeled internal standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the quantitative data for HPLC-MS analysis of sarcosine from various studies.

Table 1: Performance Characteristics of Sarcosine Quantification in Urine

ParameterMethodLinearity RangeLODLOQReference
LinearityHPLC-MS/MS0.003 - 40 µmol/L0.05 - 4 nmol/L3 - 20 nmol/L[8]
LinearityHPLC-FLD44.5 - 1780.0 ng/mL8.9 ng/mL-[9]
PrecisionHPLC-MSIntra-assay CV = 7.7%-5 ng/mL[6]
PrecisionHPLC-MSInter-assay CV = 12.3%-5 ng/mL[6]
AccuracyHPLC-FLD< 4.8% (relative error)--[9]

Table 2: Performance Characteristics of Sarcosine Quantification in Serum/Plasma

ParameterMethodLinearity RangeLODLOQReference
PrecisionHPLC-MSIntra-assay CV < 3%-5 ng/mL[6]
PrecisionHPLC-MSInter-assay CV < 3%-5 ng/mL[6]
ReproducibilityHPLC-MSICCs > 99%-5 ng/mL[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis sample Biological Sample (Urine/Plasma) centrifuge1 Centrifugation sample->centrifuge1 protein_precip Protein Precipitation (Acetonitrile) centrifuge1->protein_precip centrifuge2 Centrifugation protein_precip->centrifuge2 evaporation Evaporation to Dryness centrifuge2->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (e.g., Phenyl-Hexyl Column) reconstitution->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for HPLC-MS analysis of sarcosine.

Sarcosine Metabolic Pathway

sarcosine_pathway SAM S-adenosylmethionine (SAM) GNMT GNMT (Glycine N-methyltransferase) SAM->GNMT Glycine Glycine Glycine->GNMT Sarcosine Sarcosine (N-methylglycine) SARDH SARDH (Sarcosine Dehydrogenase) Sarcosine->SARDH SAH S-adenosylhomocysteine (SAH) Formaldehyde Formaldehyde DMG Dimethylglycine (DMG) DMGDH DMGDH (Dimethylglycine Dehydrogenase) DMG->DMGDH GNMT->Sarcosine Synthesis GNMT->SAH SARDH->Glycine Degradation SARDH->Formaldehyde DMGDH->Sarcosine From Choline Metabolism

Caption: Simplified metabolic pathway of sarcosine.

References

Application Notes: The Role of Sarcosine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sarcosine (N-methylglycine), an endogenous amino acid, has emerged as a significant modulator of glutamatergic neurotransmission, primarily through its effects on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Supplied in its stable hydrochloride salt form for research, sarcosine acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and as a direct co-agonist at the glycine binding site of the NMDA receptor.[3][4][5] Its ability to enhance NMDA receptor function by increasing the synaptic availability of glycine has positioned it as a valuable tool in studying the pathophysiology of several neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.[6][7][8]

Mechanism of Action

Sarcosine's primary mechanism involves the potentiation of NMDA receptor activity. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[7]

  • GlyT1 Inhibition : GlyT1, located predominantly on glial cells surrounding the synapse, is responsible for the reuptake of glycine from the synaptic cleft, thereby controlling its ambient concentration.[4][9] Sarcosine competitively inhibits GlyT1, leading to an increase in extracellular glycine levels.[1][10] This elevated glycine concentration enhances the co-agonist stimulation of synaptic and extrasynaptic NMDA receptors.[8]

  • Direct NMDA Receptor Co-agonism : In addition to its role as a GlyT1 inhibitor, sarcosine can directly bind to the glycine site on the NMDA receptor and function as a co-agonist, although it may have different physiological effects compared to glycine, such as producing less receptor desensitization.[9][11][12]

  • Inhibitory Glycine Receptor (GlyR) Agonism : Sarcosine has also been shown to act as an agonist at inhibitory glycine receptors, though it is less potent in this role compared to its effects on the NMDA system.[3][4]

These actions collectively enhance NMDA receptor-mediated neurotransmission, which is hypothesized to be hypoactive in conditions like schizophrenia.[6][13]

Sarcosine_Mechanism_of_Action Mechanism of Sarcosine at the Glutamatergic Synapse cluster_0 Presynaptic Terminal cluster_1 Glial Cell cluster_2 Postsynaptic Terminal Glutamate_Vesicle Glutamate GlyT1 GlyT1 Transporter Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Release NMDAR NMDA Receptor Glutamate Site Glycine Site Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Sarcosine->NMDAR:gly Binds (Co-agonist) Glycine Glycine Glycine->GlyT1 Reuptake Glycine->NMDAR:gly Binds (Co-agonist) Glutamate_Released->NMDAR:glu Binds

Mechanism of Sarcosine at the Glutamatergic Synapse

Key Research Applications

  • Schizophrenia : A significant body of research focuses on sarcosine as an adjunctive therapy for schizophrenia, particularly for negative and cognitive symptoms that are often resistant to conventional antipsychotics.[13][14][15] By enhancing NMDA receptor function, sarcosine is thought to counteract the hypothesized glutamatergic hypofunction in the brains of individuals with schizophrenia.[6][8]

  • Major Depressive Disorder (MDD) : The glutamatergic system is also implicated in the pathophysiology of depression.[16] Studies have investigated sarcosine as both a standalone and an add-on therapy, with some clinical trials suggesting it can lead to a reduction in depressive symptoms, potentially through mechanisms involving mTOR signaling and AMPA receptor trafficking.[17][18][19]

  • Alzheimer's Disease (AD) : Preclinical research suggests a neuroprotective role for sarcosine in models of Alzheimer's disease.[10] In an AlCl₃-induced rat model of AD, sarcosine administration was shown to improve AD-associated pathologies, reduce oxidative stress, and decrease the expression of genes related to amyloid precursor protein (APP) processing.[10][20] However, clinical evidence in AD patients is still limited.[21]

  • Seizure Disorders : Sarcosine has been shown to possess weak anticonvulsant properties, raising the seizure threshold in mouse models.[1][2] This suggests a potential, though less explored, application in epilepsy research.

Quantitative Data Summary

The following tables summarize key quantitative parameters for sarcosine hydrochloride from preclinical and clinical research.

Table 1: In Vitro & Ex Vivo Electrophysiology Data

Parameter Value Model System Reference
NMDAR Co-agonist EC₅₀ 20 µM Cultured mouse hippocampal neurons [9]
NMDA Application 30 µM Rat prefrontal cortex slices [22]
Neuroprotection Assay 0-800 mg/L Differentiated SH-SY5Y cells [10]

| AlCl₃ Neurotoxicity | 200 mg/L | Differentiated SH-SY5Y cells |[10] |

Table 2: In Vivo Animal Study Parameters

Animal Model Disorder Model Sarcosine Dosage Route Key Findings Reference(s)
Mouse MK-801 Induced (NMDA Hypofunction) 500 / 1000 mg/kg i.p. Alleviated behavioral deficits and brain abnormalities [8][23]
Mouse Seizure (MEST) 400 / 800 mg/kg i.p. Elevated seizure threshold [1]
Rat Ketamine Induced (Schizophrenia) 300 / 600 mg/kg i.p. Attenuated behavioral and biochemical changes [24]
Rat AlCl₃ Induced (Alzheimer's Disease) 3.6 mg/kg/day i.p. Marked improvement in AD-associated pathologies [10][20]

| Rat | Chronic Unpredictable Stress (Depression) | 560 mg/kg/day | Oral | Ameliorated increased immobility in Forced Swim Test |[18] |

Table 3: Human Clinical Trial Dosages

Condition Dosage Study Design Key Outcome Reference(s)
Schizophrenia (Adjunctive) 2 g/day Randomized, double-blind, placebo-controlled Improvement in negative, cognitive, and total symptoms [6][13]
Schizophrenia (Monotherapy) 1 g/day vs. 2 g/day Randomized, double-blind 2 g/day group showed better response, especially in antipsychotic-naïve patients [25][26]

| Major Depressive Disorder (Adjunctive) | 1-2 g/day | Randomized, double-blind, placebo-controlled | Greater reduction in depressive symptoms compared to placebo |[17][19] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol is adapted from studies assessing sarcosine's ability to protect against neurotoxicity.[10][20]

Objective: To determine if sarcosine can protect cultured neuronal cells from aluminum-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Sarcosine hydrochloride solution

  • Aluminum chloride (AlCl₃) solution

  • Cell Viability Assay Kit (e.g., CCK-8, MTT)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in standard medium until they reach 70-80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.

  • Treatment:

    • Control Group: Treat cells with culture medium only.

    • Toxin Group: Treat cells with a neurotoxic concentration of AlCl₃ (e.g., 200 mg/L).

    • Test Groups: Pre-incubate cells with various concentrations of sarcosine (e.g., 10, 50, 100, 200 mg/L) for 1-2 hours before adding the AlCl₃ solution.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control group. Compare the viability of the Test Groups to the Toxin Group to determine the protective effect of sarcosine.

In_Vitro_Workflow start Start: Culture SH-SY5Y Cells seed Seed Cells into 96-well Plate start->seed differentiate Allow Adherence & Differentiation (24-48h) seed->differentiate prepare_groups Prepare Treatment Groups: - Control - Toxin (AlCl₃) - Sarcosine + Toxin differentiate->prepare_groups treat Add Sarcosine (Pre-incubation) then AlCl₃ prepare_groups->treat incubate Incubate for 24h treat->incubate add_reagent Add Cell Viability Reagent (e.g., CCK-8) incubate->add_reagent measure Measure Absorbance with Microplate Reader add_reagent->measure analyze Calculate % Viability vs. Control measure->analyze end_node End: Determine Neuroprotective Effect analyze->end_node

Workflow for In Vitro Neuroprotection Assay
Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Recording

This protocol is based on methodologies used to study NMDA receptor-mediated currents in brain slices.[22]

Objective: To measure the effect of sarcosine on NMDA receptor-mediated currents in pyramidal neurons of the medial prefrontal cortex (PFC).

Materials:

  • Wistar rat pups (e.g., P10)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), aerated with 95% O₂ / 5% CO₂

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Standard intracellular (pipette) solution

  • NMDA solution (30 µM)

  • Sarcosine hydrochloride solution

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a rat pup.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal slices (e.g., 300 µm thick) containing the PFC using a vibratome.

    • Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber and continuously perfuse with aCSF (2.5-3 mL/min).

    • Visualize pyramidal cells in the PFC using an upright microscope with IR-DIC optics.

    • Pull patch pipettes to a resistance of 5-7 MΩ and fill with intracellular solution.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Clamp the membrane potential at -70 mV.

    • Apply NMDA (30 µM) for 1.5 minutes to establish a baseline current (T1).

    • After a 10-minute washout period, apply NMDA again to ensure a stable response (T2).

    • Perfuse the slice with sarcosine solution for 5 minutes.

    • Co-apply sarcosine and NMDA for 1.5 minutes and record the resulting current (T3).

  • Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents for T1, T2, and T3.

    • To account for variability, normalize the test response by calculating the T3/T2 ratio for each cell.

    • Compare the T3/T2 ratio in the presence of sarcosine to control recordings to determine its modulatory effect.

Electrophysiology_Workflow start Start: Prepare Coronal PFC Brain Slices recover Allow Slices to Recover in aCSF (>1h) start->recover patch Establish Whole-Cell Patch-Clamp on Pyramidal Neuron recover->patch baseline1 Record Baseline NMDA Current (T1) patch->baseline1 washout1 Washout (10 min) baseline1->washout1 baseline2 Record Second Baseline NMDA Current (T2) washout1->baseline2 washout2 Washout (5 min) baseline2->washout2 apply_drug Apply Sarcosine (5 min) washout2->apply_drug test Co-apply Sarcosine + NMDA (T3) apply_drug->test analyze Calculate T3/T2 Ratio test->analyze end_node End: Determine Sarcosine's Effect on NMDA Current analyze->end_node

Workflow for Ex Vivo Patch-Clamp Recording
Protocol 3: In Vivo Behavioral Assessment in an NMDA Hypofunction Model

This protocol describes a general workflow for testing the efficacy of sarcosine in an animal model of schizophrenia, such as the one induced by the NMDA receptor antagonist MK-801.[8][23]

Objective: To assess if sarcosine can ameliorate behavioral deficits relevant to schizophrenia (e.g., hyperlocomotion, cognitive impairment) induced by MK-801.

Materials:

  • Adult mice or rats

  • Behavioral testing apparatus (e.g., open field arena, Y-maze, novel object recognition chamber)

  • Video tracking software

  • Sarcosine hydrochloride solution

  • MK-801 solution (e.g., 0.2 mg/kg)

  • Saline solution (vehicle control)

Methodology:

  • Acclimatization: Acclimate animals to the housing facility and handle them for several days before the experiment begins.

  • Group Assignment: Randomly assign animals to experimental groups:

    • Vehicle + Saline

    • Vehicle + MK-801

    • Sarcosine + MK-801

    • Sarcosine + Saline

  • Drug Administration:

    • Administer sarcosine (e.g., 500 or 1000 mg/kg, i.p.) or its vehicle (saline).

    • After a set pre-treatment time (e.g., 30 minutes), administer MK-801 (0.2 mg/kg, i.p.) or its vehicle.

  • Behavioral Testing: After another interval (e.g., 30 minutes), place the animals in the testing apparatus.

    • Hyperlocomotion (Open Field Test): Record the total distance traveled, time spent in the center vs. periphery, and stereotypic behaviors for 30-60 minutes.

    • Cognitive Function (e.g., Novel Object Recognition): Conduct the test according to its specific multi-day protocol, administering drugs before the testing phase.

  • Data Collection: Use video tracking software to automatically record and score behavioral parameters.

  • Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the behavioral outcomes between the different treatment groups. Determine if sarcosine treatment significantly attenuates the behavioral changes induced by MK-801.

In_Vivo_Workflow start Start: Acclimatize Animals & Handle group Randomly Assign to Treatment Groups start->group inject1 Administer Sarcosine or Vehicle (i.p.) group->inject1 wait1 Wait (e.g., 30 min) inject1->wait1 inject2 Administer MK-801 or Saline (i.p.) wait1->inject2 wait2 Wait (e.g., 30 min) inject2->wait2 behavior Conduct Behavioral Test (e.g., Open Field, NOR) wait2->behavior record Record & Score Behavior with Software behavior->record analyze Perform Statistical Analysis (e.g., ANOVA) record->analyze end_node End: Determine Effect on MK-801 Deficits analyze->end_node

Workflow for In Vivo Behavioral Assessment

References

Application of 2-(Methylamino)acetic Acid Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)acetic acid, commonly known as sarcosine, is an N-methylated derivative of glycine. Its hydrochloride salt is a stable and readily available building block for peptide synthesis. The incorporation of sarcosine and other N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can significantly increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and induce specific conformational constraints that can lead to higher receptor affinity and selectivity.[1][2][3] However, the synthesis of peptides containing sarcosine presents unique challenges due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group, which can lead to slower and less efficient peptide bond formation.[1][4]

These application notes provide a comprehensive overview of the use of 2-(methylamino)acetic acid hydrochloride (in its Fmoc-protected form, Fmoc-Sar-OH) in solid-phase peptide synthesis (SPPS). We present a comparison of common coupling reagents, detailed experimental protocols, and strategies to overcome common challenges associated with the synthesis of sarcosine-containing peptides.

Data Presentation

The successful incorporation of sarcosine into a growing peptide chain is highly dependent on the choice of coupling reagent. The following tables summarize the performance of various coupling reagents commonly used for sterically hindered and N-methylated amino acids. While direct quantitative comparisons for Fmoc-Sar-OH are not always available in a single study, the data presented is based on findings for similar challenging couplings and provides a strong indication of expected performance.

Table 1: Performance of Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeActivating AdditiveBaseCoupling EfficiencyRacemization RiskNotes
HATU Uronium/Aminium SaltInternal (HOAt)DIEA, 2,4,6-CollidineVery HighVery LowHighly recommended for N-methylated amino acids.[5][6][7] Pre-activation of 1-3 minutes can minimize guanidinylation side reactions.[1]
HCTU Uronium/Aminium SaltInternal (6-Cl-HOBt)DIEAHighLowA cost-effective alternative to HATU with similar reactivity.[8]
COMU Uronium/Aminium SaltInternal (Oxyma)DIEAVery HighVery LowOffers high reactivity and improved safety profile as its byproducts are not explosive.[2]
PyBOP Phosphonium SaltInternal (HOBt)DIEAHighLowByproducts are less hazardous than those of BOP. Less efficient for coupling two adjacent N-methyl residues.[7][9]
PyAOP Phosphonium SaltInternal (HOAt)DIEAVery HighVery LowParticularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[9]
DIC/Oxyma Carbodiimide/AdditiveOxymaPure®N/A (or mild base)Moderate to HighLowA cost-effective option. Slower reaction rates compared to onium salts.[8]
BOP-Cl Phosphonium SaltNoneDIEAModerateModerate to HighAn older reagent used for highly hindered couplings, but can cause significant racemization.[7]

Table 2: Typical Equivalents of Reagents for a Standard Coupling Reaction (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)
Fmoc-Sar-OH3 - 5
Coupling Reagent (e.g., HATU)2.9 - 4.5
Base (e.g., DIEA)6 - 10

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of peptides containing sarcosine using Fmoc chemistry.

Protocol 1: Standard Coupling of Fmoc-Sar-OH using HATU

This protocol describes a single coupling cycle for the incorporation of Fmoc-Sar-OH onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Fmoc-Sar-OH

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure (based on a 0.1 mmol scale):

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Sar-OH (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-3 minutes.[1]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methylated residue, longer reaction times or a double coupling may be necessary.[1]

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them with DMF and then DCM.

    • Perform a Bromophenol Blue test. A yellow color indicates complete coupling, while a blue or green color indicates the presence of unreacted free amines.[4] The Kaiser test is not reliable for N-methylated amines.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[7]

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

This protocol is for the final cleavage of the synthesized peptide from a standard acid-labile resin (e.g., Rink Amide or Wang resin).

Materials and Reagents:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for a Single Sarcosine Coupling Cycle in SPPS

SPPS_Cycle start Peptide-Resin (Free N-Terminal Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Activate Fmoc-Sar-OH (HATU/DIEA in DMF) activation->coupling monitoring Bromophenol Blue Test coupling->monitoring wash2 DMF/DCM Wash end Peptide-Resin with Added Sarcosine wash2->end monitoring->wash2 Complete (Yellow) recouple Recouple monitoring->recouple Incomplete (Blue/Green) recouple->coupling

Caption: A typical workflow for one cycle of Fmoc-Sar-OH incorporation in solid-phase peptide synthesis.

Decision Pathway for Optimizing Difficult Couplings

Troubleshooting_Workflow start Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_coupling Perform a second coupling (double coupling) start->double_coupling increase_time_temp Increase coupling time or temperature (balance with racemization risk) double_coupling->increase_time_temp Failure outcome_success Coupling Complete double_coupling->outcome_success Success change_reagent Switch to a more potent coupling reagent (e.g., from HBTU to HATU or PyAOP) increase_time_temp->change_reagent Failure increase_time_temp->outcome_success Success change_reagent->outcome_success Success outcome_fail Coupling Still Incomplete change_reagent->outcome_fail Failure

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions involving N-methylated amino acids.

Conclusion

The incorporation of 2-(methylamino)acetic acid (sarcosine) into peptides is a valuable tool for enhancing their drug-like properties. While the synthesis of sarcosine-containing peptides requires careful consideration of coupling conditions due to steric hindrance, the use of potent coupling reagents like HATU, HCTU, or PyAOP, combined with optimized protocols, can lead to high yields and purity. The methodologies and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and explore the potential of sarcosine-modified peptides in their research and drug development endeavors.

References

Sarcosine Hydrochloride as a GlyT-1 Inhibitor in Schizophrenia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarcosine hydrochloride, a glycine transporter-1 (GlyT-1) inhibitor, in the context of schizophrenia research. The accompanying detailed protocols are intended to guide researchers in designing and executing key in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of sarcosine and other GlyT-1 inhibitors.

Application Notes

Sarcosine (N-methylglycine) is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter type 1 (GlyT-1).[1][2] The therapeutic potential of sarcosine in schizophrenia is primarily linked to the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder.[3][4][5][6][7] This hypothesis posits that reduced NMDA receptor activity contributes significantly to the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms that are often poorly addressed by current antipsychotic medications.[3][8][9]

Glycine acts as an essential co-agonist at the NMDA receptor, meaning its binding to the glycine modulatory site on the GluN1 subunit is necessary for receptor activation by glutamate.[3][5] GlyT-1, predominantly located on glial cells surrounding synapses, is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[1][9][10] By inhibiting GlyT-1, sarcosine increases the synaptic availability of glycine, which in turn enhances NMDA receptor function.[9][11][12] This modulation of the glutamatergic system is the primary mechanism through which sarcosine is thought to exert its therapeutic effects in schizophrenia.[9][11]

Clinical studies have shown that sarcosine, when used as an adjunct to antipsychotic medication, can lead to significant improvements in positive, negative, and cognitive symptoms in patients with schizophrenia.[13][14] Some studies have even explored its potential as a monotherapy.[4][7][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical research on sarcosine in schizophrenia.

Table 1: Clinical Trial Parameters for Sarcosine in Schizophrenia

ParameterValueReference
Dosage (Adjunctive Therapy) 2 g/day [13][14]
Dosage (Monotherapy) 1 g/day and 2 g/day [4][7][15]
Treatment Duration 6 weeks[4][7][13][15]
Primary Efficacy Measures Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS)[4][7][14]

Table 2: Pharmacokinetic Properties of Sarcosine

ParameterValueReference
Time to Maximum Concentration (Tmax) ~1.5 - 2.5 hours[16][17]
Elimination Half-life (t½) ~1 hour[16][17]

Table 3: Effects of Sarcosine on Brain Metabolites (¹H-NMR Spectroscopy)

Brain RegionMetabolite Ratio ChangeDurationReference
Left Dorsolateral Prefrontal Cortex (DLPFC)↑ NAA/Cho, ↑ mI/Cr, ↑ mI/Cho6 months[18][19]
Left Hippocampus↓ Glx/Cr, ↓ Glx/Cho6 months[14]
NAA: N-acetylaspartate; Cho: Choline; mI: myo-inositol; Cr: Creatine; Glx: Glutamate+Glutamine+GABA complex.

Signaling Pathway

The following diagram illustrates the mechanism of action of sarcosine at the glutamatergic synapse.

Mechanism of Action of Sarcosine as a GlyT-1 Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Binds Glycine Glycine Glycine->NMDA_receptor Co-agonist Binding GlyT1 GlyT-1 Transporter Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Channel Opening Neuronal_Response Enhanced Neuronal Response and Plasticity Ca_ion->Neuronal_Response Activates Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Workflow for In Vitro GlyT-1 Inhibition Assay start Start plate_cells Plate CHO-K1/hGlyT1a cells in 384-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells wash_cells Wash cells with buffer incubate_cells->wash_cells pre_incubate Pre-incubate with Sarcosine or test compound wash_cells->pre_incubate initiate_uptake Add [³H]-Glycine to initiate uptake pre_incubate->initiate_uptake incubate_37c Incubate at 37°C initiate_uptake->incubate_37c stop_uptake Wash with ice-cold buffer to stop uptake incubate_37c->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells scintillation_count Add scintillation cocktail and count radioactivity lyse_cells->scintillation_count calculate_inhibition Calculate % inhibition and determine IC₅₀ scintillation_count->calculate_inhibition end End calculate_inhibition->end Workflow for Prepulse Inhibition (PPI) Test in Mice start Start acclimate Acclimate mice to the testing room start->acclimate drug_admin Administer Sarcosine or vehicle, followed by MK-801 or saline acclimate->drug_admin place_in_chamber Place mouse in startle chamber drug_admin->place_in_chamber habituation Habituation period with background noise place_in_chamber->habituation test_session Present a series of pulse-alone and prepulse-pulse trials habituation->test_session record_response Record startle response amplitude test_session->record_response calculate_ppi Calculate % PPI for each prepulse intensity record_response->calculate_ppi analyze_data Analyze data for drug effects calculate_ppi->analyze_data end End analyze_data->end

References

Application Notes and Protocols for 2-(methylamino)acetic Acid Hydrochloride in Drug Development and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(methylamino)acetic acid, commonly known as sarcosine, and its hydrochloride salt are versatile compounds with growing applications in drug development and formulation. Sarcosine is an endogenous amino acid derivative that acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] These properties make it a compound of interest in neuroscience research, particularly for conditions like schizophrenia and depression.[1] Beyond its neuroactive roles, sarcosine and its polymeric form, polysarcosine (pSar), are utilized in pharmaceutical formulations to enhance drug delivery, improve stability, and modify the physicochemical properties of therapeutic agents.[3][4][]

This document provides detailed application notes and experimental protocols for the use of 2-(methylamino)acetic acid hydrochloride in drug development and formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(methylamino)acetic acid hydrochloride is crucial for its effective application in drug formulation.

Solubility Profile

2-(methylamino)acetic acid hydrochloride is known to be soluble in water.[6] Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[7] The compound is slightly soluble in alcohol and ether, and soluble in warmed methanol.[8]

SolventSolubilityReference
WaterSoluble[6]
PBS (pH 7.2)~10 mg/mL[7]
DMSOSlightly Soluble[7]
AlcoholSlightly Soluble[8]
EtherSlightly Soluble[8]
Warmed MethanolSoluble[8]
Table 1: Solubility of 2-(methylamino)acetic Acid Hydrochloride
Stability Profile

Stability testing is essential to ensure the integrity of a drug substance under various environmental conditions.[9] For 2-(methylamino)acetic acid hydrochloride, it is recommended to store it under refrigerated temperatures and protect it from moisture.[8] Aqueous solutions are not recommended to be stored for more than one day.[7] A comprehensive stability testing protocol should be established according to ICH guidelines, evaluating the substance under different temperature, humidity, and light conditions.[10][11]

ConditionRecommendationReference
Solid StateStore at -20°C for long-term stability (≥4 years).[7]
Aqueous SolutionPrepare fresh; not recommended for storage for more than one day.[7]
Table 2: Stability Recommendations for 2-(methylamino)acetic Acid

Applications in Drug Formulation

2-(methylamino)acetic acid hydrochloride and its derivatives offer several advantages in pharmaceutical formulations, from enhancing drug penetration to enabling advanced drug delivery systems.

Topical and Transdermal Formulations: Penetration Enhancer

Chemical penetration enhancers are often incorporated into topical formulations to facilitate the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[12][13] Sarcosine derivatives, due to their amphiphilic nature, can act as effective penetration enhancers.

Experimental Protocol: Preparation of a Topical Hydrogel with 2-(methylamino)acetic Acid Hydrochloride

This protocol outlines the preparation of a basic hydrogel formulation for the topical delivery of a model drug, using 2-(methylamino)acetic acid hydrochloride as a penetration enhancer.

Materials:

  • Model API (e.g., Ibuprofen)

  • 2-(methylamino)acetic acid hydrochloride

  • Carbopol® 940

  • Triethanolamine

  • Propylene glycol

  • Purified water

Procedure:

  • Disperse Carbopol® 940: In a beaker, slowly disperse Carbopol® 940 in purified water with constant stirring until a uniform, lump-free dispersion is obtained.

  • Prepare the Drug Solution: In a separate beaker, dissolve the model API and 2-(methylamino)acetic acid hydrochloride in propylene glycol.

  • Combine Phases: Add the drug solution to the Carbopol® dispersion and mix thoroughly.

  • Neutralization: Slowly add triethanolamine dropwise to the mixture while stirring continuously until a transparent gel of the desired consistency is formed and the pH is in the range of 6.5-7.0.

  • Homogenization: Homogenize the gel to ensure uniform distribution of all components.

Evaluation:

  • pH and Viscosity: Measure the pH and viscosity of the final formulation.

  • In Vitro Permeation Studies: Conduct in vitro permeation studies using a Franz diffusion cell with a suitable membrane (e.g., Strat-M®) to evaluate the effect of 2-(methylamino)acetic acid hydrochloride on the penetration of the model API.

Protein and Peptide Formulation: Stabilizer

The stability of therapeutic proteins is a critical aspect of their formulation.[14][15] Amino acids are commonly used as excipients to stabilize proteins in solution by various mechanisms, including preferential exclusion and prevention of aggregation.[16]

Experimental Protocol: Formulation of a Monoclonal Antibody with 2-(methylamino)acetic Acid Hydrochloride

This protocol describes a basic approach to evaluate 2-(methylamino)acetic acid hydrochloride as a stabilizer in a liquid formulation of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) solution

  • 2-(methylamino)acetic acid hydrochloride

  • Histidine buffer

  • Sucrose

  • Polysorbate 80

  • Water for Injection (WFI)

Procedure:

  • Buffer Preparation: Prepare a histidine buffer of the desired pH (e.g., pH 6.0).

  • Excipient Stock Solutions: Prepare stock solutions of 2-(methylamino)acetic acid hydrochloride, sucrose, and Polysorbate 80 in the histidine buffer.

  • Formulation Preparation: Prepare different formulations by mixing the mAb solution with the excipient stock solutions to achieve the target concentrations. A control formulation without 2-(methylamino)acetic acid hydrochloride should also be prepared.

  • Sterile Filtration: Filter the final formulations through a 0.22 µm sterile filter.

  • Stability Studies: Store the formulations at various temperatures (e.g., 4°C, 25°C, 40°C) and conduct stability-indicating assays at predetermined time points.

Evaluation:

  • Visual Inspection: Check for the formation of visible particles.

  • Size Exclusion Chromatography (SEC-HPLC): Monitor for the formation of aggregates and fragments.

  • Dynamic Light Scattering (DLS): Assess the size distribution of the protein.

  • Differential Scanning Calorimetry (DSC): Determine the thermal stability of the protein.

Advanced Drug Delivery: Polysarcosine (pSar) Conjugates and Nanoparticles

Polysarcosine (pSar), a polymer of sarcosine, has emerged as a promising alternative to polyethylene glycol (PEG) for creating "stealth" drug delivery systems.[4] pSar offers advantages such as biodegradability, low immunogenicity, and excellent water solubility.[17] It can be used to create antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DARs) and to formulate lipid nanoparticles (LNPs) for nucleic acid delivery.[3][18][19]

Experimental Protocol: Synthesis of a Polysarcosine-Drug Conjugate (Conceptual Overview)

The synthesis of a pSar-drug conjugate is a multi-step process that requires expertise in polymer chemistry and bioconjugation. The following is a conceptual outline. For detailed procedures, refer to specialized literature.[3][4][17]

  • Polysarcosine Synthesis: Synthesize polysarcosine of the desired molecular weight and with appropriate functional groups for drug conjugation via ring-opening polymerization of sarcosine N-carboxyanhydride (NCA).

  • Drug-Linker Synthesis: Synthesize a linker with reactive groups that can be attached to both the drug and the polysarcosine.

  • Conjugation: React the drug-linker with the polysarcosine to form the pSar-drug conjugate.

  • Purification: Purify the conjugate using techniques like size exclusion chromatography or dialysis to remove unreacted components.

Experimental Protocol: Preparation of Polysarcosine-Coated Liposomes

This protocol provides a general method for preparing pSar-coated liposomes, which can be used to encapsulate therapeutic agents.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • pSar-lipid conjugate (Polysarcosine attached to a lipid anchor)

  • API to be encapsulated

  • Chloroform

  • Buffer (e.g., PBS)

Procedure:

  • Lipid Film Hydration: Dissolve the phospholipids and the pSar-lipid conjugate in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a buffer solution containing the API by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[20][21][22]

  • Purification: Remove the unencapsulated API by dialysis or size exclusion chromatography.

Analytical Methods for Quantification

Accurate and validated analytical methods are essential for the quality control of formulations containing 2-(methylamino)acetic acid hydrochloride.[4][23] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[24][25][26][27]

Experimental Protocol: Quantification of 2-(methylamino)acetic Acid Hydrochloride by HPLC

This protocol provides a starting point for developing an HPLC method for the quantification of 2-(methylamino)acetic acid hydrochloride in a pharmaceutical formulation. Method development and validation are crucial for ensuring accurate results.[20][28][29]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 2-(methylamino)acetic acid hydrochloride of known concentrations.

  • Sample Preparation: Extract the 2-(methylamino)acetic acid hydrochloride from the formulation matrix using a suitable solvent and dilute to a concentration within the range of the standard curve.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of 2-(methylamino)acetic acid hydrochloride in the samples.

Method Validation:

The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Signaling Pathways and Workflows

NMDA Receptor Signaling Pathway

Sarcosine enhances NMDA receptor function by acting as a co-agonist at the glycine binding site and by inhibiting the reuptake of glycine via the GlyT1 transporter, thereby increasing synaptic glycine levels.[1][2] This leads to increased calcium influx upon glutamate binding, triggering downstream signaling cascades involved in synaptic plasticity and neuronal function.[30]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Sarcosine Sarcosine Sarcosine->NMDAR Co-agonist Binding GlyT1 GlyT1 Transporter Sarcosine->GlyT1 Inhibits Glycine Glycine Glycine->NMDAR Co-agonist Binding Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel GlyT1->Glycine Reuptake Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates

Caption: NMDA receptor signaling pathway modulated by sarcosine.

General Experimental Workflow for Formulation Development

The development of a new formulation involves a systematic process of screening, optimization, and characterization.

Formulation_Workflow start Define Target Product Profile excipient_screening Excipient Screening (including Sarcosine HCl) start->excipient_screening formulation_optimization Formulation Optimization (DoE) excipient_screening->formulation_optimization characterization Analytical and Physicochemical Characterization formulation_optimization->characterization stability_studies Stability Studies (ICH Guidelines) characterization->stability_studies end Final Formulation stability_studies->end

Caption: General workflow for pharmaceutical formulation development.

Conclusion

2-(methylamino)acetic acid hydrochloride is a promising molecule with diverse applications in drug development and formulation. Its role as a neuroactive compound, coupled with its utility as a formulation excipient, both in its monomeric form and as the polymer polysarcosine, makes it a valuable tool for researchers and scientists. The protocols and data presented in these application notes provide a foundation for exploring the potential of this compound in various pharmaceutical contexts. Further research and development will undoubtedly uncover new and innovative applications for 2-(methylamino)acetic acid hydrochloride in the future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylamino)acetic Acid Hydrochloride (Sarcosine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(methylamino)acetic acid hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sarcosine hydrochloride, categorized by the synthetic route.

Route 1: Reaction of Chloroacetic Acid with Methylamine

This is a common and cost-effective method for synthesizing sarcosine. However, controlling the reaction to maximize yield and minimize byproducts can be challenging.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have gone to completion.Increase Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to ensure it has reached completion.[1] • Optimize Temperature: While the reaction is often exothermic, ensure the temperature is maintained within the optimal range to drive the reaction forward without promoting side reactions. Lower temperatures (around 0°C) are sometimes used initially.[2] • Excess Methylamine: Using a significant excess of methylamine can help drive the reaction to completion.[1][2]
Side Reactions: Formation of byproducts such as methyliminodiacetic acid (MIDA).Control Stoichiometry: Use a precise molar ratio of reactants. An excess of methylamine can favor the formation of sarcosine over MIDA.[1] • Temperature Control: Maintain a low reaction temperature to minimize the rate of the second substitution that forms MIDA.[1]
Product Loss During Workup: Sarcosine hydrochloride is water-soluble, leading to potential losses during extraction and purification.pH Adjustment: Carefully adjust the pH to 2 with HCl before crystallization to ensure the hydrochloride salt precipitates effectively.[3] • Evaporation Conditions: Use slow evaporation at a controlled temperature (e.g., 35°C) to obtain well-formed crystals and avoid decomposition.[3] • Recrystallization: Dissolve the crude product in a minimal amount of distilled water and recrystallize to improve purity and recovery of the desired product.[3]
Impure Product Presence of Unreacted Chloroacetic Acid: Washing: Wash the crude product with a solvent in which chloroacetic acid is soluble but sarcosine hydrochloride is not.
Presence of Methyliminodiacetic Acid (MIDA): Recrystallization: MIDA has different solubility properties than sarcosine hydrochloride, allowing for separation through careful recrystallization.
Presence of Sodium Chloride: If NaOH or NaHCO3 is used and the final product is acidified with HCl.Washing: Wash the final product with a minimal amount of cold water or an appropriate organic solvent to remove inorganic salts. • Ion Exchange Chromatography: For very high purity, cation exchange resin can be used to separate sarcosine from sodium ions.[4]
Route 2: Methylation of Glycine with Dimethyl Carbonate (DMC)

This method is considered a greener alternative to traditional methylation agents.

Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient Catalyst: The catalyst may not be active enough or may have deactivated.Catalyst Selection: The choice of catalyst is crucial. A combination of AlCl₃ and K₂CO₃ has been reported to be effective.[5] • Catalyst Loading: Optimize the mass ratio of the catalyst to glycine. Ratios of 1:50 to 1:100 have been suggested.[5]
Suboptimal Reaction Conditions: Temperature: The reaction typically requires elevated temperatures (90-120°C) to proceed efficiently.[5] • Reaction Time: Ensure a sufficient reaction time (7-10 hours) for the reaction to go to completion.[5] • Molar Ratio: Optimize the molar ratio of glycine to dimethyl carbonate (e.g., 2:1 to 3:1).[5]
Impure Product Unreacted Glycine: Crystallization: Utilize a solvent system (e.g., acetone in water) where sarcosine has lower solubility than glycine to facilitate selective crystallization.[5]
Byproducts from DMC: Purification: Recrystallization is a key step to remove impurities.
Route 3: Strecker Synthesis followed by Hydrolysis

This route involves the formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source, followed by hydrolysis.

Issue Potential Cause Troubleshooting Steps
Low Yield in Aminonitrile Formation Inefficient Imine Formation: pH Control: The formation of the imine from formaldehyde and methylamine is pH-dependent. Ensure optimal pH conditions.
Side Reactions of Cyanide: Controlled Addition: Add the cyanide source slowly to the reaction mixture to control the reaction rate and minimize side reactions.
Low Yield in Hydrolysis Step Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may be incomplete.Strong Acid/Base: Use sufficiently strong acidic or basic conditions to drive the hydrolysis to completion. • Reaction Time and Temperature: Ensure adequate time and temperature for the hydrolysis reaction.
Impure Product Organic Impurities from Hydrolysis: Purification: The crude product may require purification by recrystallization or chromatography to remove impurities formed during the hydrolysis step.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of sarcosine from chloroacetic acid and methylamine, and how can I minimize it?

A1: The most common side product is methyliminodiacetic acid (MIDA), which is formed by the reaction of a second molecule of chloroacetic acid with the newly formed sarcosine. To minimize its formation, you can use a large excess of methylamine and maintain a low reaction temperature to favor the monosubstitution product.[1]

Q2: My final product of sarcosine hydrochloride is slightly yellow. What could be the cause and how can I decolorize it?

A2: A yellow tint can indicate the presence of impurities, possibly from side reactions or decomposition. You can try to decolorize the product by recrystallizing it from a suitable solvent system. Adding a small amount of activated carbon during the recrystallization process and then filtering it off can also help remove colored impurities.

Q3: Can I use a different base instead of sodium bicarbonate in the chloroacetic acid method?

A3: Yes, other bases like sodium hydroxide or even an excess of methylamine can be used to neutralize the hydrochloric acid formed during the reaction. However, the choice of base can affect the pH of the reaction mixture and the subsequent workup procedure. Sodium bicarbonate is a mild and convenient choice.

Q4: In the glycine methylation route with dimethyl carbonate, is the catalyst reusable?

A4: The reusability of the AlCl₃-K₂CO₃ catalyst system is not explicitly mentioned in the provided literature. Generally, the recovery and reuse of such catalysts can be challenging due to their solubility and potential deactivation. Further investigation would be needed to determine its reusability in this specific reaction.

Q5: What are the safety precautions I should take when working with the Strecker synthesis?

A5: The Strecker synthesis involves the use of highly toxic cyanide salts (e.g., KCN or NaCN) or hydrogen cyanide (HCN). It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with the emergency procedures for cyanide exposure.

Experimental Protocols

Protocol 1: Synthesis from Chloroacetic Acid and Methylamine[3]
  • Preparation of Sodium Chloroacetate: In a suitable reaction vessel, dissolve 9.45 g (100 mmol) of chloroacetic acid in 30 ml of distilled water. With continuous stirring, slowly add 8.41 g (100 mmol) of sodium bicarbonate.

  • Reaction with Methylamine: To the resulting solution, add a solution of methylamine (100 mmol) in 5 ml of distilled water dropwise with constant stirring.

  • Addition of Second Equivalent of Base: After 30 minutes, add another 8.41 g (100 mmol) of sodium bicarbonate and continue stirring.

  • Acidification and Crystallization: Acidify the solution to pH 2 with hydrochloric acid. Slowly evaporate the solvent at 35°C until crystals appear. Allow the solution to stand for 24 hours to complete crystallization.

  • Purification: Filter the crystals and recrystallize them by dissolving them in a minimum amount of distilled water, acidifying again to pH 2, and allowing for slow evaporation.

  • Drying: Filter the pure crystals and dry them in a vacuum oven at 35°C.

Protocol 2: Synthesis from Glycine and Dimethyl Carbonate[5]
  • Reaction Setup: In a stainless steel reaction vessel equipped with a stirrer, heater, and reflux unit, add 300 ml of water, 150 g of glycine, and 2.5 g of AlCl₃-K₂CO₃ catalyst (mass ratio 1:3).

  • Addition of DMC: While stirring, add 220 g of dimethyl carbonate to the reaction mixture.

  • Reaction: Heat the mixture to 100°C and maintain this temperature for 9 hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool naturally to 30°C. Add acetone solution to induce crystallization of sarcosine.

  • Isolation: Filter the sarcosine crystals and dry them to obtain the final product. The reported yield for this specific example is 84.38%.[5]

Data Presentation

Table 1: Comparison of Reaction Parameters for Sarcosine Synthesis from Glycine and Dimethyl Carbonate [5]

ParameterEmbodiment 5General Preferred Range
Glycine 150 g-
Dimethyl Carbonate 220 gMolar ratio to Glycine: 1:2 to 1:3
Catalyst (AlCl₃-K₂CO₃) 2.5 g (1:3 mass ratio)Mass ratio to Glycine: 1:50 to 1:100
Water 300 ml-
Reaction Temperature 100°C90°C - 120°C
Reaction Time 9 hours7 - 10 hours
Yield 84.38%-

Visualizations

SynthesisWorkflow_ChloroaceticAcid cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product chloroacetic_acid Chloroacetic Acid reaction Reaction in Water chloroacetic_acid->reaction methylamine Methylamine methylamine->reaction sodium_bicarbonate Sodium Bicarbonate sodium_bicarbonate->reaction acidification Acidification (HCl, pH 2) reaction->acidification crystallization Crystallization acidification->crystallization filtration Filtration crystallization->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Sarcosine HCl drying->product

Caption: Experimental workflow for sarcosine hydrochloride synthesis from chloroacetic acid.

Troubleshooting_LowYield_ChloroaceticAcid start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Product Loss During Workup? start->workup_loss increase_time Increase Reaction Time incomplete_reaction->increase_time Yes optimize_temp Optimize Temperature incomplete_reaction->optimize_temp Yes excess_amine Use Excess Methylamine incomplete_reaction->excess_amine Yes control_stoichiometry Control Stoichiometry side_reactions->control_stoichiometry Yes control_temp Control Temperature side_reactions->control_temp Yes adjust_ph Adjust pH for Crystallization workup_loss->adjust_ph Yes slow_evaporation Slow Evaporation workup_loss->slow_evaporation Yes recrystallize Recrystallize Carefully workup_loss->recrystallize Yes

Caption: Troubleshooting logic for low yield in the chloroacetic acid synthesis route.

References

Technical Support Center: Sarcosine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sarcosine hydrochloride quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of sarcosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying sarcosine hydrochloride?

A1: The accurate quantification of sarcosine, particularly in biological samples, presents several analytical challenges. A major issue is the interference from its isobaric isomers, such as L-alanine, α-alanine, and β-alanine.[1][2][3][4][5] These compounds often co-elute with sarcosine in standard chromatographic systems and have the same mass-to-charge ratio, making their differentiation by mass spectrometry difficult.[3][4] Additionally, sarcosine is typically present at very low concentrations in biological matrices like urine and serum, requiring highly sensitive detection methods.[6][7] Its high polarity and lack of a strong chromophore also make direct analysis challenging, often necessitating a derivatization step to improve its chromatographic and detection properties.[6] Finally, like many bioanalytical methods, sarcosine quantification is susceptible to matrix effects, where other components in the sample can interfere with the analyte's signal.[8][9]

Q2: How can I resolve the interference from alanine isomers?

A2: Several strategies can be employed to separate sarcosine from its isomers:

  • Derivatization: This is a common approach to alter the chemical structure of sarcosine and its isomers, allowing for their chromatographic separation. Different derivatization reagents can yield derivatives with distinct properties.[1][2][10] For instance, a novel 1,3-dipolar cycloaddition derivatization method has been shown to be specific to sarcosine, resolving it from L-alanine.[1] Another method uses N,N'-dicyclohexylcarbodiimide for derivatization, which improves the chromatographic retention and separation of sarcosine from its isomers.[5]

  • Chromatographic Optimization: Modifying the high-performance liquid chromatography (HPLC) or gas chromatography (GC) conditions can improve separation. This includes using specialized columns, such as phenyl-hexyl columns, and optimizing the mobile phase composition and gradient.[4][11]

  • Enzymatic Methods: An alternative to derivatization involves the use of the enzyme sarcosine oxidase. This enzyme selectively eliminates sarcosine, and the resulting decrease in the combined sarcosine-alanine peak is proportional to the initial sarcosine concentration.[3]

Q3: My sarcosine signal is consistently low. What are some ways to enhance sensitivity?

A3: Low signal intensity is a frequent problem due to the low abundance of sarcosine in biological samples.[6][7] To improve sensitivity:

  • Derivatization for Enhanced Detection: Derivatizing sarcosine with a fluorescent tag, such as levofloxacin acyl chloride, can significantly enhance its response in a fluorimetric detector.[6] Silylation is another common derivatization technique used in GC-MS analysis to improve volatility and ionization efficiency.[2]

  • Mass Spectrometry (MS) Optimization: When using LC-MS or GC-MS, optimizing the MS parameters is crucial. This includes selecting the appropriate ionization mode (e.g., ESI positive mode) and defining unique transition ions for multiple reaction monitoring (MRM) to increase specificity and sensitivity.[2][11]

  • Sample Preparation: While not directly increasing the signal, effective sample preparation, such as solid-phase extraction (SPE), can remove interfering substances from the matrix, which may be suppressing the sarcosine signal.[12]

Q4: What are matrix effects, and how can I minimize their impact on my results?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8][13] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[9] To mitigate matrix effects:

  • Improve Sample Cleanup: More rigorous sample preparation techniques, like SPE, can help remove the matrix components that cause interference.[12]

  • Optimize Chromatography: Adjusting the chromatographic method to separate sarcosine from the interfering matrix components is a key strategy.[8]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and is affected by matrix effects in a similar way, thus providing a reliable means of correction.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[9]

Q5: Is derivatization always necessary for sarcosine analysis?

A5: While not strictly mandatory in all cases, derivatization is highly recommended and frequently employed for robust and sensitive sarcosine quantification.[14] Direct analysis is challenging because sarcosine is highly polar and lacks a native chromophore for UV detection.[6] Derivatization helps to:

  • Improve chromatographic retention on reverse-phase columns.[5]

  • Enable separation from interfering isomers like alanine.[1][10]

  • Increase sensitivity for both mass spectrometry and fluorescence detection.[5][6] Methods that do not use derivatization, such as some LC-MS techniques, may struggle with isomer separation and sensitivity.[2]

Q6: My results lack reproducibility. What are the likely causes?

A6: Poor reproducibility can stem from several factors:

  • Inconsistent Derivatization: The derivatization reaction conditions, such as temperature, time, and reagent concentration, must be tightly controlled. Incomplete or variable derivatization will lead to inconsistent results.[1][6]

  • Derivative Instability: The stability of the sarcosine derivative should be assessed. If the derivative degrades over time, the time between derivatization and analysis must be kept consistent for all samples and standards.[6]

  • Variable Matrix Effects: If matrix effects are not properly addressed, variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement, causing poor reproducibility.[9]

  • Instrumental Variability: Regular maintenance and calibration of the analytical instrument (e.g., LC-MS system) are essential to ensure consistent performance.[12]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Chromatographic Resolution of Sarcosine and Alanine

This guide provides a systematic approach to resolving co-elution issues between sarcosine and its isomers.

Start Start: Poor Resolution of Sarcosine and Alanine CheckMethod Is a derivatization step used? Start->CheckMethod ImplementDeriv Implement a derivatization method (e.g., silylation, fluorescent tagging) CheckMethod->ImplementDeriv No CheckColumn Review chromatographic column CheckMethod->CheckColumn Yes OptimizeDeriv Optimize derivatization conditions (reagent concentration, time, temperature) ImplementDeriv->OptimizeDeriv OptimizeDeriv->CheckColumn ChangeColumn Switch to a different column chemistry (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn Standard C18 OptimizeMobilePhase Optimize mobile phase (pH, organic modifier, gradient) CheckColumn->OptimizeMobilePhase Specialized ChangeColumn->OptimizeMobilePhase ResolutionOK Is resolution now acceptable? OptimizeMobilePhase->ResolutionOK ResolutionOK->OptimizeDeriv No End End: Proceed with Quantification ResolutionOK->End Yes

Caption: Workflow for troubleshooting poor chromatographic separation.

Guide 2: Identifying and Mitigating Matrix Effects

This workflow helps to diagnose and address issues related to matrix effects in LC-MS based sarcosine quantification.

Start Start: Suspected Matrix Effects (Poor accuracy/precision) PostExtractionSpike Perform post-extraction spike experiment Start->PostExtractionSpike CompareResponses Compare analyte response in matrix vs. neat solution PostExtractionSpike->CompareResponses MatrixEffectPresent Is there a significant difference (>15%)? CompareResponses->MatrixEffectPresent ImproveCleanup Improve sample cleanup (e.g., use SPE) MatrixEffectPresent->ImproveCleanup Yes End End: Matrix effects controlled MatrixEffectPresent->End No OptimizeChroma Optimize chromatography to separate analyte from interference ImproveCleanup->OptimizeChroma UseIS Use a stable isotope-labeled internal standard OptimizeChroma->UseIS UseIS->Start Re-evaluate

Caption: A systematic approach to identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Silylation Derivatization for GC-MS Analysis

This protocol is based on the silylation method for the simultaneous determination of sarcosine and related metabolites.[2]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine

  • Internal Standard (IS) solution

  • Dried sample extract

Procedure:

  • To the dried sample extract, add the internal standard.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Add 30 µL of pyridine.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 100°C for 1.5 hours to ensure complete derivatization.[2]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Fluorescent Derivatization for HPLC Analysis

This protocol is adapted from a method using levofloxacin acyl chloride (L-OAC) as a fluorescent labeling reagent.[6]

Reagents:

  • Levofloxacin acyl chloride (L-OAC) solution (30 mM in acetonitrile)

  • Sodium borate buffer (140 mM, pH 9.5)

  • Internal Standard (IS) solution (e.g., N-ethylglycine)

  • Urine sample

Procedure:

  • In a screw-capped test tube, mix 50 µL of the urine sample, 50 µL of the IS solution, and 100 µL of sodium borate buffer.[6]

  • Add 100 µL of the L-OAC solution.[6]

  • Vortex the mixture and incubate at 70°C for 25 minutes.[6]

  • After incubation, cool the tube to room temperature.[6]

  • The derivatized sample is ready for injection into the HPLC system with a fluorescence detector (λex = 290 nm, λem = 460 nm).[6][10]

Quantitative Data Summary

The performance of various analytical methods for sarcosine quantification is summarized below.

MethodMatrixDerivatization ReagentLinearity RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
GC-MSHuman Urine1,3-dipolar cycloaddition0.1–100 µg/mLLOD: 0.15 ng/mL[1]
GC-MS/MSUrineBSTFA + 1% TMCS0.01-50 µg/mLLOD: 0.01 µg/mL[2]
LC-FluorescenceWater/UrineLevofloxacin acyl chloride0.5–20.0 µMLOD: 0.1 µM (8.9 ng/mL)[6][10]
LC-MS/MSUrineNone0.003–40 µmol/LLOQ: 3–20 nmol/L[11]
LC-MSUrineN,N'-dicyclohexylcarbodiimideNot specifiedLOD: 1 ng/mL[5]
HPLC/MS/MSSerum/UrineNone (enzymatic elimination)3 ppb - 1 mg/LMDL: 1 µg/L[3]
HPLC-MSSerum/UrineNoneNot specifiedLOQ: 5 ng/mL[4]

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(Methylamino)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(methylamino)acetic acid hydrochloride, also known as sarcosine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 2-(methylamino)acetic acid hydrochloride?

A1: 2-(methylamino)acetic acid hydrochloride is generally considered to be freely soluble in water.[1] The solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL. It is slightly soluble in ethanol and dimethyl sulfoxide (DMSO).[2]

Q2: I am observing precipitation when I add my 2-(methylamino)acetic acid hydrochloride stock solution to my cell culture medium. What could be the cause?

A2: Precipitation, often referred to as "crashing out," can occur for several reasons when an aqueous stock solution is diluted into complex mixtures like cell culture media. Potential causes include:

  • High Concentration: The final concentration in your medium may exceed its solubility limit in the presence of other media components.

  • Salting-Out Effect: Cell culture media are rich in salts, which can decrease the solubility of other molecules.

  • pH Shift: The pH of your final solution may differ from the optimal pH for solubility.

  • Temperature: A decrease in temperature upon addition to colder media can reduce solubility.

  • Interaction with Media Components: The compound may interact with proteins or other molecules in the medium, leading to precipitation.

Q3: How should I prepare a stock solution of 2-(methylamino)acetic acid hydrochloride?

A3: It is recommended to prepare a concentrated stock solution in a high-purity solvent and then dilute it to the final desired concentration in your experimental medium. Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: For how long can I store my 2-(methylamino)acetic acid hydrochloride stock solution?

A4: Aqueous solutions of sarcosine are not recommended to be stored for more than one day.[2] For longer-term storage, it is advisable to prepare fresh solutions before each experiment or to store aliquots of a concentrated stock solution at -20°C or -80°C and use them promptly after thawing.

Q5: What are the primary in vitro applications of 2-(methylamino)acetic acid hydrochloride?

A5: In vitro, 2-(methylamino)acetic acid hydrochloride (sarcosine hydrochloride) is primarily used to study the glutamatergic system. It acts as a competitive inhibitor of the glycine transporter 1 (GlyT1) and as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in media Exceeding solubility limit in the complex medium.1. Decrease Final Concentration: Try using a lower final concentration in your experiment if possible.2. Step-wise Dilution: Instead of adding the stock directly to the full volume of media, add the stock to a smaller volume of media first, mix well, and then add this to the remaining media.3. Warm the Medium: Gently warm the cell culture medium to 37°C before adding the stock solution.4. pH Adjustment: Check the pH of your final solution. Adjusting the pH slightly towards neutral (if compatible with your experiment) may improve solubility.
Cloudiness or crystals in the stock solution Incomplete dissolution or precipitation over time.1. Gentle Warming: Warm the solution in a water bath (e.g., 37°C) to aid dissolution.2. Sonication: Use a sonicator bath for a short period to help break up any aggregates and enhance dissolution.3. Vortexing: Mix the solution vigorously using a vortex mixer.4. Fresh Preparation: If the solution has been stored, it is best to prepare a fresh stock solution.[2]
Variability in experimental results Degradation of the compound in solution.1. Prepare Fresh Solutions: As aqueous solutions are not stable for long periods, always prepare fresh solutions for each experiment.[2]2. Protect from Light: Store stock solutions in amber vials or protected from light to prevent photodegradation.3. Sterile Filtration: Filter-sterilize the stock solution using a 0.22 µm filter before adding to sterile cell culture media to remove any potential microbial contamination that could degrade the compound.

Quantitative Solubility Data

Solvent Solubility Temperature pH
WaterFreely SolubleRoom TemperatureNeutral
Phosphate-Buffered Saline (PBS)~10 mg/mLNot Specified7.2
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot SpecifiedNot Applicable
EthanolSlightly SolubleNot SpecifiedNot Applicable

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of 2-(methylamino)acetic acid hydrochloride powder in a sterile conical tube.

  • Dissolution: Add a small volume of sterile, nuclease-free water to the powder.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved.

  • Warming (if necessary): If the powder does not dissolve completely, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Sonication (if necessary): If precipitation persists, sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Final Volume: Once fully dissolved, add sterile, nuclease-free water to reach the final desired stock concentration (e.g., 100 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: For immediate use, keep the solution at 4°C. For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a sterile container.

  • Thaw Stock Solution: If using a frozen stock, thaw it quickly in a 37°C water bath.

  • Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration.

  • Mixing: Gently mix the solution by swirling or pipetting up and down. Avoid vigorous shaking to prevent protein denaturation in the medium.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Use Immediately: Use the prepared medium immediately for your in vitro experiment.

Signaling Pathway Visualizations

2-(Methylamino)acetic acid hydrochloride primarily impacts neuronal signaling through its effects on the NMDA receptor and glycine transporter 1 (GlyT1).

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Water weigh->dissolve mix Vortex/Warm/Sonicate dissolve->mix filter Sterile Filter (0.22 µm) mix->filter mix->filter If precipitation persists, refer to troubleshooting store Aliquot & Store (-20°C) filter->store thaw Thaw Stock Solution store->thaw prewarm Pre-warm Cell Culture Medium (37°C) dilute Dilute Stock in Medium prewarm->dilute thaw->dilute incubate Add to Cells dilute->incubate

Caption: Experimental workflow for preparing 2-(methylamino)acetic acid hydrochloride solutions.

signaling_pathway cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron glyt1 GlyT1 glycine Glycine glyt1->glycine Reuptake nmda NMDA Receptor ca_ion Ca²⁺ nmda->ca_ion Influx sarcosine Sarcosine (2-(methylamino)acetic acid) sarcosine->glyt1 Inhibits sarcosine->nmda Co-agonist Binding glycine->nmda Co-agonist Binding glutamate->nmda Binds downstream Downstream Signaling ca_ion->downstream Activates

Caption: Mechanism of action of 2-(methylamino)acetic acid hydrochloride at the synapse.

References

Technical Support Center: Sarcosine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sarcosine hydrochloride derivatization. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing incomplete derivatization of sarcosine. What are the likely causes and how can I troubleshoot this?

A1: Incomplete derivatization is a common issue that can arise from several factors. Here are the key areas to investigate:

  • Suboptimal Reaction Conditions: The temperature and duration of the derivatization reaction are critical. For silylation methods using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), optimal conditions often require heating. For instance, one study found that a reaction time of 1.5 hours at 100°C was optimal for derivatizing sarcosine for GC-MS/MS analysis.[1] If using a different method, such as with levofloxacin acyl chloride, a reaction at 70°C for 25 minutes has been shown to be effective.[2]

  • Reagent Concentration and Ratios: An insufficient amount of derivatizing reagent can lead to an incomplete reaction. It is generally recommended to use a molar excess of the silylating agent.[3] For example, when using ethyl chloroformate (ECF), the volumes of ECF, pyridine (as a catalyst), and ethanol must be optimized.[4]

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent and prevent the derivatization of the target analyte.[1][3] Ensure that all glassware is thoroughly dried and that solvents are anhydrous. Samples should be completely dry before adding the derivatization reagent.[1]

  • Sample Matrix Effects: Biological samples can contain interfering substances that may inhibit the derivatization reaction. Proper sample cleanup and extraction are crucial.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific protocol and sample type.

  • Increase Reagent Concentration: Try increasing the molar ratio of the derivatizing reagent to sarcosine.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use fresh, anhydrous solvents. Lyophilize or evaporate samples to complete dryness under a stream of nitrogen before adding reagents.[1]

  • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove potential inhibitors.

Q2: My derivatization reaction has a low yield. How can I improve it?

A2: Low derivatization yield can be attributed to several factors, many of which overlap with incomplete derivatization.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the efficiency of the derivatization. For example, when using levofloxacin acyl chloride, a sodium borate buffer at pH 9.5 is used.[2]

  • Reagent Stability: Derivatization reagents can degrade over time, especially if not stored properly. Ensure you are using fresh reagents and storing them according to the manufacturer's instructions.

  • Analyte Degradation: Sarcosine itself might degrade under harsh reaction conditions. Assess the stability of sarcosine under your chosen derivatization protocol.

  • Interference from Isomers: A major challenge in sarcosine analysis is interference from its isomers, α-alanine and β-alanine, which can co-elute and have similar mass spectra.[1][5] This can lead to an apparent low yield of the sarcosine derivative if not properly resolved. Some derivatization methods are more specific to sarcosine than others. For instance, a 1,3-dipolar cycloaddition method has been shown to be specific for sarcosine and does not derivatize l-alanine.[6]

Troubleshooting Steps:

  • Optimize Reaction pH: Adjust the pH of the reaction buffer to the optimal range for your specific derivatization chemistry.

  • Use Fresh Reagents: Discard any old or potentially degraded derivatization reagents.

  • Evaluate Analyte Stability: Conduct control experiments to check for sarcosine degradation during the derivatization process.

  • Select a Specific Derivatization Method: If isomer interference is suspected, consider a derivatization method known to be selective for sarcosine.[6]

Q3: I'm observing poor reproducibility in my derivatization results. What could be the cause?

A3: Poor reproducibility is often a result of small, uncontrolled variations in the experimental procedure.

  • Inconsistent Reaction Conditions: Even minor fluctuations in temperature, reaction time, or reagent volumes can lead to variable derivatization efficiency.

  • Variability in Sample Dryness: Inconsistent drying of samples before derivatization can introduce varying amounts of moisture, affecting the reaction.

  • Instability of Derivatives: The formed derivatives may not be stable over time. It is crucial to analyze the derivatized samples within a specific timeframe. For example, TMS derivatives of sarcosine have been found to be over 80% stable for up to 2 hours after derivatization.[1] Derivatives of sarcosine with levofloxacin acyl chloride were stable for at least 24 hours at room temperature.[2]

Troubleshooting Steps:

  • Standardize the Protocol: Strictly adhere to a well-defined and validated protocol for all samples. Use precise dispensing tools for all reagents.

  • Ensure Consistent Sample Preparation: Implement a standardized and robust sample drying procedure.

  • Assess Derivative Stability: Perform a stability study of your sarcosine derivative to determine the optimal window for analysis after derivatization.

Q4: I am having trouble separating the sarcosine derivative from its isomers (alanine). What can I do?

A4: The co-elution of sarcosine and its isomers, particularly α-alanine and β-alanine, is a significant analytical challenge.[1][5]

  • Chromatographic Conditions: The choice of GC or LC column and the temperature or solvent gradient program are critical for achieving separation.

  • Derivatization Strategy: Some derivatization methods yield products with better chromatographic resolution from isomers than others. Silylation with BSTFA can sometimes result in overlapping peaks for sarcosine and alanine derivatives.[6]

Troubleshooting Steps:

  • Optimize Chromatography: Experiment with different analytical columns and modify the temperature program (for GC) or mobile phase gradient (for LC) to improve separation.

  • Alternative Derivatization: Consider using a different derivatization reagent that provides better separation of the isomers. The 1,3-dipolar cycloaddition method is one such alternative that is specific to sarcosine.[6]

  • Enzymatic Elimination: An alternative to derivatization involves the use of sarcosine oxidase to selectively eliminate sarcosine, allowing for its quantification by subtracting the remaining alanine peak area.[5]

Experimental Protocols

Silylation Derivatization for GC-MS Analysis

This protocol is adapted from a method for the simultaneous determination of sarcosine and related metabolites.[1]

  • Sample Preparation: Place 100 µL of the standard solution or sample into a GC vial.

  • Drying: Dry the sample completely overnight under vacuum at 400 mmHg.

  • Derivatization: Reconstitute the anhydrous residue with 100 µL of BSTFA + 1% TMCS (trimethylchlorosilane).

  • Reaction: Seal the vial and heat at 100°C for 1.5 hours.

  • Dilution: After cooling, add 100 µL of acetonitrile to the vial.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

Ethyl Chloroformate (ECF) Derivatization for GC-MS Analysis

This is a general procedure that can be optimized for specific applications.[4][7][8]

  • Sample Preparation: To an aqueous sample containing sarcosine, add ethanol and pyridine.

  • Derivatization: Add ethyl chloroformate to the mixture and vortex vigorously.

  • Extraction: Extract the derivatives with a non-polar solvent such as chloroform or hexane.

  • Drying: Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate).

  • Analysis: Inject an aliquot of the organic phase into the GC-MS.

Quantitative Data Summary

Derivatization MethodReagent(s)Optimal TemperatureOptimal TimeKey ConsiderationsReference
Silylation BSTFA + 1% TMCS100°C1.5 hoursAnhydrous conditions are critical. Derivative stability is limited (stable for ~2 hours).[1]
Fluorescent Labeling Levofloxacin Acyl Chloride70°C25 minutesReaction performed in a borate buffer (pH 9.5). Derivatives are stable for at least 24 hours.[2]
1,3-Dipolar Cycloaddition n-butyl acrylate, paraformaldehydeOptimized (not specified in abstract)Optimized (not specified in abstract)Specific for sarcosine, does not react with l-alanine.[6]
Ethyl Chloroformate Ethyl Chloroformate, Pyridine, EthanolRoom TemperatureRapidRequires optimization of reagent volumes.[4]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Aqueous Sample (e.g., Urine, Plasma) Dry Evaporation to Dryness (Nitrogen Stream / Lyophilization) Sample->Dry Reagent Add Derivatization Reagent (e.g., BSTFA, ECF) Dry->Reagent Reaction Incubate (Optimized Temperature & Time) Reagent->Reaction Quench Quench Reaction / Dilute (if necessary) Reaction->Quench Analysis GC-MS or LC-MS Analysis Quench->Analysis

Caption: General workflow for sarcosine derivatization prior to mass spectrometry analysis.

Troubleshooting_Logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_lowyield Troubleshoot Low Yield cluster_poorrepro Troubleshoot Poor Reproducibility Start Poor Derivatization Result Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No Opt_Cond Optimize Temp/Time Incomplete->Opt_Cond Yes PoorRepro Poor Reproducibility? LowYield->PoorRepro No Opt_pH Optimize pH LowYield->Opt_pH Yes Standardize Standardize Protocol PoorRepro->Standardize Yes Inc_Reagent Increase Reagent Opt_Cond->Inc_Reagent Dry_Cond Ensure Anhydrous Inc_Reagent->Dry_Cond Fresh_Reagent Use Fresh Reagents Opt_pH->Fresh_Reagent Check_Interference Check Isomer Interference Fresh_Reagent->Check_Interference Check_Stability Check Derivative Stability Standardize->Check_Stability

Caption: Logical troubleshooting flow for common sarcosine derivatization issues.

References

Technical Support Center: Optimization of HPLC Parameters for Sarcosine Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of sarcosine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of sarcosine by HPLC?

A1: Sarcosine, or N-methylglycine, lacks a strong chromophore, which results in poor absorption of ultraviolet (UV) light. To achieve sensitive detection using common HPLC detectors like UV-Vis or fluorescence detectors, derivatization is employed to attach a molecule with a strong chromophore or fluorophore to the sarcosine molecule. This significantly enhances the signal and allows for quantification at low concentrations.[1][2]

Q2: What are some common derivatization reagents used for sarcosine analysis?

A2: A common approach involves derivatization with a fluorescent reagent. For instance, levofloxacin acyl chloride can be used to create a highly fluorescent derivative of sarcosine, which can be detected with high sensitivity using a fluorescence detector.[1] Other methods may utilize reagents that allow for detection by mass spectrometry.[2][3]

Q3: How can I separate sarcosine from its isomers like α-alanine and β-alanine?

A3: The separation of sarcosine from its isomers is a critical challenge due to their similar chemical properties.[4][5][6] Effective separation can be achieved by:

  • Column Selection: Phenyl-hexyl or hexyl-phenyl columns have been shown to be effective in resolving sarcosine from its isomers.[1][7]

  • Mobile Phase Optimization: A gradient elution using a mobile phase consisting of a buffer (e.g., sodium acetate or formic acid) and an organic modifier (e.g., tetrahydrofuran or acetonitrile) is often employed.[1][7] The pH of the mobile phase can also play a crucial role in achieving separation.

Q4: What detection methods are suitable for sarcosine analysis?

A4: The choice of detector depends on whether derivatization is performed:

  • Fluorescence Detection: This is a highly sensitive method used after derivatization with a fluorescent reagent like levofloxacin acyl chloride (excitation λex = 290 nm, emission λem = 460 nm).[1][2]

  • Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the direct and highly sensitive quantification of sarcosine without the need for derivatization.[4][7][8] It offers high selectivity and can distinguish between isomers based on their fragmentation patterns.

  • UV Detection: Direct UV detection of underivatized sarcosine is challenging due to its low UV absorbance. If a derivatizing agent with a strong UV chromophore is used, then UV detection becomes a viable option.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of sarcosine hydrochloride.

Problem Possible Cause Suggested Solution
No or very small peak for sarcosine 1. Inefficient Derivatization: The derivatization reaction may be incomplete.- Optimize derivatization parameters such as reaction time, temperature, pH, and reagent concentration.[1] - Ensure the freshness and proper storage of derivatization reagents.
2. Poor Detection: The detector settings may not be optimal.- For fluorescence detection, verify the excitation and emission wavelengths are correctly set for the specific derivative.[1] - For MS detection, optimize the ion source parameters and select the appropriate precursor and product ions for sarcosine.[7]
3. Sample Degradation: Sarcosine may be unstable under the experimental conditions.- Prepare fresh samples and standards. - Investigate the stability of sarcosine and its derivative in the sample matrix and mobile phase.
Poor peak shape (tailing or fronting) 1. Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or dilute the sample.
2. Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.- Adjust the mobile phase pH to ensure sarcosine is in a single ionic form. - Consider using a column with a different stationary phase chemistry (e.g., a polar-embedded phase).
3. Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.- Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.[9]
Poor resolution between sarcosine and its isomers 1. Inappropriate Column: The column chemistry may not be suitable for separating isomers.- Use a column specifically recommended for amino acid or polar compound analysis, such as a phenyl-hexyl or hexyl-phenyl column.[1][7]
2. Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate selectivity.- Optimize the gradient profile, including the initial and final organic solvent concentrations and the gradient slope. - Adjust the mobile phase pH and buffer concentration.[10]
3. Incorrect Flow Rate: The flow rate may be too high, not allowing for proper partitioning.- Reduce the flow rate to improve separation efficiency.[11]
Fluctuating retention times 1. Inconsistent Mobile Phase Composition: The mobile phase may not be mixed properly or may be changing over time.- Ensure the mobile phase is thoroughly mixed and degassed.[12] - If using a gradient, ensure the pump is functioning correctly.
2. Temperature Fluctuations: Changes in column temperature can affect retention times.- Use a column oven to maintain a constant and stable temperature.[9][11]
3. Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.- Increase the column equilibration time between runs.[13]

Experimental Protocols

Method 1: HPLC with Fluorescence Detection after Derivatization

This method is based on the derivatization of sarcosine with levofloxacin acyl chloride.[1]

1. Derivatization Procedure:

  • To 50 µL of the sample (or standard solution), add 50 µL of internal standard solution and 100 µL of sodium borate buffer (pH 9.5).

  • Add 100 µL of levofloxacin acyl chloride solution.

  • Heat the mixture at 70°C for 25 minutes.

  • Cool the solution to room temperature before injection.

2. HPLC Conditions:

  • Column: Hexyl-phenyl column (e.g., 250 x 4.6 mm, 3 µm).[1]

  • Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 3.8).[1]

  • Mobile Phase B: Tetrahydrofuran.[1]

  • Gradient Program:

    • 0-1 min: 1% B

    • 1-20 min: Linear gradient to 2% B

    • 20-21 min: Linear gradient to 30% B

    • 21-24 min: Hold at 30% B

    • 24-25 min: Return to 1% B

    • 25-39 min: Equilibration at 1% B

  • Flow Rate: 0.7 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: Fluorescence detector (λex = 290 nm, λem = 460 nm).[1]

Method 2: LC-MS/MS for Direct Analysis

This method allows for the direct quantification of sarcosine without derivatization.[7]

1. Sample Preparation:

  • Dilute the sample (e.g., urine) with 0.1% formic acid in water.

2. LC-MS/MS Conditions:

  • Column: Phenyl-hexyl column (e.g., 150 x 3.0 mm, 3.0 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient Program:

    • 0 min: 2% B

    • 5 min: Linear gradient to 40% B

    • 5.1 min: Return to 2% B

    • 15 min: Equilibration at 2% B

  • Flow Rate: 250 µL/min.[7]

  • Injection Volume: 10 µL.

  • Detection: Tandem Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: Monitor the specific precursor to product ion transition for sarcosine.

Quantitative Data Summary

Method Column Mobile Phase Detection Linearity Range Limit of Detection (LOD) Reference
HPLC-FluorescenceHexyl-phenylSodium Acetate Buffer (pH 3.8) and TetrahydrofuranFluorescence (λex=290, λem=460 nm)44.5–1780.0 ng/mL8.9 ng/mL[1]
LC-MS/MSPhenyl-hexyl0.1% Formic Acid in Water and AcetonitrileESI-MS/MS0.003 to 40 µmol/L0.05 to 4 nmol/L[7]

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis issue Encounter Issue? start->issue no_peak No or Small Peak issue->no_peak Yes poor_shape Poor Peak Shape issue->poor_shape Yes poor_resolution Poor Resolution issue->poor_resolution Yes end Successful Separation issue->end No check_derivatization Check Derivatization (Time, Temp, pH) no_peak->check_derivatization check_detector Check Detector Settings no_peak->check_detector check_sample Check Sample Integrity no_peak->check_sample adjust_injection Adjust Injection Volume poor_shape->adjust_injection optimize_mobile_phase Optimize Mobile Phase (pH, Gradient) poor_shape->optimize_mobile_phase check_column Check/Replace Column poor_shape->check_column poor_resolution->optimize_mobile_phase poor_resolution->check_column check_derivatization->issue check_detector->issue check_sample->issue adjust_injection->issue optimize_mobile_phase->issue check_column->issue

Caption: A troubleshooting workflow for common HPLC issues encountered during sarcosine analysis.

Derivatization_Workflow start Start sample Sample/Standard (50 µL) start->sample mix1 Mix sample->mix1 is Internal Standard (50 µL) is->mix1 buffer Sodium Borate Buffer (100 µL, pH 9.5) buffer->mix1 reagent Levofloxacin Acyl Chloride (100 µL) reagent->mix1 heat Heat at 70°C for 25 min mix1->heat cool Cool to Room Temp heat->cool inject Inject into HPLC cool->inject

Caption: Experimental workflow for the derivatization of sarcosine with levofloxacin acyl chloride.

References

Technical Support Center: Sarcosine Hydrochloride Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of sarcosine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in sarcosine mass spectrometry?

A1: The most significant sources of interference in sarcosine mass spectrometry are isobaric compounds, which have the same nominal mass as sarcosine. The primary interferents include:

  • α-Alanine and β-Alanine: These are isomers of sarcosine and represent a major challenge as they have the same mass-to-charge ratio (m/z).[1][2][3]

  • Glycine: As a related metabolite, glycine can also interfere with the analysis.[1]

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids, and other organic compounds in urine or plasma) can suppress or enhance the ionization of sarcosine, leading to inaccurate quantification.[1][4][5]

Q2: How can I differentiate sarcosine from its isomers, α-alanine and β-alanine?

A2: Differentiating sarcosine from its isomers is critical for accurate quantification. Several strategies can be employed:

  • Chromatographic Separation: The most effective approach is to use a liquid chromatography (LC) or gas chromatography (GC) method that can resolve these compounds before they enter the mass spectrometer.[1][2][3] Specific columns and mobile phases are designed for this purpose.

  • Derivatization: Chemical derivatization can alter the structure of sarcosine and its isomers, leading to different retention times and unique mass fragments that allow for their distinction.[1][3][6]

  • Tandem Mass Spectrometry (MS/MS): By using techniques like Multiple Reaction Monitoring (MRM), you can select unique precursor and product ion transitions for sarcosine that are not shared by its isomers.[1]

Q3: What is the purpose of derivatization in sarcosine analysis?

A3: Derivatization is a sample preparation technique used to improve the analytical properties of sarcosine and its related compounds for mass spectrometry, particularly for GC-MS.[3] The main benefits include:

  • Improved Chromatographic Separation: Derivatization can increase the volatility of sarcosine for GC analysis and alter its polarity for better separation from interfering isomers in both GC and LC.[3]

  • Enhanced Sensitivity: It can improve the ionization efficiency of the molecule, leading to a stronger signal in the mass spectrometer.[6]

  • Specific Fragmentation: Derivatization can lead to the formation of unique fragment ions for sarcosine that can be used for specific detection in MS/MS analysis.[1]

Q4: How do I minimize matrix effects in my samples?

A4: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can be minimized through several approaches:[4][5]

  • Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can remove a significant portion of the interfering matrix components.[5]

  • Chromatographic Separation: Optimizing your LC or GC method to separate sarcosine from the majority of matrix components is crucial.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., sarcosine-d3) can help to compensate for signal suppression or enhancement caused by the matrix.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.[7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Sarcosine and Alanine Isomers

Symptoms:

  • Overlapping or co-eluting peaks for sarcosine and alanine.

  • Inaccurate and irreproducible quantification of sarcosine.

Possible Causes and Solutions:

Cause Solution
Inappropriate Column Chemistry For LC-MS, consider using a column specifically designed for polar compounds, such as a Cogent Diamond Hydride™ or a phenyl-hexyl column.[2][8] For GC-MS, a DB-5ms column or similar may be suitable after derivatization.[1]
Suboptimal Mobile Phase Composition In LC-MS, carefully optimize the mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid and acetonitrile.[8]
Lack of Derivatization (for GC-MS) Derivatization is often necessary for GC-MS analysis of amino acids. Silylation with reagents like BSTFA + 1% TMCS is a common approach.[1]
Issue 2: Low Signal Intensity or High Background Noise

Symptoms:

  • Low signal-to-noise ratio for the sarcosine peak.

  • Difficulty in detecting low concentrations of sarcosine.

Possible Causes and Solutions:

Cause Solution
Ion Suppression from Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction, to remove interfering matrix components.[5]
Suboptimal Mass Spectrometer Settings Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). For MS/MS, ensure that the collision energy is optimized for the specific precursor-to-product ion transition of sarcosine.
Inefficient Derivatization Optimize the derivatization reaction conditions, including reaction time and temperature, to ensure complete derivatization of sarcosine.[1][3]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Sarcosine with Silylation

This protocol is based on methodologies for the derivatization and analysis of sarcosine and related metabolites.[1]

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • Take a specific volume of the supernatant for analysis.

  • Derivatization (Silylation):

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Add the silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at an optimized temperature and time (e.g., 100°C for 1.5 hours) to ensure complete derivatization.[1]

  • GC-MS/MS Analysis:

    • GC Column: Use a suitable capillary column, such as a DB-5ms.

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Program: Develop a temperature gradient that effectively separates the derivatized analytes.

    • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data for GC-MS/MS Method

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sarcosine (TMS derivative)11673
α-Alanine (TMS derivative)190147
β-Alanine (TMS derivative)176147
Glycine (TMS derivative)176147

Note: The common fragment at m/z 73, while abundant, can be less specific due to its presence in the fragmentation of the derivatization agent itself.[1]

Protocol 2: LC-MS/MS Analysis of Sarcosine without Derivatization

This protocol is based on methods developed for the direct analysis of sarcosine in biological fluids.[2][8]

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum, add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.

    • Dilution: For urine, a simple dilution with the initial mobile phase may be sufficient.

  • LC-MS/MS Analysis:

    • LC Column: A Cogent Diamond Hydride™ or a phenyl-hexyl column is recommended for good separation of polar analytes.[2][8]

    • Mobile Phase: A gradient elution using water with an additive like 0.1% formic acid (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is typically used.[2][8]

    • Flow Rate: A flow rate of around 0.4-0.6 mL/min is common.[2]

    • MS/MS Detection: Use ESI in positive ion mode and set up the MRM transitions for sarcosine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Urine/Plasma) prep Sample Clean-up (e.g., Protein Precipitation, SPE) start->prep deriv Derivatization (Optional, for GC-MS) prep->deriv chrom Chromatographic Separation (LC or GC) deriv->chrom ms Mass Spectrometry (MS/MS Detection) chrom->ms quant Quantification ms->quant report Results quant->report

Caption: General experimental workflow for sarcosine mass spectrometry.

troubleshooting_logic cluster_iso_solutions Solutions for Isobaric Interference cluster_matrix_solutions Solutions for Matrix Effects start Interference Issue Identified isobaric Isobaric Interference? (e.g., Alanine) start->isobaric matrix Matrix Effects? (Low Signal/Noise) isobaric->matrix No chrom_sep Optimize Chromatography (Column/Mobile Phase) isobaric->chrom_sep Yes sample_prep Improve Sample Clean-up (SPE, LLE) matrix->sample_prep Yes deriv Implement/Optimize Derivatization chrom_sep->deriv msms Use Specific MRM Transitions deriv->msms end Issue Resolved msms->end dilute Dilute Sample sample_prep->dilute is Use Isotope-Labeled Internal Standard dilute->is is->end

Caption: Troubleshooting logic for interference in sarcosine analysis.

References

Technical Support Center: Enzymatic Assay of Sarcosine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of the enzymatic assay of sarcosine hydrochloride. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Troubleshooting Guide

Encountering issues during an enzymatic assay is a common challenge. This guide provides a structured approach to troubleshoot problems specifically related to the enzymatic assay of sarcosine hydrochloride.

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Improper Reagent Preparation or Storage: Enzymes are sensitive to temperature and pH. Incorrect buffer pH, improper storage of enzymes (e.g., not on ice), or use of expired reagents can lead to loss of activity.[1]- Ensure all buffers are prepared correctly and the pH is verified at the reaction temperature. - Always keep enzyme solutions on ice.[1] - Aliquot enzymes to avoid repeated freeze-thaw cycles.[2] - Use fresh reagents and check expiration dates.[1]
Incorrect Assay Conditions: The temperature, pH, and incubation time are critical for optimal enzyme activity.[3][4]- Optimize the reaction pH, as both sarcosine oxidase and sarcosine dehydrogenase have optimal pH ranges. A pH of 7.5-8.3 is commonly used for sarcosine oxidase.[3][5] - Ensure the incubator or water bath is calibrated to the correct temperature (typically 37°C).[5] - Verify the optimal incubation time for your specific assay conditions.[3]
Presence of Inhibitors in the Sample: Samples, particularly biological fluids like urine and serum, may contain endogenous substances that inhibit enzyme activity.- Consider sample purification steps such as deproteinization using methods like 10kDa spin columns.[1] - If inhibitors are suspected, perform a spike and recovery experiment to assess the sample matrix effect.
High Background Signal Substrate Contamination: The substrate, sarcosine hydrochloride, may be contaminated with products of the enzymatic reaction.- Use high-purity sarcosine hydrochloride. - Run a "substrate blank" (all reaction components except the enzyme) to check for background signal.
Probe Instability or Auto-oxidation: The chromogenic or fluorogenic probe used for detection may be unstable or auto-oxidize, leading to a high background.- For fluorescent assays, it may be necessary to dilute the probe solution to reduce background.[2] - Prepare the reaction mixture fresh and protect it from light, especially if using light-sensitive probes.[6]
Inconsistent or Non-Reproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or other reagents is a common source of variability.[1]- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents for multiple reactions to ensure consistency.[1]
Incomplete Mixing: Failure to properly mix the reaction components can lead to variable reaction rates.- Gently mix the contents of each well or tube thoroughly after adding all components.
Sample Handling Issues: Repeated freeze-thaw cycles of samples can degrade sarcosine or introduce interfering substances.[2]- Aliquot samples upon receipt and store them at the recommended temperature (-20°C or -80°C) to avoid multiple freeze-thaw cycles.[2]
Non-linear Standard Curve Substrate Depletion or Product Inhibition: At high substrate concentrations, the substrate may be rapidly consumed, or the product may inhibit the enzyme, leading to a plateau in the reaction rate.- Ensure that the initial reaction rate is measured (during the linear phase of the reaction). - It may be necessary to dilute the sample or reduce the incubation time.
Incorrect Standard Dilutions: Errors in preparing the standard curve dilutions will result in a non-linear or inaccurate curve.- Carefully prepare serial dilutions of the sarcosine standard. - Ensure the standard is fully dissolved in the assay buffer.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the enzymatic assay for sarcosine?

A1: The most common enzymatic assay for sarcosine utilizes the enzyme sarcosine oxidase. This enzyme catalyzes the oxidative demethylation of sarcosine to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[5] The generated H₂O₂ is then measured in a coupled reaction, typically involving horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate, which produces a detectable signal proportional to the amount of sarcosine in the sample.[3] Another enzyme, sarcosine dehydrogenase, can also be used, which catalyzes the conversion of sarcosine to glycine and formaldehyde.[7]

Q2: How does the hydrochloride salt form of sarcosine affect the assay?

A2: Sarcosine hydrochloride is the salt form of sarcosine. When dissolved in an aqueous solution, it will slightly lower the pH. It is crucial to use a buffer with sufficient buffering capacity to maintain the optimal pH for the enzyme used in the assay.[8] Always verify the final pH of the reaction mixture after all components, including the sarcosine hydrochloride standard or sample, have been added.

Q3: What are common interfering substances in biological samples like urine and serum?

A3: Several substances can interfere with the enzymatic assay of sarcosine. In urine, high concentrations of uric acid have been found to influence the measurement.[3] Other potential interferents in biological samples include ascorbic acid, glucose, and bilirubin, although some studies have shown no significant interference from these at physiological concentrations.[3][9] It is also important to be aware that isomers of sarcosine, such as α-alanine and β-alanine, can interfere with some analytical methods, though enzymatic assays are generally highly specific.[10]

Q4: What are the optimal conditions for a sarcosine oxidase-based assay?

A4: The optimal conditions can vary slightly depending on the source of the enzyme and the specific assay kit. However, a typical sarcosine oxidase assay is performed at a pH between 7.5 and 8.3 and a temperature of 37°C.[3][5] The incubation time is usually optimized to ensure the reaction is in the linear range, often around 20-60 minutes.[2][3]

Q5: Can I use plasma or serum samples directly in the assay?

A5: Plasma and serum samples can often be used directly in the assay after appropriate dilution with the assay buffer.[2] However, it is always recommended to perform a pilot experiment to determine if any sample pretreatment, such as deproteinization, is necessary to remove potential interfering substances.[1]

Q6: How should I prepare and store my sarcosine hydrochloride standards?

A6: Sarcosine hydrochloride is a crystalline solid that is soluble in water.[11] A stock solution can be prepared in high-purity water or the assay buffer. It is recommended to prepare fresh aqueous solutions daily, as the stability of sarcosine in aqueous solution for more than one day is not guaranteed.[12] For long-term storage, it is best to store the solid compound at -20°C.[12]

Experimental Protocols

Key Experiment 1: Colorimetric Sarcosine Oxidase Assay

This protocol is a generalized method based on common commercial assay kits.

1. Reagent Preparation:

  • Sarcosine Assay Buffer: Prepare a buffer solution (e.g., 50 mM sodium phosphate or Tris-HCl) at the optimal pH for the enzyme (typically pH 7.5-8.3).[3]

  • Sarcosine Standard: Prepare a stock solution of sarcosine hydrochloride in the assay buffer. Perform serial dilutions to create a standard curve (e.g., 0-200 µM).[3]

  • Enzyme Mix: Prepare a solution containing sarcosine oxidase and horseradish peroxidase (HRP) in the assay buffer.

  • Probe Solution: Prepare a solution of a chromogenic substrate (e.g., 4-aminoantipyrine (4-AAP) and phenol, or Amplex Red).[3][5]

2. Assay Procedure:

  • Add a specific volume of the standards and samples to the wells of a 96-well plate.[3]

  • Add the enzyme mix to each well.

  • Add the probe solution to initiate the reaction.

  • Incubate the plate at 37°C for the optimized duration (e.g., 20-60 minutes), protected from light.[2][3]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).[3]

3. Data Analysis:

  • Subtract the absorbance of the blank (no sarcosine) from all readings.

  • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of sarcosine in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different sarcosine assay methods.

Parameter Enzymatic Colorimetric Assay Enzymatic Fluorometric Assay LC-MS/MS
Limit of Detection (LOD) 0.7 - 2.5 µM[3][13]~20 nM[14]0.05 - 4 nM[15][16]
Limit of Quantification (LOQ) 1 - 2.05 µM[3][17]Not always reported3 - 20 nM[15][16]
Linear Range 1 - 200 µM[3]1 - 10,000 µM[18]0.003 - 40 µM[15][16]
Sample Type Urine, Serum, Plasma, Tissues[2][3][19]Serum, Plasma, Tissues[18]Urine, Serum, Plasma[15][16]
Advantages Simple, rapid, cost-effective[3]High sensitivity[18]High specificity and sensitivity, can measure multiple analytes[15]
Disadvantages Potential for interference[3]Can have high background[18]Requires specialized equipment, more complex sample preparation[10]

Visualizations

Sarcosine Metabolism Signaling Pathway

Sarcosine_Metabolism Glycine Glycine GNMT GNMT Glycine->GNMT SAH S-Adenosyl- homocysteine (SAH) GNMT->SAH Sarcosine Sarcosine (N-Methylglycine) GNMT->Sarcosine Methylation SAM S-Adenosyl- methionine (SAM) SAM->GNMT SARDH SARDH Sarcosine->SARDH Glycine2 Glycine SARDH->Glycine2 Demethylation Formaldehyde Formaldehyde SARDH->Formaldehyde Sarcosine2 Sarcosine SOX Sarcosine Oxidase (SOX) Sarcosine2->SOX Glycine3 Glycine SOX->Glycine3 Oxidative Demethylation Formaldehyde2 Formaldehyde SOX->Formaldehyde2 H2O2 H₂O₂ SOX->H2O2

Caption: Sarcosine metabolism pathway showing synthesis and degradation routes.

Experimental Workflow for Sarcosine Enzymatic Assay

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Standards, Enzyme, Probe) start->prep_reagents prep_samples Prepare Samples (Dilution, Deproteinization if needed) start->prep_samples plate_setup Add Standards and Samples to 96-well Plate prep_reagents->plate_setup prep_samples->plate_setup add_reagents Add Enzyme Mix and Probe Solution plate_setup->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Absorbance/ Fluorescence incubate->measure analyze Analyze Data (Standard Curve, Concentration Calculation) measure->analyze end End analyze->end

Caption: A typical workflow for an enzymatic assay of sarcosine.

References

Technical Support Center: 2-(Methylamino)acetic acid Hydrochloride (Sarcosine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(methylamino)acetic acid hydrochloride, also known as sarcosine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to sample contamination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(methylamino)acetic acid hydrochloride?

A1: 2-(Methylamino)acetic acid hydrochloride is the hydrochloride salt of sarcosine, which is an N-methylated derivative of the amino acid glycine. It is a white crystalline powder soluble in water.[1][2] It is commonly used in various research applications, including as a co-agonist at the glycine binding site of N-methyl-D-aspartate (NMDA) receptors in neuroscience research.[3][4][5]

Q2: What are the common impurities in commercial 2-(methylamino)acetic acid hydrochloride samples?

A2: Impurities can arise from the synthetic route or degradation. Common synthesis methods include the reaction of chloroacetic acid with methylamine or the Strecker synthesis. Potential impurities may include:

  • Unreacted starting materials: Glycine, methylamine, chloroacetic acid.

  • Byproducts of synthesis: N,N-dimethylglycine, and other amino acid derivatives.[6][7]

  • Enantiomeric impurities: D-amino acids if the synthesis is not stereospecific.[8]

  • Residual solvents: From the reaction and purification steps (e.g., ethanol, acetone).

  • Heavy metals: From catalysts or reactors.

  • N-nitrososarcosine: Can form in the presence of nitrosating agents and is a potential carcinogen.[9]

Q3: How can I assess the purity of my 2-(methylamino)acetic acid hydrochloride sample?

A3: Several analytical methods can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying the main component and any organic impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used for structural confirmation and to quantify the purity against a certified internal standard (qNMR).[10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities and after derivatization of the amino acid.

Q4: What are the typical purity specifications for reagent-grade 2-(methylamino)acetic acid hydrochloride?

A4: The purity of commercially available 2-(methylamino)acetic acid hydrochloride can vary between suppliers and grades. For research and development purposes, a purity of ≥98% is common.[14][15][16] High-purity grades for sensitive applications may have purities of ≥99.5%. It is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity and impurity data.

Troubleshooting Guides

This section addresses specific issues you might encounter in your experiments and links them to potential contamination in your 2-(methylamino)acetic acid hydrochloride samples.

Issue 1: Inconsistent or Unexpected Results in NMDA Receptor Electrophysiology Experiments
Observed Problem Potential Cause Related to Contamination Troubleshooting Steps
Reduced or no potentiation of NMDA-evoked currents. Presence of an NMDA receptor antagonist or modulator as an impurity. 1. Verify the purity of your sarcosine hydrochloride sample using HPLC. 2. If impurities are detected, purify the sample using recrystallization (see Experimental Protocols). 3. Consider purchasing a higher purity grade of sarcosine hydrochloride from a reputable supplier.
Unexplained currents or changes in baseline upon application. Contamination with other neuroactive compounds (e.g., other amino acids like glycine, or unknown synthesis byproducts). 1. Run a control experiment where you apply the vehicle (your buffer) without sarcosine hydrochloride to check for vehicle effects. 2. Analyze your sample with LC-MS to identify potential neuroactive contaminants.
High variability between experiments. Inconsistent purity between different lots or degradation of the stock solution. 1. Always obtain a new Certificate of Analysis for each new lot of the compound. 2. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C).
Issue 2: Poor Cell Viability or Unexpected Cellular Responses in Cell Culture Experiments
Observed Problem Potential Cause Related to Contamination Troubleshooting Steps
Increased cell death or cytotoxicity. Contamination with heavy metals or toxic organic impurities from the synthesis process. 1. Check the Certificate of Analysis for information on heavy metal content. 2. If not available, consider analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 3. Purify the compound by recrystallization to remove non-volatile impurities.
Unexpected changes in cell signaling pathways (e.g., Akt, ERK). Presence of impurities that act as signaling modulators. 1. Review the synthesis pathway of the compound to anticipate potential byproducts that could interfere with your assay. 2. Use a highly purified standard to confirm that the observed effect is due to sarcosine hydrochloride itself.

Data Presentation

Table 1: Typical Purity and Impurity Specifications for Reagent-Grade 2-(Methylamino)acetic acid Hydrochloride
Parameter Typical Specification Analytical Method
Purity ≥ 98.0%HPLC, NMR[14][15][16]
Loss on Drying ≤ 1.0%Gravimetric
Heavy Metals ≤ 20 ppmICP-MS
Individual Unknown Impurity ≤ 0.1%HPLC
Total Impurities ≤ 2.0%HPLC

Note: These are general specifications and may vary between suppliers and product grades. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(methylamino)acetic acid hydrochloride.

1. Materials:

  • 2-(methylamino)acetic acid hydrochloride sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(methylamino)acetic acid hydrochloride sample.

    • Dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Purification by Recrystallization

This protocol describes a method to purify 2-(methylamino)acetic acid hydrochloride from non-volatile impurities.

1. Materials:

  • Impure 2-(methylamino)acetic acid hydrochloride

  • Ethanol (95%)

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

2. Procedure:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Sarcosine hydrochloride is soluble in hot water and less soluble in cold ethanol.

  • Dissolution:

    • Place the impure solid in a beaker.

    • Add a minimal amount of hot deionized water to dissolve the solid completely with heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, slowly add 95% ethanol until the solution becomes slightly cloudy.

    • Warm the solution slightly until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[17][18][19][20][21][22]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Contamination_Detection_Workflow cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Analytical Verification cluster_3 Decision & Action A Inconsistent Experimental Results B Suspect Contamination in 2-(methylamino)acetic acid;hydrochloride A->B Formulate Hypothesis C Perform HPLC Analysis B->C Verify Purity D Perform LC-MS for Identification C->D Identify Impurities E Purity Confirmed as Low C->E F Purify by Recrystallization E->F If sufficient material G Purchase New High-Purity Batch E->G If material is limited

Caption: Workflow for detecting and addressing contamination in experimental samples.

NMDA_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDA_R:glu Sarcosine Sarcosine (Co-agonist) Sarcosine->NMDA_R:gly Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Signaling Response Synaptic Plasticity (LTP/LTD) Signaling->Response

Caption: Sarcosine acts as a co-agonist at the NMDA receptor glycine site.

References

improving the efficiency of sarcosine hydrochloride extraction from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the efficiency of sarcosine hydrochloride extraction from tissues. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step when receiving tissue samples for sarcosine hydrochloride extraction?

A1: To prevent metabolite degradation, it is crucial to immediately snap-freeze tissue samples in liquid nitrogen upon collection.[1] For long-term storage, samples should be kept at -80°C.[1] Avoid repeated freeze-thaw cycles as they can compromise the integrity of the metabolites.

Q2: Which homogenization technique is most effective for different types of tissues?

A2: The choice of homogenization technique depends on the tissue's properties. For soft tissues like the liver and kidney, gentle mechanical forces from liquid shear may be sufficient.[2] For harder tissues such as skeletal and cardiac muscle, stronger mechanical shear forces provided by blenders or bead beaters are necessary.[2][3][4] Bead beating with ceramic beads is a reproducible and high-throughput method suitable for various tissue types.[5]

Q3: What are the most common solvents for extracting small molecules like sarcosine from tissues?

A3: Methanol and ethanol/phosphate buffer mixtures are commonly used and have been shown to be superior to phosphate buffer alone for overall metabolite extraction, including amino acids.[5][6] A mixture of 85% ethanol/15% phosphate buffer or 85% methanol/15% phosphate buffer can be effective.[5] For a broader range of metabolites, a two-step extraction using methanol for polar compounds and a methyl-tert-butyl ether (MTBE) in methanol solution for lipids can be employed.[7]

Q4: What is the optimal tissue-to-solvent ratio for efficient extraction?

A4: The tissue-to-solvent ratio can significantly impact metabolite quantification. A lower tissue-to-solvent ratio (e.g., 1:6) has been shown to yield higher concentrations for many metabolites compared to a higher ratio (e.g., 1:3).[6] However, the optimal ratio may vary depending on the tissue type and the specific metabolite of interest. It is advisable to test several dilutions to ensure readings are within the linear range of the standard curve.[8]

Q5: How can I minimize the degradation of sarcosine during the extraction process?

A5: Rapid quenching of enzymatic activity is critical.[9][10] This can be achieved by homogenizing the frozen tissue powder in a cold solvent mixture. Performing all extraction steps at low temperatures (e.g., on ice or at 4°C) helps to minimize enzymatic activity and prevent metabolite interconversion.[1][10] The use of an acidic extraction solvent, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, can also effectively quench enzymatic reactions.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Sarcosine Yield Incomplete tissue homogenization.Ensure the tissue is completely disrupted. For hard tissues, consider using a bead beater with appropriate beads.[3][5] Repeat the homogenization step if necessary.
Inefficient extraction solvent.Optimize the solvent system. A mixture of methanol or ethanol with a phosphate buffer is often effective for polar metabolites like sarcosine.[5][6] Consider a two-step extraction for broader metabolite coverage.[7]
Suboptimal tissue-to-solvent ratio.Experiment with different tissue-to-solvent ratios to find the optimal condition for your specific tissue type. A lower ratio (more solvent) often improves extraction efficiency.[6]
High Variability in Results Inconsistent sample handling.Standardize the entire workflow from tissue collection to extraction. Ensure all samples are treated identically, including storage time and conditions.[12]
Metabolite degradation.Quench metabolic activity immediately upon tissue collection by snap-freezing. Keep samples and extracts on ice throughout the procedure.[10] Use of acidic extraction solvents can also help.[11]
Incomplete removal of interfering substances.After homogenization, centrifuge the sample at high speed (e.g., 13,000 x g) to pellet insoluble material.[8] Consider a protein precipitation step if necessary.
Poor Chromatographic Peak Shape or Signal Suppression in LC-MS/MS Matrix effects from co-extracted compounds.Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[13][14]
Inappropriate mobile phase for LC.Optimize the mobile phase composition. For separating sarcosine from its isomers, a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and water with 0.1% formic acid can be effective.[15]
Sarcosine Instability in Extracted Sample Degradation during storage.Analyze extracts as quickly as possible. If storage is necessary, keep them at -80°C. Sarcosine aqueous solutions are not recommended for storage for more than one day.[16]
pH-related instability.Ensure the final extract is at a pH where sarcosine is stable. Sarcosine is a zwitterion at neutral pH.[17]

Quantitative Data Summary

The following tables summarize the relative performance of different extraction parameters based on general metabolite recovery studies. Specific quantitative recovery data for sarcosine hydrochloride is limited in the literature.

Table 1: Comparison of Extraction Solvents for Metabolite Recovery from Tissues

Extraction SolventRelative Recovery of Polar Metabolites (e.g., Amino Acids)Relative Recovery of LipidsOverall ReproducibilityReference
MethanolHighModerateHigh[5][6]
Ethanol/Phosphate Buffer (85:15 v/v)HighLowHigh[5][6]
Phosphate BufferModerate to HighVery LowModerate[5][6]
Methanol followed by MTBE/MethanolHighHighHigh[7]

Table 2: Effect of Tissue-to-Solvent Ratio on Metabolite Concentration

Tissue-to-Solvent RatioRelative Metabolite ConcentrationRemarksReference
1:3LowerMay lead to incomplete extraction for some metabolites.[6]
1:6HigherGenerally yields higher concentrations for a broader range of metabolites.[6]

Experimental Protocols

Protocol 1: Single-Solvent Extraction for Sarcosine

This protocol is adapted from general metabolite extraction procedures and is suitable for routine analysis where the primary focus is on polar metabolites like sarcosine.[5][6]

  • Sample Preparation: Weigh 10-50 mg of frozen tissue. Keep the tissue on dry ice to prevent thawing.

  • Homogenization:

    • Place the frozen tissue in a 2 mL tube containing ceramic beads.

    • Add 600 µL of ice-cold extraction solvent (e.g., 85% methanol or 85% ethanol/15% phosphate buffer).

    • Homogenize using a bead beater (e.g., Precellys24) for two cycles of 20 seconds at 5500 rpm with a 30-second pause in between. Keep samples on ice during the pause.

  • Extraction:

    • Incubate the homogenate for 1 hour at 4°C with gentle shaking.

  • Clarification:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • For LC-MS/MS analysis, the supernatant can be directly used or dried down and reconstituted in an appropriate solvent.

Protocol 2: Two-Step Extraction for Broader Metabolite Profiling

This protocol provides a more comprehensive extraction of both polar and non-polar metabolites.[7]

  • Sample Preparation and Homogenization: Follow steps 1 and 2 from Protocol 1, using a 1:1 (v/v) mixture of PBS and Methanol as the homogenization solution.

  • First Extraction (Polar Metabolites):

    • Add 200 µL of the tissue homogenate to a new tube.

    • Add 800 µL of ice-cold methanol.

    • Vortex for 1 minute and incubate for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing polar metabolites, including sarcosine.

  • Second Extraction (Lipids - Optional):

    • To the pellet from the previous step, add 1 mL of 75% methyl-tert-butyl ether (MTBE) in methanol.

    • Vortex for 1 minute and incubate for 30 minutes at room temperature.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant containing lipids.

Visualizations

Experimental_Workflow Tissue Tissue Sample (Snap-frozen) Homogenization Homogenization (e.g., Bead Beating) Tissue->Homogenization Add Cold Solvent Extraction Metabolite Extraction (Solvent Incubation) Homogenization->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification Analysis Supernatant for LC-MS/MS Analysis Clarification->Analysis Troubleshooting_Logic Start Low Sarcosine Yield Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Increase homogenization time/ Use appropriate method for tissue type Check_Homogenization->Improve_Homogenization No Check_Solvent Is Extraction Solvent Optimal? Check_Homogenization->Check_Solvent Yes End Re-run Extraction Improve_Homogenization->End Optimize_Solvent Test different solvent systems (e.g., MeOH, EtOH/Buffer) Check_Solvent->Optimize_Solvent No Check_Ratio Is Tissue:Solvent Ratio Correct? Check_Solvent->Check_Ratio Yes Optimize_Solvent->End Adjust_Ratio Decrease tissue-to-solvent ratio Check_Ratio->Adjust_Ratio No Check_Ratio->End Yes Adjust_Ratio->End

References

Validation & Comparative

A Comparative Analysis of Sarcosine Hydrochloride and Glycine Levels for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sarcosine hydrochloride and glycine is critical. This guide provides an objective comparison of their biochemical roles, metabolic interplay, and analytical quantification, supported by experimental data and detailed protocols.

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate and byproduct in the synthesis and degradation of glycine.[1] The metabolic link between these two molecules is pivotal, with sarcosine being synthesized from glycine via the enzyme Glycine N-methyltransferase (GNMT) and metabolized back to glycine by Sarcosine Dehydrogenase (SARDH).[1] This close relationship underscores the importance of comparative analysis in various biological contexts, from fundamental metabolic studies to clinical biomarker discovery.

Biochemical and Functional Distinctions

While structurally similar, with sarcosine being the N-methylated form of glycine, their functional roles can diverge significantly. Glycine is a primary proteinogenic amino acid and a key neurotransmitter, exhibiting both excitatory and inhibitory functions in the central nervous system. It is a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory.

Sarcosine also acts as a co-agonist at the NMDA receptor's glycine binding site.[2] However, studies have shown that NMDAR desensitization is weaker with sarcosine as the co-agonist compared to glycine.[2] This distinction may lead to different physiological effects upon NMDA receptor activation.[2] Furthermore, sarcosine is a competitive inhibitor of the type 1 glycine transporter (GlyT1), which can increase the synaptic availability of glycine.[3]

Comparative Quantitative Analysis

The relative levels of sarcosine and glycine can fluctuate based on physiological and pathological conditions. Below is a summary of their concentrations in various biological matrices from both animal and human studies.

Biological MatrixSpeciesConditionSarcosine ConcentrationGlycine ConcentrationCitation
Saliva MouseControl~1.5 (Arbitrary Units)~1.0 (Arbitrary Units)[4]
Chronic Sleep Disorder~2.5 (Arbitrary Units)~0.5 (Arbitrary Units)[4]
Plasma MouseControl~0.8 (Arbitrary Units)~1.0 (Arbitrary Units)[4]
Chronic Sleep Disorder~1.2 (Arbitrary Units)~0.8 (Arbitrary Units)[4]
Brain MouseControl~1.0 (Arbitrary Units)~1.0 (Arbitrary Units)[4]
Chronic Sleep Disorder~1.5 (Arbitrary Units)~0.6 (Arbitrary Units)[4]
Serum HumanHealthy Control3.0 ± 2.0 ng/mLNot Reported[5]
Benign Prostatic Hyperplasia9.0 ± 1.0 ng/mLNot Reported[5]
Prostate Cancer21.02 ± 2.0 ng/mLNot Reported[5]
Urine HumanHealthy Control6.0 ± 2.0 ng/mLNot Reported[5]
Benign Prostatic Hyperplasia8.0 ± 1.0 ng/mLNot Reported[5]
Prostate Cancer15.0 ± 2.0 ng/mLNot Reported[5]
Plasma HumanSarcosinemia319 µmol/LNormal[6]
Urine HumanSarcosinemia1,214 µmol/mmol creatinineSlightly Elevated[6]

Signaling and Metabolic Pathways

The metabolic relationship between glycine and sarcosine is a key aspect of one-carbon metabolism. The following diagram illustrates the core metabolic pathway.

cluster_0 Sarcosine and Glycine Metabolism Glycine Glycine GNMT Glycine N-methyltransferase (GNMT) Glycine->GNMT Sarcosine Sarcosine SARDH Sarcosine Dehydrogenase (SARDH) Sarcosine->SARDH SAM S-Adenosylmethionine SAM->GNMT SAH S-Adenosylhomocysteine GNMT->Sarcosine + CH3 GNMT->SAH SARDH->Glycine - CH3

Caption: Metabolic interconversion of glycine and sarcosine.

In the context of neurotransmission, both glycine and sarcosine interact with the NMDA receptor, a critical component of excitatory synaptic transmission.

cluster_1 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit Glycine Glycine Glycine->NMDAR Co-agonist, binds to GluN1 subunit Sarcosine Sarcosine Sarcosine->NMDAR Co-agonist, binds to GluN1 subunit Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cellular_Response

Caption: Role of glycine and sarcosine in NMDA receptor activation.

Experimental Protocols

Accurate quantification of sarcosine and glycine is essential for research. The following is a detailed methodology for the simultaneous determination of sarcosine and glycine in urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[7][8]

1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare stock solutions of sarcosine and glycine in a suitable solvent (e.g., methanol:water). Create a series of working standards by serial dilution.

  • Urine Sample Preparation: Centrifuge urine samples to remove particulate matter.

  • Drying: Transfer a specific volume (e.g., 100 µL) of standard solution or urine supernatant to a GC vial and dry completely under vacuum.

  • Derivatization (Silylation): Reconstitute the dried residue with a derivatizing agent such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the sealed vial at 100°C for 1.5 hours to form trimethylsilyl (TMS) derivatives.[8]

  • Final Preparation: After cooling, add 100 µL of acetonitrile to the vial and transfer the mixture to a GC insert for analysis.[8]

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An example program starts at an initial temperature, ramps up to a final temperature, and holds for a specific duration to ensure separation of the analytes. A typical program could be: start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MRM Transitions:

      • Sarcosine-TMS: Monitor a specific precursor ion to product ion transition (e.g., m/z 116 → 73).[9]

      • Glycine-TMS: Monitor a specific precursor ion to product ion transition (e.g., m/z 176 → 147).[9]

    • Ion Source Temperature: ~230°C.

    • Transfer Line Temperature: ~280°C.

3. Data Analysis and Quantification

  • Construct calibration curves for sarcosine and glycine by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards.

  • Determine the concentrations of sarcosine and glycine in the urine samples by interpolating their peak area ratios from the respective calibration curves.

  • Normalize the urinary concentrations to creatinine levels to account for variations in urine dilution.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of sarcosine and glycine in biological samples.

cluster_2 Analytical Workflow for Sarcosine and Glycine Sample_Collection Sample Collection (e.g., Urine, Plasma) Sample_Prep Sample Preparation (e.g., Centrifugation, Deproteinization) Sample_Collection->Sample_Prep Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization GCMS_Analysis GC-MS/MS or LC-MS/MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Calibration) GCMS_Analysis->Data_Processing Quantification Quantification and Statistical Analysis Data_Processing->Quantification

Caption: General experimental workflow for amino acid analysis.

This guide provides a foundational understanding for the comparative analysis of sarcosine hydrochloride and glycine. The provided data, pathways, and protocols should serve as a valuable resource for researchers in designing and interpreting their experiments in this area of study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sarcosine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methodologies for the quantification of sarcosine hydrochloride. The objective is to offer a comparative analysis of common techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. The primary methods discussed are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and an Enzyme-Coupled Colorimetric Assay.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the analytical methods for sarcosine quantification.

ParameterGC-MS/MS Method[1][2]HPLC-FLD Method[3]Enzyme-Coupled Colorimetric Assay[4]
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of a fluorescent derivative.Enzymatic reaction producing a colored product measured by absorbance.
Linearity Range 0.01-50 µg/mL (R² = 0.9954)44.5–1780.0 ng/mL (0.5–20.0 µM)1-200 µM (R² = 0.999)
Limit of Detection (LOD) 0.01 µg/mL[1][2]8.9 ng/mL (0.1 µM)[3]0.7 µM[4]
Limit of Quantitation (LOQ) 0.01 µg/mL[1]Not explicitly stated, but determination range starts at 44.5 ng/mL.1 µM[4]
Accuracy (% Recovery) 88 - 110%[1][2]Intra- and inter-day accuracy (as % relative error) were all below 4.8%.[3]Not explicitly stated in terms of % recovery, but noted for high accuracy.
Precision (%RSD) < 10%[1][2]Intra- and inter-day precision (as % relative standard deviation) were all below 4.8%.[3]Good reproducibility reported.
Specificity High; can distinguish between isomers like α- and β-alanine.[1][2]The derivative can be separated from its molecular isomers (α-l-alanine, α-d-alanine and β-alanine).[3]Extremely specific for sarcosine over other amino acids. No significant interference from ascorbic acid, glucose, and bilirubin.[4]
Sample Throughput Lower; requires derivatization and chromatographic run time.Moderate; requires derivatization and chromatographic run time.High; suitable for 96-well plate format.[4]
Instrumentation Cost HighModerate to HighLow
Sample Preparation Requires derivatization (silylation).[1][2]Requires derivatization with a fluorescent reagent.[3]No sample pre-treatment required for urine samples.[4]

Experimental Protocols

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method[1][2]

This method is designed for the simultaneous determination of sarcosine and its related metabolites.

  • Sample Preparation and Derivatization:

    • Anhydrous residues of the sample are reconstituted with 100 µL of BSTFA + 1% TMCS for derivatization.

    • The derivatization reaction is carried out at 100 °C for 1.5 hours, which was found to be the optimal time for sarcosine.

    • The derivatives are then mixed with 100 µL of acetonitrile and transferred into GC glass inserts.

  • GC-MS/MS Analysis:

    • A 1 µL aliquot of the derivatized sample is injected into the GC-MS/MS system.

    • Chromatographic separation is performed to resolve sarcosine from other metabolites. Sarcosine typically elutes at approximately 6.53 minutes under the specified conditions.

    • Quantification is achieved using multiple reaction monitoring (MRM) with a specific transition for sarcosine (m/z 116 → 73).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method[3]

This method involves the derivatization of sarcosine to a fluorescent compound for sensitive detection.

  • Derivatization Procedure:

    • Aliquots of the sample (e.g., 50 µL of urine) are derivatized with a fluorescent reagent, levofloxacin acyl chloride.

  • Chromatographic Conditions:

    • The sarcosine derivative is separated on a hexyl-phenyl column.

    • A gradient elution is used with a mobile phase consisting of sodium acetate buffer (pH 3.8; 50 mM) and tetrahydrofuran.

    • The fluorescent derivative is detected with an excitation wavelength of 290 nm and an emission wavelength of 460 nm.

Enzyme-Coupled Colorimetric Assay[4]

This assay provides a rapid and high-throughput method for sarcosine determination in urine.

  • Assay Principle: The assay is based on the enzymatic oxidation of sarcosine by sarcosine oxidase (SOX), which produces hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a chromogenic substrate (Amplex Red) to produce a colored product that can be measured spectrophotometrically.

  • Reaction Conditions:

    • The reaction is performed in a 96-well microtiter plate.

    • The total reaction volume is 200 µL, containing 50 mM sodium phosphate buffer (pH 7.5), the sample, 0.012 mM Amplex Red, 0.04 U of SOX, and 0.3 U of HRP.

    • The reaction is incubated at 37 °C for 20 minutes.

    • The absorbance is measured at 570 nm using a microplate reader.

Visualizations

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters GCMS GC-MS/MS Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Specificity Specificity GCMS->Specificity LOD_LOQ LOD & LOQ GCMS->LOD_LOQ HPLC HPLC-FLD HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD_LOQ Colorimetric Colorimetric Assay Colorimetric->Linearity Colorimetric->Accuracy Colorimetric->Precision Colorimetric->Specificity Colorimetric->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison LOD_LOQ->Comparison Sample Sarcosine Hydrochloride Sample Sample->GCMS Derivatization (Silylation) Sample->HPLC Derivatization (Fluorescent Tag) Sample->Colorimetric Direct Assay

Caption: Workflow for the cross-validation of analytical methods for sarcosine hydrochloride.

LogicalRelationship Method Method Selection Factors to Consider Parameters Key Performance Parameters Sensitivity (LOD/LOQ) Specificity Accuracy & Precision Throughput Cost Method->Parameters influences Decision Optimal Method Parameters->Decision guides Application Application Context Routine QC Research & Development High-Throughput Screening Application->Decision determines

References

A Comparative Efficacy Analysis of Sarcosine Hydrochloride and Other GlyT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glycine transporter type 1 (GlyT-1) has emerged as a promising therapeutic target for neurological and psychiatric disorders, particularly schizophrenia. By inhibiting GlyT-1, the synaptic concentration of glycine, an N-methyl-D-aspartate (NMDA) receptor co-agonist, is increased, thereby enhancing NMDA receptor function. This guide provides a comparative overview of the efficacy of sarcosine hydrochloride, a naturally occurring GlyT-1 inhibitor, with other synthetic GlyT-1 inhibitors, supported by experimental data.

Introduction to GlyT-1 Inhibition

The NMDA receptor hypofunction hypothesis of schizophrenia posits that reduced signaling through this critical glutamate receptor contributes to the cognitive and negative symptoms of the disorder.[1] GlyT-1, predominantly expressed on glial cells, plays a crucial role in regulating glycine levels in the synapse.[2] Inhibition of this transporter offers a strategy to potentiate NMDA receptor activity and address these debilitating symptoms.[1] Sarcosine (N-methylglycine), an endogenous amino acid, is a competitive inhibitor of GlyT-1.[3][4] While early clinical studies with sarcosine showed promise, its relatively low potency and specificity prompted the development of more potent and selective synthetic inhibitors.[5] This guide will compare sarcosine hydrochloride with prominent synthetic GlyT-1 inhibitors such as bitopertin, ALX-5407, and Org 25935.

Quantitative Comparison of In Vitro Potency

The following table summarizes the in vitro potency of various GlyT-1 inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) values. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

CompoundIC50 (GlyT-1)Mechanism of InhibitionSpecies/Cell LineReference
Sarcosine ~190 µMCompetitiveRat forebrain membranes[6]
Bitopertin 25 nMNon-competitiveHuman GlyT-1[3]
ALX-5407 3 nMIrreversible, Non-competitiveHuman GlyT-1 (in QT6 cells)[3][7]
Org 25935 -Selective Inhibitor-[8]
SSR504734 -Reversible, Competitive-[9]

Data for Org 25935 and SSR504734 IC50 values were not consistently available in the reviewed literature for a direct comparison in this format.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_post PRE Presynaptic Neuron GLUT Glutamate PRE->GLUT Release POST Postsynaptic Neuron GLIA Glial Cell GLYT1 GlyT-1 NMDA_R NMDA Receptor NMDA_R->POST Ca2+ Influx & Downstream Signaling GLUT->NMDA_R Binds GLY Glycine GLY->NMDA_R Co-agonist Binding GLYT1->GLY Reuptake INHIBITOR GlyT-1 Inhibitor (e.g., Sarcosine HCl) INHIBITOR->GLYT1 Inhibits Experimental_Workflow BIND Radioligand Binding Assay (Determine Ki, Bmax) UPTAKE [3H]-Glycine Uptake Assay (Determine IC50) ELECTRO Electrophysiology (e.g., Xenopus oocytes) MICRODIALYSIS Microdialysis (Measure synaptic glycine) ELECTRO->MICRODIALYSIS Preclinical Efficacy BEHAVIOR Animal Models of Schizophrenia (e.g., PCP-induced hyperactivity) PET PET Imaging (Receptor Occupancy) PHASE1 Phase I (Safety, Tolerability, PK) PET->PHASE1 Clinical Development PHASE2 Phase II (Proof-of-Concept, Dosing) PHASE1->PHASE2 PHASE3 Phase III (Efficacy vs. Placebo) PHASE2->PHASE3 start Compound Synthesis start->BIND Characterization

References

Sarcosine (2-(methylamino)acetic acid;hydrochloride) vs. Placebo: A Comparative Review of Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine, also known as N-methylglycine, is an endogenous amino acid derivative that has garnered significant interest as a potential therapeutic agent for neuropsychiatric disorders. Its primary mechanism of action is the inhibition of the glycine transporter 1 (GlyT-1), which leads to increased synaptic levels of glycine.[1][2][3] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing NMDA receptor-mediated neurotransmission is a key therapeutic strategy being explored for conditions like schizophrenia and major depressive disorder.[1][2][3] Furthermore, evidence suggests that sarcosine may also directly act as a co-agonist at the NMDA receptor.[1] This guide provides an objective comparison of the performance of sarcosine versus placebo in clinical studies, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action: Enhancing NMDA Receptor Neurotransmission

Sarcosine's therapeutic potential is primarily attributed to its ability to modulate the glutamatergic system, specifically by enhancing the function of the NMDA receptor. This is achieved through a dual mechanism:

  • Glycine Transporter 1 (GlyT-1) Inhibition: Sarcosine competitively inhibits GlyT-1, a protein responsible for the reuptake of glycine from the synaptic cleft.[1][2] This inhibition leads to an increase in the extracellular concentration of glycine, making more of it available to bind to the glycine modulatory site on the NMDA receptor.[1][2]

  • NMDA Receptor Co-agonism: In addition to its effects on glycine levels, sarcosine can also directly bind to and co-activate the NMDA receptor at the glycine binding site.[1]

By enhancing the activation of the NMDA receptor, sarcosine is hypothesized to ameliorate the hypofunction of this receptor system, which is implicated in the pathophysiology of both schizophrenia and depression.[1][2]

Sarcosine Mechanism of Action cluster_synapse Synaptic Cleft cluster_downstream Neuronal Downstream Signaling Sarcosine Sarcosine GlyT1 Glycine Transporter 1 (GlyT-1) Sarcosine->GlyT1 Inhibits NMDAR NMDA Receptor Sarcosine->NMDAR Co-agonist Glycine Glycine Glycine->GlyT1 Transport Glycine->NMDAR Co-agonist Ca_influx Ca²+ Influx NMDAR->Ca_influx Activates Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity Gene_Expression Gene Expression Ca_influx->Gene_Expression

Sarcosine's dual mechanism enhancing NMDA receptor activity.

Clinical Efficacy in Schizophrenia

Multiple randomized, double-blind, placebo-controlled trials have investigated the efficacy of adjunctive sarcosine in patients with schizophrenia. The primary outcome measures in these studies typically include the Positive and Negative Syndrome Scale (PANSS), the Scale for the Assessment of Negative Symptoms (SANS), and the Global Assessment of Functioning (GAF) scale.

Data Summary: Sarcosine vs. Placebo in Schizophrenia

Study / Outcome MeasureSarcosine Group (Mean ± SD)Placebo Group (Mean ± SD)p-value
Lane et al. (Acute Exacerbation) [4]
PANSS Total Score (Change from Baseline)-17.5 ± 10.2-12.1 ± 10.30.04
SANS Total Score (Change from Baseline)-8.1 ± 5.6-4.3 ± 5.10.007
Strzelecki et al. (Stable Schizophrenia) [5]
PANSS Total Score (End of Study)57.7 ± 1571.5 ± 130.00487
PANSS Negative Subscale (End of Study)18.6 ± 6.125.4 ± 4.70.00001

Note: Data is compiled from multiple studies and represents either change from baseline or end-of-study scores as reported in the respective publications.

The results consistently demonstrate that adjunctive sarcosine, typically at a dose of 2 g/day , is superior to placebo in reducing the total and negative symptoms of schizophrenia.[4][5]

Clinical Efficacy in Major Depressive Disorder (MDD)

The therapeutic potential of sarcosine has also been explored in the context of major depressive disorder, often as an adjunctive treatment to standard antidepressants like selective serotonin reuptake inhibitors (SSRIs).

Data Summary: Sarcosine vs. Placebo in MDD

Study / Outcome MeasureSarcosine + SSRI GroupPlacebo + SSRI Groupp-value
Padhan et al. (2024) [6]
MADRS Score (Mean Reduction)-13.3-8.70.003
Response RateSignificantly HigherLower0.007
Remission RateSignificantly HigherLower0.038

In a recent randomized controlled trial, adjunctive sarcosine led to a significantly greater reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo.[6] Furthermore, the sarcosine group exhibited significantly higher rates of both treatment response and remission.[6]

Experimental Protocols: A Representative Study

To illustrate the methodology of clinical trials investigating sarcosine, a representative experimental workflow is outlined below, based on common practices in the cited studies.

Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 6 weeks) cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (PANSS, SANS, MADRS, etc.) Informed_Consent->Baseline Randomization Randomization (Double-blind) Baseline->Randomization Sarcosine_Arm Sarcosine (2 g/day) + Standard of Care Randomization->Sarcosine_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Weekly_Assessments Weekly/Bi-weekly Assessments (Efficacy & Safety) Sarcosine_Arm->Weekly_Assessments Placebo_Arm->Weekly_Assessments End_of_Study End of Study Assessment Weekly_Assessments->End_of_Study Data_Analysis Statistical Analysis End_of_Study->Data_Analysis

A typical workflow for a sarcosine clinical trial.

Key Methodological Components:

  • Patient Population: Studies typically enroll adult patients with a confirmed diagnosis of schizophrenia or major depressive disorder based on DSM criteria.[2][7][8] Inclusion criteria often specify a certain severity of symptoms, while exclusion criteria rule out comorbid conditions that could confound the results.[2][7][8]

  • Study Design: The gold standard is the randomized, double-blind, placebo-controlled trial.[4][6] This design minimizes bias by ensuring that neither the patients nor the investigators know who is receiving the active treatment versus the placebo.

  • Intervention: The standard dosage of sarcosine used in most clinical trials is 2 grams per day, administered orally.[4][5][7] This is often given as an adjunct to the patient's existing stable medication regimen.[4][5][6]

  • Outcome Measures: Efficacy is assessed using validated rating scales such as the PANSS and SANS for schizophrenia, and the MADRS for depression.[4][5][6] Safety and tolerability are monitored throughout the study by recording adverse events.

Safety and Tolerability

Across the reviewed clinical trials, sarcosine has been consistently reported to be well-tolerated with minimal side effects.[4][9] The adverse event profiles are generally comparable to those of placebo, suggesting a favorable safety profile for sarcosine as an adjunctive therapy.

Conclusion

The available clinical evidence strongly suggests that 2-(methylamino)acetic acid;hydrochloride (sarcosine) is an effective adjunctive therapy for both schizophrenia and major depressive disorder. Its mechanism of action, centered on the enhancement of NMDA receptor-mediated neurotransmission, provides a strong biological rationale for its therapeutic effects. The consistent findings of superiority over placebo in reducing symptoms, coupled with a favorable safety profile, position sarcosine as a promising candidate for further drug development and a valuable therapeutic option for patients with these challenging neuropsychiatric conditions. Larger, multi-center trials are warranted to further confirm these findings and to explore the long-term efficacy and safety of sarcosine.

References

The Double-Edged Sword: A Literature Review of Sarcosine's Role in Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolites in cancer is paramount. Sarcosine (N-methylglycine), an N-methylated derivative of the amino acid glycine, has emerged as a significant player in the metabolic landscape of cancer, particularly in prostate cancer. Initially identified as a potential biomarker for aggressive disease, subsequent research has delved into its functional role in promoting cancer progression. This guide provides a comprehensive comparison of sarcosine's effects on cancer cells, supported by experimental data, detailed protocols for key assays, and visualizations of the intricate signaling pathways it modulates.

Comparative Analysis of Sarcosine's Pro-Tumorigenic Effects

Sarcosine has been shown to influence several key hallmarks of cancer, including cell invasion, migration, and proliferation. Its effects have been compared to structurally similar amino acids, such as glycine and alanine, to elucidate its specific contributions to cancer progression.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the impact of sarcosine on cancer cell behavior.

Table 1: Effect of Sarcosine and Other Amino Acids on Prostate Cancer Cell Invasion

Cell LineTreatmentFold Change in Invasion (relative to control)p-valueReference
RWPE (Benign Prostate Epithelial)Sarcosine>3.5<0.05[Sreekumar et al., 2009][1]
RWPE (Benign Prostate Epithelial)GlycineIncreased (less than sarcosine)<0.05[Sreekumar et al., 2009][1]
RWPE (Benign Prostate Epithelial)AlanineNo significant change>0.05[Sreekumar et al., 2009, Khan et al., 2013][1][2]
DU145 (Prostate Cancer)GNMT Knockdown>65% reduction<0.005[Khan et al., 2013][2]
DU145 (Prostate Cancer)GNMT Knockdown + SarcosinePartial rescue of invasive phenotype<0.05[Khan et al., 2013][2]

Table 2: Impact of Sarcosine Pathway Modulation on Tumor Growth in vivo

Cell LineGenetic ModificationChange in Tumor Weight/Volumep-valueReference
DU145 (Prostate Cancer)shGNMT (knockdown)Significant reduction0.02[Khan et al., 2013][2]
DU145 (Prostate Cancer)SARDH OverexpressionSignificant reduction (~70%)0.03[Khan et al., 2013][2]
DU145 (Prostate Cancer)shGNMT (knockdown)~60% reduction in tumor volume<0.0001[Khan et al., 2013][2]
DU145 (Prostate Cancer)SARDH Overexpression~70% reduction in tumor volume<0.0001[Khan et al., 2013][2]

Key Signaling Pathways Modulated by Sarcosine

Sarcosine's influence on cancer progression is mediated through its interaction with several critical signaling pathways. These pathways govern cellular metabolism, survival, and proliferation.

Sarcosine_Metabolism cluster_extra Extracellular cluster_intra Intracellular Sarcosine_ext Sarcosine Sarcosine_int Sarcosine Sarcosine_ext->Sarcosine_int Transport Glycine Glycine Sarcosine_int->Glycine Demethylation SARDH SARDH Sarcosine_int->SARDH PIPOX PIPOX Sarcosine_int->PIPOX Glycine->Sarcosine_int Methylation SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) GNMT GNMT DMG Dimethylglycine DMG->Sarcosine_int Demethylation DMGDH DMGDH DMG->DMGDH Formaldehyde Formaldehyde GNMT->Sarcosine_int SARDH->Glycine SARDH->Formaldehyde PIPOX->Glycine PIPOX->Formaldehyde DMGDH->Sarcosine_int

Sarcosine Metabolism Pathway.

This pathway illustrates the enzymatic regulation of intracellular sarcosine levels. Glycine N-methyltransferase (GNMT) synthesizes sarcosine from glycine, while sarcosine dehydrogenase (SARDH) and pipecolic acid oxidase (PIPOX) catabolize it back to glycine.[2] Dimethylglycine dehydrogenase (DMGDH) can also produce sarcosine from dimethylglycine.[3]

Sarcosine's Impact on Key Cancer Signaling Pathways.

Sarcosine has been shown to activate the pro-survival Akt and ERK signaling pathways.[4] In lung adenocarcinoma, sarcosine inhibits Pyruvate Dehydrogenase Kinase 4 (PDK4), leading to increased Pyruvate Dehydrogenase A1 (PDHA1) activity, a metabolic shift towards oxidative phosphorylation, increased reactive oxygen species (ROS) production, and subsequent ferroptosis.[5] Additionally, as a co-agonist of the N-methyl-D-aspartate receptor (NMDAR), sarcosine can inhibit iron export, further contributing to ferroptosis.[5]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments cited in the literature on sarcosine and cancer.

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Protocol:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

  • Cell Seeding:

    • Culture cells to be tested to ~80% confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 500 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add 750 µL of medium containing 10% FBS to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.

    • Stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Count the number of stained, invaded cells in several random fields of view under a microscope.

    • Calculate the average number of invaded cells per field.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of genes involved in sarcosine metabolism, such as GNMT and SARDH.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for GNMT, SARDH, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cell lysates or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR Reaction Setup:

    • Prepare the qRT-PCR reaction mixture containing the master mix, forward and reverse primers (final concentration of 200-400 nM each), and diluted cDNA template.

    • Set up reactions in triplicate for each gene and sample.

  • qRT-PCR Cycling Conditions:

    • A typical cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

The available literature strongly suggests that sarcosine is not merely a passive biomarker but an active oncometabolite that can drive cancer progression, particularly in prostate cancer. It promotes cell invasion and tumor growth by modulating key signaling pathways involved in cell survival, metabolism, and iron homeostasis. The provided quantitative data highlights the significant impact of sarcosine compared to other amino acids like glycine and alanine. The detailed experimental protocols offer a foundation for researchers to further investigate the mechanisms of sarcosine action and to evaluate potential therapeutic strategies targeting sarcosine metabolism. The visualization of the involved signaling pathways provides a clear framework for understanding the complex interplay of molecules influenced by this intriguing metabolite. Further research is warranted to fully elucidate the role of sarcosine in a broader range of cancers and to explore the therapeutic potential of targeting its metabolic network.

References

A Comparative Analysis of Sarcosine Hydrochloride Derivatives in Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of sarcosine hydrochloride and its derivatives, focusing on their application in neuropsychiatric research. The information presented is collated from preclinical and clinical studies to offer an objective comparison of their performance, supported by available experimental data. This document is intended to aid researchers and drug development professionals in understanding the therapeutic potential and mechanistic nuances of these compounds.

Introduction to Sarcosine and its Derivatives

Sarcosine (N-methylglycine) is an endogenous amino acid that has garnered significant interest for its therapeutic potential in treating neuropsychiatric disorders such as schizophrenia and major depressive disorder.[][2][3] Its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[4] Sarcosine exhibits a dual role: it acts as a co-agonist at the glycine binding site of the NMDA receptor and as an inhibitor of the type 1 glycine transporter (GlyT-1).[][5] By inhibiting GlyT-1, sarcosine increases the synaptic concentration of glycine, which in turn enhances NMDA receptor function.[] This guide explores sarcosine hydrochloride and various derivatives, comparing their known biochemical activities and potential therapeutic applications.

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic effects of sarcosine and its derivatives are primarily attributed to their ability to enhance NMDA receptor-mediated neurotransmission. This is achieved through two main pathways:

  • GlyT-1 Inhibition: Sarcosine is a competitive inhibitor of GlyT-1, the primary transporter responsible for clearing glycine from the synaptic cleft in the forebrain.[6] Inhibition of GlyT-1 leads to an accumulation of synaptic glycine, which acts as a co-agonist at the NMDA receptor, thereby potentiating its activation by glutamate.[]

  • Direct NMDA Receptor Co-agonism: Sarcosine itself can directly bind to the glycine co-agonist site on the NMDA receptor, contributing to its activation.[5] Studies have shown that sarcosine acts as a full agonist at this site.[7]

This dual mechanism suggests that sarcosine derivatives could offer a multifaceted approach to modulating NMDA receptor hypofunction, a condition implicated in the pathophysiology of schizophrenia.[8]

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine Glycine->NMDA_Receptor Binds to Co-agonist Site GlyT1 GlyT-1 Transporter Glycine->GlyT1 Reuptake Sarcosine_Derivative Sarcosine Derivative Sarcosine_Derivative->NMDA_Receptor Direct Co-agonist Activity Sarcosine_Derivative->GlyT1 Inhibits Neuronal_Response Enhanced Neuronal Response & Plasticity NMDA_Receptor->Neuronal_Response Activates

Figure 1. Mechanism of action of sarcosine derivatives.

Comparative Efficacy and Potency

Direct comparative studies on a wide range of sarcosine hydrochloride derivatives are limited. However, research on novel N-substituted sarcosine analogues provides valuable insights into their structure-activity relationships as GlyT-1 inhibitors.

In Vitro GlyT-1 Inhibitory Activity

A study on novel N-substituted sarcosines revealed that modifications to the sarcosine backbone can significantly impact GlyT-1 inhibitory potency.[9] The following table summarizes the IC50 values for selected derivatives from this study, demonstrating the potential for developing highly potent GlyT-1 inhibitors based on the sarcosine scaffold.

CompoundModificationIC50 (nM) for hGlyT-1b
Reference Compound (NFPS analogue) Biphenyl-4-yloxy moietyData not provided, used as baseline
Compound 3 5-Pyridazinylphenoxy moiety1.8 ± 0.3
Compound 4 5-Pyridazinylphenoxy moiety2.5 ± 0.4
Compound 10 2-Phenyl-5-pyridazinyloxy moiety3.1 ± 0.5
Compound 11 2-Phenyl-5-pyridazinyloxy moiety4.2 ± 0.6

Data extracted from a study on novel N-substituted sarcosines.[9] IC50 values represent the concentration required to inhibit 50% of the GlyT-1b activity.

These findings indicate that replacing the biphenyl-4-yloxy moiety with a 5-pyridazinylphenoxy or a 2-phenyl-5-pyridazinyloxy moiety can yield compounds with potent GlyT-1 inhibitory activity.[9]

Comparison with Other Glycinergic Agents

Clinical studies have compared sarcosine as an add-on therapy to other agents that modulate the NMDA receptor. In a double-blind, placebo-controlled trial for schizophrenia, sarcosine (2 g/day ) was found to be superior to D-serine (2 g/day ) in improving scores on the Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS), Quality of Life (QOL), and Global Assessment of Functioning (GAF).[8]

Pharmacokinetic Profiles

The pharmacokinetic properties of sarcosine have been investigated in preliminary studies.

CompoundTmax (hours)t½ (hours)Notes
Sarcosine ~1.5 - 2.5~1Exhibited linear kinetics.[6]

Other Sarcosine Derivatives in Research

While quantitative comparative data are scarce, other derivatives of sarcosine hydrochloride are utilized in research:

  • Sarcosine Methyl Ester Hydrochloride: This derivative is primarily used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.[10] It is also employed in neuroscience research to study neurotransmitter systems.[10]

  • Sarcosine Ethyl Ester Hydrochloride: Similar to the methyl ester, this compound is used as a glycine derivative in various research applications.

  • Sarcosine Amide Hydrochloride: This derivative is explored for its potential role in modulating neurotransmitter systems and is used as a building block in pharmaceutical development to enhance drug efficacy and bioavailability.[11]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation and replication of research findings. Below are generalized protocols for key experiments used to characterize sarcosine derivatives.

GlyT-1 Inhibition Assay (In Vitro)

This assay determines the potency of a compound in inhibiting the glycine transporter type 1.

Start Start Cell_Culture Culture CHO cells stably expressing hGlyT-1b Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Incubation_1 Incubate with test compound (sarcosine derivative) at various concentrations Plating->Incubation_1 Incubation_2 Add [3H]glycine and incubate Incubation_1->Incubation_2 Termination Terminate uptake by washing with ice-cold buffer Incubation_2->Termination Lysis Lyse cells Termination->Lysis Measurement Measure radioactivity using scintillation counting Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Figure 2. Workflow for GlyT-1 Inhibition Assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT-1b are cultured in appropriate media.[9]

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with a buffer containing various concentrations of the test compound (sarcosine derivative) and pre-incubated.

  • Radiolabeled Glycine Addition: [3H]glycine is added to each well, and the plate is incubated to allow for glycine uptake.

  • Uptake Termination: The uptake of [3H]glycine is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

NMDA Receptor Co-agonist Activity Assay (Electrophysiology)

This assay measures the ability of a compound to enhance NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal neurons) or cell lines expressing NMDA receptors are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity.

  • NMDA Application: A baseline NMDA-evoked current is established by applying a known concentration of NMDA and a saturating concentration of glycine.

  • Test Compound Application: The test compound (sarcosine derivative) is applied at various concentrations in the presence of NMDA.

  • Data Recording and Analysis: The potentiation of the NMDA-evoked current by the test compound is recorded and analyzed to determine its EC50 value.

Conclusion

Sarcosine and its derivatives represent a promising class of compounds for the treatment of neuropsychiatric disorders characterized by NMDA receptor hypofunction. Their dual mechanism of action as GlyT-1 inhibitors and direct NMDA receptor co-agonists offers a robust approach to enhancing glutamatergic neurotransmission. While sarcosine itself has shown clinical efficacy, the development of novel N-substituted derivatives with improved potency highlights the potential for further therapeutic advancements. However, a comprehensive understanding of the comparative pharmacology and pharmacokinetics of simpler derivatives, such as the methyl, ethyl, and amide hydrochlorides, is currently lacking and warrants further investigation. The experimental protocols outlined in this guide provide a framework for future comparative studies that will be crucial for the continued development of this important class of molecules.

References

A Researcher's Guide to Assessing the Specificity of Sarcosine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sarcosine, a biomarker implicated in the progression of diseases like prostate cancer, is paramount.[1] The primary analytical challenge lies in the specificity of the assay—its ability to differentiate sarcosine from structurally similar molecules, particularly its isomers α-alanine and β-alanine, and its precursor, glycine.[2][3] This guide provides a comparative overview of common analytical methods, presenting supporting data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.

Quantitative Performance Data

The selection of an assay often involves a trade-off between sensitivity, specificity, and throughput. The following table summarizes the performance of common methods used for sarcosine quantification, with a focus on their specificity and limits of detection.

Analytical Method Assay Principle Key Specificity Challenge(s) Reported Specificity / Resolution Limit of Detection (LOD) Sample Matrix Citation(s)
GC-MS/MS Gas Chromatography-Tandem Mass SpectrometryCo-elution and identical mass fragments with alanine isomers. Requires derivatization.Derivatization and optimized GC programs allow separation. Unique MRM transitions (e.g., m/z 116 → 73 for sarcosine) improve specificity.0.01 - 0.03 µg/mLUrine[2][3]
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryCo-elution with alanine isomers on standard reverse-phase columns.Phenyl-hexyl columns provide chromatographic separation from isomers. High-throughput and reproducible.0.05 - 4 nmol/LUrine, Serum[4][5]
HPLC-Fluorescence High-Performance Liquid Chromatography with Fluorescence DetectionRequires derivatization with a fluorescent tag. Separation from isomers is critical.A hexyl-phenyl column can separate the fluorescent derivative of sarcosine from its isomers.8.9 ng/mL (0.1 µM)Urine[6]
Enzymatic (Colorimetric) Sarcosine oxidase (SOX) catalyzes sarcosine oxidation, producing H₂O₂ which is detected via a coupled reaction.Interference from other substances in the matrix (e.g., ascorbic acid, uric acid). Cross-reactivity with other amino acids.Highly specific for sarcosine over other amino acids like glycine and alanine. No significant interference from ascorbic acid or glucose.0.7 µMUrine[7]

Visualized Workflows and Pathways

Understanding the biological context and the analytical workflow is crucial for interpreting assay results. The following diagrams illustrate the metabolic pathway of sarcosine in prostate cancer and a general workflow for assessing assay specificity.

Sarcosine_Metabolism_Pathway cluster_regulation Regulatory Control in Prostate Cancer cluster_pathway Sarcosine Metabolic Pathway AR Androgen Receptor (AR) GNMT GNMT AR->GNMT Regulates ERG ERG Gene Fusion ERG->GNMT Regulates SARDH SARDH ERG->SARDH Regulates Glycine Glycine Glycine->GNMT Sarcosine Sarcosine (N-methylglycine) Sarcosine->SARDH ProstateCancer Prostate Cancer Invasion & Progression Sarcosine->ProstateCancer GNMT->Sarcosine Upregulated SARDH->Glycine Downregulated

Caption: Sarcosine metabolism and its dysregulation in prostate cancer.[8][9]

Assay_Specificity_Workflow Start Select Sample Matrix (e.g., Urine, Serum) Spike_Control Spike with known Sarcosine concentration (Control) Start->Spike_Control Spike_Test Spike with Sarcosine + Potential Interferent (e.g., Alanine, Glycine) Start->Spike_Test Assay Perform Selected Assay (e.g., Enzymatic, LC-MS) Spike_Control->Assay Spike_Test->Assay Measure_Control Measure Sarcosine Concentration [A] Assay->Measure_Control Measure_Test Measure Apparent Sarcosine Concentration [B] Assay->Measure_Test Analyze Calculate Specificity Measure_Control->Analyze Measure_Test->Analyze Formula Interference (%) = ( [B] - [A] ) / [A] * 100 Analyze->Formula

Caption: General experimental workflow for assessing assay specificity.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for common sarcosine assays. Researchers should optimize these protocols for their specific instrumentation and sample types.

Protocol: GC-MS/MS for Sarcosine in Urine

This method relies on chemical derivatization to make sarcosine volatile, followed by chromatographic separation and mass spectrometric detection.

  • Principle: Sarcosine and its related metabolites are derivatized (e.g., silylation) to increase their volatility. The derivatives are separated by gas chromatography based on their boiling points and interaction with the GC column. A tandem mass spectrometer is used for detection, providing high specificity by monitoring unique parent-to-product ion transitions (MRM).[2][3]

  • Methodology:

    • Sample Preparation: Centrifuge a 1 mL urine sample to pellet debris. Transfer 100 µL of the supernatant to a new microcentrifuge tube. Add an internal standard (e.g., isotopically labeled sarcosine).

    • Drying: Lyophilize the sample or dry it under a vacuum overnight at 40°C.[2]

    • Derivatization (Silylation): To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 100 µL of acetonitrile.[2]

    • Reaction: Cap the vial tightly and heat at 100°C for 1.5 hours to ensure complete derivatization.[2]

    • GC-MS/MS Analysis:

      • Inject 1 µL of the derivatized sample into the GC-MS/MS system.

      • GC Column: Use a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

      • Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds. A typical program might separate sarcosine from α-alanine and glycine within a few minutes.[2]

      • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor a specific transition for sarcosine (e.g., m/z 116 → 73) and different transitions for potential interferents like α-alanine (e.g., m/z 190 → 147).[2][3]

  • Specificity Assessment: Analyze samples spiked with known concentrations of α-alanine, β-alanine, and glycine to confirm baseline separation and absence of signal in the sarcosine MRM channel.

Protocol: LC-MS/MS for Sarcosine in Serum or Urine

This is a high-throughput method that provides excellent specificity through chromatographic resolution of isomers prior to mass detection.

  • Principle: Sarcosine is separated from its isomers using liquid chromatography, often with a specialized column chemistry. The separated compounds are then ionized and detected by a tandem mass spectrometer, which provides quantification based on specific MRM transitions.[4][5]

  • Methodology:

    • Sample Preparation:

      • Urine: Dilute the sample (e.g., 1:10) with the initial mobile phase.

      • Serum: Perform a protein precipitation step by adding a 3:1 volume of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for analysis.

    • LC Separation:

      • Column: Use a phenyl-hexyl analytical column, which has been shown to resolve sarcosine from alanine isomers.[4][5]

      • Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

      • Gradient Program: Start with a low percentage of organic phase (e.g., 2% B), then ramp up to elute more hydrophobic compounds, followed by a re-equilibration step.

      • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • MS/MS Detection:

      • Ionization: Use Electrospray Ionization (ESI) in positive mode.

      • Detection: Set the mass spectrometer to MRM mode to monitor the specific parent-product ion transitions for sarcosine and any isomers of interest.

  • Specificity Assessment: Prepare calibration curves in the sample matrix. Analyze blank matrix spiked with only α-alanine and β-alanine to ensure no peak is detected at the retention time of sarcosine.

Protocol: Enzymatic Colorimetric Assay for Sarcosine in Urine

This method offers a simpler, high-throughput alternative to chromatography but requires careful validation against potential chemical interferents.

  • Principle: The enzyme sarcosine oxidase (SOX) specifically catalyzes the oxidative demethylation of sarcosine to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction to oxidize a chromogenic substrate (e.g., Amplex Red), producing a colored product that can be measured spectrophotometrically.[7]

  • Methodology:

    • Reagent Preparation:

      • Reaction Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.5.

      • Working Reagent: In the reaction buffer, prepare a solution containing Sarcosine Oxidase (e.g., 0.04 U/reaction), Horseradish Peroxidase (e.g., 0.3 U/reaction), and the chromogenic substrate (e.g., 100 µM Amplex Red).

    • Assay Procedure (96-well plate format):

      • Add 50 µL of urine sample (or sarcosine standard) to each well.

      • Add 150 µL of the working reagent to each well to initiate the reaction.

      • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Measurement: Read the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for the product of Amplex Red, resorufin).[7]

    • Quantification: Determine the sarcosine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of sarcosine hydrochloride.

  • Specificity Assessment:

    • Prepare a sample containing a known concentration of sarcosine (e.g., 50 µM).

    • In separate tubes, spike this sample with potentially interfering substances at physiologically relevant concentrations (e.g., uric acid, ascorbic acid, glycine, alanine).[7][10]

    • Run the assay on all samples and calculate the recovery of sarcosine. Significant deviation from 100% recovery in the spiked samples indicates interference.

References

Independent Validation of Sarcosine Hydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of published findings on sarcosine hydrochloride, both as a potential biomarker for prostate cancer and as a therapeutic agent for schizophrenia. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current evidence, experimental methodologies, and comparisons with alternative approaches.

Sarcosine Hydrochloride in Prostate Cancer Diagnosis

Sarcosine, an N-methyl derivative of glycine, was initially identified as a promising biomarker for prostate cancer, with studies suggesting its levels increase with disease progression.[1] However, subsequent validation studies have yielded mixed results, leading to ongoing debate about its clinical utility. This section compares the diagnostic performance of sarcosine with established and emerging biomarkers for prostate cancer.

Data Presentation: Biomarker Performance Comparison
BiomarkerTypeSampleMethodPerformance MetricValueReference
Sarcosine MetaboliteUrine/SerumLC-MS/MSAUC0.668 - 0.855[2][3]
Sensitivity79.4% - 81.3%[2]
Specificity75.9% - 88.5%[2]
PSA (Prostate-Specific Antigen) ProteinSerumImmunoassayAUC0.525 - 0.728[2][4]
Specificity~9% - 33%
PCA3 (Prostate Cancer Antigen 3) ncRNAUrineRT-PCRAUC0.734[5][6]
Sensitivity0.69[5][6]
Specificity0.65[5][6]
PHI (Prostate Health Index) Protein PanelSerumImmunoassayAUC0.703 - 0.954[4][7]
Sensitivity90% (at a set specificity)[8]
Specificity17% (at a set sensitivity)[8]

Note: AUC (Area Under the Curve) from Receiver Operating Characteristic (ROC) analysis is a measure of a biomarker's ability to distinguish between diseased and non-diseased states. A value closer to 1.0 indicates better performance. Sensitivity and specificity values can vary depending on the chosen cutoff values.

Experimental Protocols

Quantification of Sarcosine in Urine/Serum by LC-MS/MS

This protocol provides a general framework for the analysis of sarcosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common method cited in the literature.[9][10][11][12]

  • Sample Preparation:

    • Urine or serum samples are thawed and centrifuged to remove particulate matter.

    • An internal standard (e.g., a stable isotope-labeled sarcosine) is added to each sample for accurate quantification.

    • Proteins are precipitated from the samples, typically by adding a solvent like acetonitrile, followed by centrifugation.

    • The resulting supernatant is collected for analysis.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

    • A C18 or a specialized column (like a Cogent Diamond Hydride™) is used to separate sarcosine from other metabolites.[11]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify sarcosine and its internal standard based on their unique mass-to-charge ratios.

Visualizations

Sarcosine_Metabolism_in_Prostate_Cancer cluster_Metabolism Sarcosine Metabolism cluster_Cancer_Progression Prostate Cancer Progression Glycine Glycine GNMT GNMT (Glycine N-methyltransferase) Glycine->GNMT + SAM Sarcosine Sarcosine SARDH SARDH (Sarcosine dehydrogenase) Sarcosine->SARDH Invasion Cell Invasion Sarcosine->Invasion DMG Dimethylglycine GNMT->Sarcosine - SAH GNMT_up Upregulated in PCa SARDH->Glycine SARDH_down Downregulated in PCa Progression Tumor Progression Invasion->Progression Prostate_Cancer_Biomarker_Workflow Patient Patient with Suspected Prostate Cancer Sample Collect Urine/Serum Sample Patient->Sample Analysis Biomarker Analysis (Sarcosine, PSA, PCA3, PHI) Sample->Analysis Result Biomarker Level Analysis->Result Decision Decision for Biopsy Result->Decision Biopsy Prostate Biopsy Decision->Biopsy High Risk No Biopsy No Biopsy Decision->No Biopsy Low Risk Diagnosis Diagnosis Biopsy->Diagnosis NMDA_Receptor_Modulation cluster_Synapse Glutamatergic Synapse cluster_Presynaptic cluster_Postsynaptic Presynaptic Presynaptic Neuron Glutamate_Site Glutamate Site Presynaptic->Glutamate_Site Glutamate Release Postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Neuronal Activation Neuronal Activation NMDA_Receptor->Neuronal Activation Ca2+ Influx Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Co-agonist Binding Glutamate_Site->NMDA_Receptor Agonist Binding GlyT1 Glycine Transporter-1 (GlyT1) Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Glycine Glycine Glycine->Glycine_Site Glycine->GlyT1 Reuptake Schizophrenia_Clinical_Trial_Workflow Recruitment Patient Recruitment (Schizophrenia Diagnosis) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (PANSS) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Sarcosine + Antipsychotic Randomization->Treatment_A Group A Treatment_B Placebo + Antipsychotic Randomization->Treatment_B Group B Follow_up Follow-up Assessments (e.g., Weeks 2, 4, 6) Treatment_A->Follow_up Treatment_B->Follow_up End_of_Study End of Study Assessment Follow_up->End_of_Study Analysis Data Analysis End_of_Study->Analysis

References

Safety Operating Guide

Proper Disposal of 2-(Methylamino)acetic acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of 2-(methylamino)acetic acid hydrochloride (also known as sarcosine hydrochloride), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Hazard Assessment and Regulatory Compliance

2-(methylamino)acetic acid hydrochloride and its derivatives may be classified as hazardous, potentially causing irritation to the skin, eyes, and respiratory system[1][2]. However, classifications can vary, with some sources not listing it as a hazardous substance[3][4]. Therefore, it is imperative for chemical waste generators to determine if the discarded chemical qualifies as hazardous waste according to local, regional, and national regulations[5][6]. In the United States, the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management[7].

Key Regulatory Principles:

  • Prohibition of Sewer Disposal: Do not dispose of 2-(methylamino)acetic acid hydrochloride down the drain[5][8].

  • Waste Characterization: The laboratory generating the waste is responsible for its proper characterization and classification[5][6].

  • Documentation: Maintain records of waste generation as required by regulations[7].

Personal Protective Equipment (PPE) and Handling Precautions

When handling 2-(methylamino)acetic acid hydrochloride for disposal, appropriate personal protective equipment should be worn to prevent exposure.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or glassesTo protect eyes from dust and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of dust particles.

This data is synthesized from general laboratory safety protocols and is not from a specific cited experiment.

Step-by-Step Disposal Protocol

The following procedure outlines the steps for the safe disposal of 2-(methylamino)acetic acid hydrochloride.

3.1. Waste Collection and Segregation:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred for their durability[9].

  • Incompatible Materials: Do not mix 2-(methylamino)acetic acid hydrochloride waste with incompatible materials, such as strong oxidizing agents[4][10].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "2-(methylamino)acetic acid hydrochloride," and any associated hazard warnings[11].

3.2. Spill Management:

In the event of a spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation[12].

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust[4][5].

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste[8].

3.3. Final Disposal:

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation[9][11].

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[5][13].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(methylamino)acetic acid hydrochloride.

DisposalWorkflow start Start: Have 2-(methylamino)acetic acid hydrochloride waste is_hazardous Consult SDS and local regulations. Is it classified as hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible waste container. is_hazardous->collect_waste Yes non_hazardous_path Consult EHS for institutional guidelines on non-hazardous chemical waste. is_hazardous->non_hazardous_path No segregate_waste Segregate from incompatible materials (e.g., strong oxidizers). collect_waste->segregate_waste store_waste Store in a designated Satellite Accumulation Area. segregate_waste->store_waste contact_ehs Arrange for pickup by EHS or a licensed waste disposal vendor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end non_hazardous_path->contact_ehs

Caption: Disposal decision workflow for 2-(methylamino)acetic acid hydrochloride.

References

Essential Safety and Logistics for Handling 2-(Methylamino)acetic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety and logistical information for 2-(methylamino)acetic acid;hydrochloride (also known as Sarcosine Hydrochloride), including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and step-by-step disposal procedures.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Recommended glove materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.[3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required.[2][4] If dust is generated or ventilation is poor, use a NIOSH-approved N95 dust mask or a full-face respirator.[1]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial to minimize risks during the handling and storage of this compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this chemical in a well-ventilated area.[1] The use of a chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3] Do not breathe in dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][3] Contaminated clothing should be removed and washed before reuse.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Storage Procedures
  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent moisture absorption.

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound is essential to ensure environmental safety and regulatory compliance. As it is generally not classified as a hazardous substance, the disposal procedures for non-hazardous chemical waste can be followed. However, always consult your institution's specific guidelines and local regulations.

Step-by-Step Disposal of Solid Waste
  • Collection: Collect dry, solid this compound waste in a designated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "Non-hazardous Solid Chemical Waste" and should include the chemical name.

  • Storage: Store the waste container in a designated and secure area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[2] For small quantities of non-hazardous solids, some institutions may permit disposal directly into a designated dumpster, but this should be confirmed with the institutional EHS.

Step-by-Step Disposal of Liquid Waste (Aqueous Solutions)

For dilute, non-hazardous aqueous solutions of this compound:

  • Evaluation: Confirm that the solution is non-hazardous and meets the criteria for sanitary sewer disposal as per your local regulations and institutional policies. Generally, this means it should not be a severe irritant, emit strong odors, or be harmful to aquatic life.[3]

  • Neutralization (if necessary): If the solution is acidic or basic, neutralize it to a pH between 5 and 9.[3]

  • Dilution and Disposal: With cold tap water running to dilute the solution further, slowly pour the neutralized solution down the drain.[3] Use a significant amount of water to flush the drain afterward.[3]

  • Record Keeping: Maintain a log of all chemical disposals made via the sanitary sewer.

Workflow and Logic Diagrams

To visually represent the safety and handling procedures, the following diagrams have been created using the DOT language.

start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe handling Safe Handling Practices: - Use in well-ventilated area - Avoid contact and dust inhalation - Practice good hygiene ppe->handling storage Proper Storage: - Cool, dry, well-ventilated area - Tightly closed container handling->storage end Safe Laboratory Operation storage->end

Caption: Workflow for the safe handling and storage of this compound.

start Disposal of this compound assess Assess Waste Type start->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Aqueous Solution assess->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid check_sewer Check institutional guidelines for sewer disposal liquid_waste->check_sewer store_solid Store in designated area collect_solid->store_solid dispose_solid Dispose via EHS/licensed service store_solid->dispose_solid end Proper Disposal Complete dispose_solid->end neutralize Neutralize to pH 5-9 (if needed) check_sewer->neutralize Permitted collect_liquid Collect as chemical waste check_sewer->collect_liquid Not Permitted dispose_liquid Pour down drain with copious amounts of water neutralize->dispose_liquid dispose_liquid->end collect_liquid->store_solid

Caption: Decision workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methylamino)acetic acid;hydrochloride
Reactant of Route 2
2-(methylamino)acetic acid;hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.